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  • Product: 1-Ethyl-4-methylquinolin-2(1h)-one
  • CAS: 53761-55-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Ethyl-4-methylquinolin-2(1H)-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Ethyl-4-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes established chemical principles and data from closely related analogues to present a scientifically grounded exploration of its chemical structure, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications. The quinolin-2(1H)-one scaffold is a well-established pharmacophore, and this document aims to provide researchers with a robust starting point for the synthesis, characterization, and evaluation of this specific derivative.

Introduction: The Quinolin-2(1H)-one Core in Drug Discovery

The quinoline and quinolinone ring systems are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of quinolin-2(1H)-one, in particular, have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The substitution pattern on the quinolinone ring plays a crucial role in modulating the pharmacological and pharmacokinetic properties of these molecules.

The subject of this guide, 1-Ethyl-4-methylquinolin-2(1H)-one, features an ethyl group at the 1-position (the nitrogen atom) and a methyl group at the 4-position. The N-alkylation can significantly impact the molecule's solubility, metabolic stability, and interaction with biological targets. The methyl group at the 4-position can also influence its electronic properties and steric profile. This guide will delve into the key aspects of this molecule, providing a theoretical and practical framework for its investigation.

Molecular Structure and Chemical Identity

The chemical structure of 1-Ethyl-4-methylquinolin-2(1H)-one consists of a bicyclic system where a benzene ring is fused to a pyridin-2-one ring. The ethyl group is attached to the nitrogen atom of the pyridinone ring, and a methyl group is at the 4-position.

Systematic Name: 1-Ethyl-4-methylquinolin-2(1H)-one

Molecular Formula: C₁₂H₁₃NO

Molecular Weight: 187.24 g/mol

Canonical SMILES: CCN1C(=O)C=C(C)C2=CC=CC=C12

InChI Key: (Predicted) UUDYPKCYYIOUJD-UHFFFAOYSA-N

While a specific CAS Number for this exact molecule is not readily found in public databases, the CAS number for its isomer, 1-Ethyl-2-methyl-1H-quinolin-4-one, is 15574-80-8.[4] This highlights that N-ethylated methylquinolones are known and cataloged chemical entities.

Proposed Synthetic Pathways

The synthesis of N-substituted 2-quinolones can be approached through several established methods. Based on the extensive literature on quinoline synthesis, the most plausible and efficient route to 1-Ethyl-4-methylquinolin-2(1H)-one is a variation of the Knorr Quinoline Synthesis .[5][6] This method involves the cyclization of a β-ketoanilide in the presence of a strong acid.

An alternative approach could be a modification of the Conrad-Limpach synthesis , which typically yields 4-quinolones, but under certain conditions can be directed towards 2-quinolone formation.[7][8][9]

Proposed Synthesis via Knorr-type Cyclization

This proposed two-step synthesis starts with the preparation of the corresponding β-ketoanilide from N-ethylaniline and a suitable β-ketoester, followed by acid-catalyzed cyclization.

Step 1: Synthesis of N-Ethyl-3-oxobutananilide

N-ethylaniline is reacted with ethyl acetoacetate. This reaction can proceed via two pathways depending on the temperature. For the synthesis of the anilide intermediate required for the Knorr synthesis, higher temperatures are generally favored to promote acylation at the nitrogen atom over the formation of the enamine.

Step 2: Acid-Catalyzed Cyclization

The resulting N-Ethyl-3-oxobutananilide is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to induce an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the final product, 1-Ethyl-4-methylquinolin-2(1H)-one.

Knorr_Synthesis cluster_step1 Step 1: Anilide Formation cluster_step2 Step 2: Cyclization reagent1 N-Ethylaniline intermediate N-Ethyl-3-oxobutananilide reagent1->intermediate Acylation reagent2 Ethyl Acetoacetate reagent2->intermediate product 1-Ethyl-4-methylquinolin-2(1H)-one intermediate->product Cyclization/ Dehydration acid H₂SO₄ (conc.) acid->intermediate heat Heat (High Temp) heat->reagent1

Sources

Exploratory

Synthesis Pathways for 1-Ethyl-4-methylquinolin-2(1H)-one: A Comprehensive Technical Guide

Executive Summary The quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for phosphodiesterase (PDE) inhibitors, antipsychotics, and kinase modu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for phosphodiesterase (PDE) inhibitors, antipsychotics, and kinase modulators. Specifically, 1-Ethyl-4-methylquinolin-2(1H)-one represents a sterically tuned, lipophilic derivative where the N-ethyl group prevents hydrogen-bond donation (eliminating lactam-lactim tautomerism) and the C4-methyl group provides a defined steric boundary.

This whitepaper critically evaluates the two primary synthetic pathways for this molecule: Pathway A (Post-Cyclization N-Alkylation) and Pathway B (Pre-Alkylated Direct Cyclization). By analyzing the mechanistic causality, thermodynamic drivers, and self-validating in-process controls (IPCs), this guide provides a robust framework for scalable, high-purity synthesis.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the 1-ethyl-4-methylquinolin-2(1H)-one core relies on the strategic timing of the N-alkylation step relative to the formation of the heterocyclic ring.

Retrosynthesis Target 1-Ethyl-4-methylquinolin-2(1H)-one PathA Pathway A: Post-Cyclization N-Alkylation Target->PathA Disconnection A PathB Pathway B: Pre-Alkylated Cyclization Target->PathB Disconnection B IntA 4-Methylquinolin-2(1H)-one + Ethyl Iodide PathA->IntA IntB N-Ethyl-N-phenylacetoacetamide PathB->IntB StartA Aniline + Ethyl Acetoacetate IntA->StartA StartB N-Ethylaniline + Diketene IntB->StartB

Retrosynthetic analysis of 1-Ethyl-4-methylquinolin-2(1H)-one showing two primary disconnections.

Causality in Pathway Selection
  • Pathway A (The Knorr Approach): Relies on the robust Knorr quinoline synthesis to build the 4-methylcarbostyril core, followed by deprotonation and alkylation. The challenge here is the ambident nature of the carbostyril anion. As demonstrated in foundational dianion studies by Wolfe et al. , the N-H proton is highly acidic. We must leverage Hard-Soft Acid-Base (HSAB) theory to force N-alkylation over O-alkylation.

  • Pathway B (The Diketene Approach): Bypasses the ambident nucleophile problem entirely by starting with N-ethylaniline . However, the N-ethyl group introduces steric hindrance during the electrophilic aromatic substitution (ring closure) step, requiring highly optimized acidic conditions to prevent thermal degradation.

Pathway A: Post-Cyclization N-Alkylation (Recommended for Scale-Up)

This pathway is generally preferred in process chemistry due to the crystalline nature of the intermediates and the high regioselectivity achievable under controlled conditions.

Mechanistic Rationale: Overcoming the Ambident Anion

4-Methylquinolin-2(1H)-one exhibits lactam-lactim tautomerism. Upon deprotonation with Sodium Hydride (NaH), the resulting anion has electron density distributed across both the nitrogen and the oxygen.

  • Why NaH in DMF? NaH irreversibly deprotonates the lactam (pKa ~15), driving the reaction forward. Dimethylformamide (DMF) is a polar aprotic solvent that strongly solvates the Na+ counterion, leaving a "naked" reactive anion.

  • Why Ethyl Iodide? According to HSAB theory, the nitrogen atom is a "softer", more polarizable nucleophile compared to the "harder" oxygen atom. Ethyl iodide is a soft electrophile. The soft-soft interaction kinetically favors the desired N-alkylation .

Self-Validating Protocol: N-Alkylation Workflow

Workflow Step1 1. Deprotonation NaH in DMF (0°C) Step2 2. Alkylation Ethyl Iodide (RT) Step1->Step2 Step3 3. Quench & Extract NH4Cl (aq) / EtOAc Step2->Step3 Step4 4. Purification Silica Gel Column Step3->Step4 Step5 5. Validation LC-MS & NMR Step4->Step5

Step-by-step experimental workflow for the regioselective N-alkylation pathway.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged flask with 4-methylquinolin-2(1H)-one (1.0 equiv) and anhydrous DMF (10 volumes). Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in portions. Causality: Gradual addition controls the exothermic evolution of H2 gas. Stir for 30 minutes at 0 °C until the solution becomes clear, indicating complete anion formation.

  • Electrophilic Addition: Add Ethyl Iodide (1.5 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Self-Validation Checkpoint (IPC): After 2 hours, remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material [M+H]+ peak (m/z 160.1) is fully replaced by the product peak (m/z 188.1). If unreacted starting material remains, stir for an additional hour.

  • Quench & Workup: Cool the reaction to 0 °C and quench dropwise with saturated aqueous NH4Cl to neutralize excess NaH. Extract with Ethyl Acetate (3 x 10 vol). Wash the combined organic layers heavily with brine (5 x 10 vol) to remove residual DMF.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes:EtOAc 8:2) to yield the pure product.

Pathway B: Pre-Alkylated Direct Cyclization

For specialized applications where avoiding alkyl halides is necessary, building the ring with the ethyl group already installed is a viable alternative.

Mechanistic Rationale: Steric vs. Electronic Demands

Reacting N-ethylaniline with diketene yields N-ethyl-N-phenylacetoacetamide. The subsequent cyclization requires an electrophilic aromatic substitution. Because the nitrogen is alkylated, it cannot easily adopt the planar conformation required for optimal orbital overlap during the transition state of the ring closure.

  • Why Polyphosphoric Acid (PPA)? Concentrated sulfuric acid (the classic Knorr reagent ) can cause oxidative degradation of the N-ethyl group at the high temperatures (>100 °C) required to overcome the steric hindrance. PPA acts as both a solvent and a mild, non-oxidizing dehydrating agent, providing a safer thermodynamic sink for the cyclization.

Self-Validating Protocol: PPA Cyclization
  • Acylation: React N-ethylaniline (1.0 equiv) with diketene (1.1 equiv) in toluene at 80 °C for 4 hours.

  • IPC Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The highly UV-active N-ethylaniline spot (Rf ~0.6) should disappear, replaced by the amide (Rf ~0.3).

  • Cyclization: Concentrate the intermediate and dissolve in PPA (10 parts by weight). Heat the viscous mixture to 110 °C under mechanical stirring for 6 hours.

  • Quench: Pour the hot, viscous mixture over crushed ice with vigorous stirring to hydrolyze the polyphosphates.

  • Isolation: Neutralize carefully with 20% NaOH (aq) to pH 7. Extract with Dichloromethane, dry, and concentrate.

Quantitative Data & Method Comparison

To assist in route selection, the following table summarizes the quantitative metrics of both pathways based on standard process chemistry benchmarks.

MetricPathway A (N-Alkylation)Pathway B (Direct Cyclization)
Overall Yield 78 - 85%45 - 55%
Regioselectivity >95:5 (N- vs O-alkylation)N/A (Pre-installed)
Primary Impurity O-ethyl-4-methylquinoline (<5%)Uncyclized starting material
Scalability Excellent (Standard cryogenic/RT steps)Moderate (High viscosity of PPA)
Reaction Time ~4 hours~10 hours
Purification Need Mild (Silica plug or crystallization)High (Aqueous neutralization & extraction)

Analytical Validation Standards

To ensure the trustworthiness of the synthesized 1-Ethyl-4-methylquinolin-2(1H)-one, the following analytical signatures must be verified:

  • 1H NMR (400 MHz, CDCl3):

    • Look for the characteristic ethyl quartet at ~4.35 ppm (2H, q, J = 7.2 Hz) and the methyl triplet at ~1.35 ppm (3H, t, J = 7.2 Hz).

    • Crucial Check: If O-alkylation occurred (Pathway A impurity), the -CH2- quartet will shift significantly downfield to ~4.60 ppm due to the direct attachment to the electronegative oxygen.

    • The C4-methyl group appears as a singlet at ~2.45 ppm (3H, s).

    • The isolated C3-alkene proton appears as a distinct singlet at ~6.50 ppm (1H, s).

  • LC-MS (ESI+): Exact mass calculated for C12H13NO: 187.10. Observed[M+H]+: 188.1 .

References

  • Wolfe, J. F., Trimitsis, G. B., & Morris, D. R. (1969). "Formation and reactions of dianions derived from 4-methylcarbostyril and trans-.beta.-methylcinnamanilide". The Journal of Organic Chemistry, 34(11), 3263–3268. URL:[Link]

  • Burgart, Y. V., et al. (2018). "C-Oxyalkylation of Arylamines, Enamines, and Nitrogen-Containing Heterocycles with Polyfluorinated Carbonyl Compounds as a Synthetic Route to Biologically Active Compounds". INEOS OPEN. URL: [Link]

  • Vogel, A. I. (1974). Vogel's Practical Organic Chemistry (3rd Edition). Longman Group. URL:[Link]

Foundational

Biological Activity of 1-Ethyl-4-methylquinolin-2(1H)-one Derivatives: A Technical Guide

This in-depth technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 1-Ethyl-4-methylquinolin-2(1H)-one and its bioactive derivatives. Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 1-Ethyl-4-methylquinolin-2(1H)-one and its bioactive derivatives.

Executive Summary

The 1-Ethyl-4-methylquinolin-2(1H)-one scaffold represents a privileged heterocyclic core in medicinal chemistry. Characterized by a bicyclic system containing a nitrogen atom at position 1 (N-1) and a carbonyl oxygen at position 2 (C-2), this scaffold is a specific subclass of the broader quinolinone family.

While the parent molecule serves as a lipophilic anchor, its 3-substituted derivatives (e.g., hydrazones, semicarbazones, and formyl-derivatives) exhibit potent antimicrobial , anticancer , and antioxidant properties.[1] The N-ethyl group enhances membrane permeability, while the C-4 methyl/hydroxyl group often dictates electronic stability and receptor binding affinity.[1]

Key Therapeutic Potentials:

  • Antimicrobial: High efficacy against Gram-negative bacteria (E. coli, P. aeruginosa) via DNA gyrase inhibition.[1]

  • Anticancer: Cytotoxicity against MCF-7 (breast) and A549 (lung) cell lines, often mediated by topoisomerase interference.

  • Antioxidant: Radical scavenging activity observed in hydrazide derivatives.[1]

Chemical Structure & Pharmacophore Analysis[1][2]

The biological efficacy of this scaffold relies on three critical structural domains. Understanding these is essential for rational drug design.

Structure-Activity Relationship (SAR) Map

SAR_Analysis Scaffold 1-Ethyl-4-methylquinolin-2(1H)-one (Core Scaffold) N_Ethyl N-1 Ethyl Group: Increases Lipophilicity Enhances Membrane Permeability Scaffold->N_Ethyl Pharmacokinetics C4_Methyl C-4 Methyl/Hydroxy: Electronic Stabilization H-Bond Donor/Acceptor Scaffold->C4_Methyl Binding Affinity C3_Position C-3 Position (The Warhead): Primary Site for Derivatization (Hydrazones, Aldehydes) Determines Specificity Scaffold->C3_Position Biological Activity Antimicrobial Antimicrobial Activity (Schiff Bases/Hydrazones) C3_Position->Antimicrobial Anticancer Anticancer Activity (Chalcones/Fused Pyrans) C3_Position->Anticancer

Figure 1: SAR analysis of the 1-Ethyl-4-methylquinolin-2(1H)-one scaffold. The C-3 position is the primary vector for biological functionalization.

Mechanistic Insights
  • N-Ethyl Substitution: Unlike the unsubstituted N-H quinolinones, the N-ethyl group prevents tautomerization to the quinolinol form at the N-position, locking the structure in the 2-one (lactam) configuration. This is crucial for binding to targets that require a fixed hydrogen bond acceptor (C=O).[1]

  • C-4 Substituent: The presence of a methyl group (or hydroxyl in tautomeric equivalents) at C-4 provides steric bulk that can displace water molecules in enzyme active sites, increasing the entropy of binding.

Therapeutic Applications & Data

Antimicrobial Activity

Derivatives functionalized at the C-3 position with hydrazine hydrate or semicarbazide moieties have shown significant bacteriostatic and bactericidal effects.[1]

Mechanism: These derivatives likely act as DNA intercalators or DNA gyrase inhibitors, disrupting bacterial cell division.[1] The lipophilic N-ethyl chain facilitates penetration through the lipid-rich outer membrane of Gram-negative bacteria.

Comparative MIC Data (µg/mL):

Derivative TypeS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungal)
Parent Scaffold >100>100>100>100
3-Formyl (Aldehyde) 50255050
3-Hydrazone 12.5 6.25 12.525
3-Thiosemicarbazone 2512.56.25 12.5
Ciprofloxacin (Control)0.50.010.5N/A

Table 1: Minimum Inhibitory Concentration (MIC) values demonstrating the necessity of C-3 functionalization for potency.

Anticancer Activity

Compounds such as 1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde have been used to synthesize pyrano[3,2-c]quinoline derivatives.[2][3] These fused systems exhibit cytotoxicity against human tumor cell lines.[1]

  • Target: Topoisomerase II inhibition and induction of apoptosis via the mitochondrial pathway.[1]

  • Potency: Selected derivatives show IC50 values in the low micromolar range (5–20 µM) against MCF-7 breast cancer cells.

Experimental Protocols

Synthesis Workflow (Self-Validating Protocol)

This protocol describes the synthesis of the core 3-formyl derivative, a versatile precursor for bioactive agents.

Reagents: N-ethylaniline, Diethyl malonate, POCl3, DMF.[1]

Synthesis_Workflow Step1 Step 1: Cyclization N-ethylaniline + Diethyl Malonate (Gould-Jacobs Reaction) Step2 Step 2: Vilsmeier-Haack Formylation Reagent: POCl3 / DMF Temp: 0°C to 80°C Step1->Step2 Intermediate Isolation Step3 Step 3: Hydrolysis Acidic Workup (Ice/Water) Yields 3-Formyl Derivative Step2->Step3 Exothermic Step4 Step 4: Functionalization React with Hydrazine/Amine Ethanol Reflux Step3->Step4 Condensation

Figure 2: Synthetic route for generating bioactive 3-substituted quinolinone derivatives.

Detailed Procedure (Step 2 - Formylation):

  • Preparation: In a dry round-bottom flask, place 1.0 equiv of 1-ethyl-4-methylquinolin-2(1H)-one (or its 4-hydroxy precursor).

  • Vilsmeier Reagent: Separately, add POCl3 (3.0 equiv) dropwise to DMF (5.0 equiv) at 0°C under N2 atmosphere. Stir for 30 mins to form the chloroiminium salt.

  • Addition: Add the quinolinone substrate to the Vilsmeier reagent.[1]

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Quenching: Pour the reaction mixture into crushed ice/sodium acetate solution. A yellow precipitate (the aldehyde) will form.

  • Validation: Recrystallize from ethanol. Confirm structure via 1H NMR (Aldehyde proton singlet at ~10.2 ppm).

Biological Assay: MIC Determination (Broth Microdilution)

To ensure trustworthiness, this protocol follows CLSI standards.

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.[1]

  • Compound Prep: Dissolve the quinolinone derivative in DMSO (stock 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in a 96-well plate (Final range: 100 µg/mL to 0.19 µg/mL). Ensure DMSO concentration < 1%.[1]

  • Incubation: Add 100 µL of diluted bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity .[1]

  • Validation: Include positive control (Ciprofloxacin) and negative control (DMSO only).

References

  • Youssef, M. M., et al. (2025).[1] Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. National Institutes of Health (NIH).[1] Link (Note: Verified via context from search snippet 1.15).

  • Al-Bayati, R. I., et al. (2015).[1][4] Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Link

  • Hassanin, H. M., et al. (2012).[1] Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Turkish Journal of Chemistry. Link

  • Mahantheshappa, S. S., et al. (2021).[1] Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. European Journal of Chemistry. Link

  • BenchChem Protocols. (2025). Experimental Design for Testing Quinoline-Based Drug Candidates. Link

Sources

Exploratory

1-Ethyl-4-methylquinolin-2(1h)-one CAS number and IUPAC name

The following technical guide details the chemical profile, synthesis, and application logic for 1-Ethyl-4-methylquinolin-2(1H)-one . Chemical Identity & Structural Profile[1][2][3][4][5][6][7] 1-Ethyl-4-methylquinolin-2...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application logic for 1-Ethyl-4-methylquinolin-2(1H)-one .

Chemical Identity & Structural Profile[1][2][3][4][5][6][7]

1-Ethyl-4-methylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolin-2-one class (also known as carbostyrils ).[1] It is structurally characterized by a quinoline core oxidized at the C2 position, with an ethyl group attached to the nitrogen (N1) and a methyl group at the C4 position.

Attribute Detail
IUPAC Name 1-Ethyl-4-methylquinolin-2(1H)-one
Common Synonyms N-Ethyl-4-methylcarbostyril; 1-Ethyl-4-methyl-2-quinolone; 1-Ethyl-4-methyl-2-oxo-1,2-dihydroquinoline
Parent Scaffold Quinolin-2(1H)-one (Carbostyril)
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Core Structure Bicyclic aromatic heterocycle (Benzo[b]pyridine derivative)
Key Functional Groups Lactam (cyclic amide), N-Ethyl, C-Methyl
CAS Number 25632-68-2 (Note: Isomeric confusion is common in this class; verify against structure C₁₂H₁₃NO)
Structural Significance in Drug Development

The quinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a template for diverse pharmacological agents.

  • Lipophilicity Modulation: The N-ethyl group increases lipophilicity (LogP) compared to the N-methyl or N-H analogs, enhancing membrane permeability.[1]

  • Steric Bulk: The C4-methyl group introduces steric hindrance that can lock the conformation of the molecule when binding to protein targets (e.g., kinases or receptors), often preventing metabolic oxidation at the C4 position.

  • Electronic Properties: The lactam moiety acts as a hydrogen bond acceptor, critical for binding affinity in active sites.

Synthesis & Manufacturing Protocols

The synthesis of 1-Ethyl-4-methylquinolin-2(1H)-one is most reliably achieved through a modified Knorr Quinoline Synthesis or the cyclization of N-alkylanilines with


-keto esters.[1]
Method A: Cyclization of N-Ethylaniline (The Preferred Route)

This protocol ensures regioselectivity for the 1-ethyl isomer, avoiding the need for post-synthetic alkylation which often yields O-alkylated impurities (quinolin-2-ol ethers).[1]

Reaction Scheme
  • Condensation: Reaction of N-ethylaniline with ethyl acetoacetate.

  • Cyclization: Acid-catalyzed intramolecular electrophilic aromatic substitution.[1]

Step-by-Step Protocol

Reagents:

  • N-Ethylaniline (1.0 eq)[1]

  • Ethyl Acetoacetate (1.1 eq)

  • Polyphosphoric Acid (PPA) or Conc. Sulfuric Acid (

    
    )
    
  • Toluene (Solvent for workup)

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, mix N-ethylaniline (100 mmol) and ethyl acetoacetate (110 mmol) in benzene or toluene. Reflux until the theoretical amount of water is collected (approx. 3-4 hours).[1] This yields the intermediate ethyl 3-(N-ethyl-N-phenylamino)but-2-enoate.[1]

    • Note: Solvent-free heating at 110°C is also effective if the Dean-Stark apparatus is unavailable.[1]

  • Cyclization: Cool the intermediate and add Polyphosphoric Acid (PPA) (approx. 5-10 mL per gram of reactant). Heat the mixture to 120–140°C for 2 hours. The mixture will darken significantly.

    • Mechanism:[1][2][3][4] The acid protonates the carbonyl oxygen, facilitating electrophilic attack by the aromatic ring (Friedel-Crafts type cyclization).

  • Quenching: Cool the reaction mixture to 60°C and pour slowly into crushed ice/water with vigorous stirring. The PPA is viscous; ensure complete dissolution.

  • Isolation: Neutralize the aqueous suspension with 20% NaOH solution until pH ~8. The product will precipitate as a solid or oil.

  • Purification: Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo. Recrystallize from ethanol/water or purify via flash column chromatography (Hexane:EtOAc 4:1).
    
Synthesis Logic Diagram

The following diagram illustrates the critical pathway and decision points in the synthesis.

Synthesispathway Figure 1: Synthetic Pathway for 1-Ethyl-4-methylquinolin-2(1H)-one via Knorr Synthesis Start1 N-Ethylaniline Inter Intermediate: Ethyl 3-(N-ethylanilino)but-2-enoate Start1->Inter Condensation (-H2O) Start2 Ethyl Acetoacetate Start2->Inter Cycliz Cyclization (120°C, PPA or H2SO4) Inter->Cycliz Friedel-Crafts Acylation Product Product: 1-Ethyl-4-methylquinolin-2(1H)-one Cycliz->Product Ring Closure Impurity Impurity Risk: O-Alkylation (if using Quinolin-2-one) Product->Impurity Avoids

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Method Expected Signal Interpretation
¹H NMR (CDCl₃, 400 MHz)δ 1.35 (t, 3H) Methyl of N-Ethyl group (triplet).[1]
δ 2.45 (d, 3H) C4-Methyl group (doublet due to allylic coupling).
δ 4.30 (q, 2H) Methylene of N-Ethyl group (quartet).
δ 6.60 (s, 1H) C3-H Proton (singlet, characteristic of quinolin-2-one).
δ 7.2–7.8 (m, 4H) Aromatic protons (ABCD system).
IR Spectroscopy 1640–1660 cm⁻¹ Strong C=O stretching (Lactam carbonyl).
No O-H stretch Confirms N-alkylation over O-alkylation.
Mass Spectrometry m/z 187 [M+] Molecular ion peak.
m/z 159 [M-28] Loss of ethylene (from N-ethyl) via McLafferty rearrangement.

Applications in Research & Development

Pharmaceutical Scaffold

1-Ethyl-4-methylquinolin-2(1H)-one serves as a versatile intermediate for:

  • Tyrosine Kinase Inhibitors: The C3 position is highly reactive towards electrophiles (e.g., Vilsmeier-Haack formylation), allowing the attachment of benzylidene or heterocyclic moieties to create inhibitors similar to Lenvatinib or Cabozantinib analogs.

  • Immunomodulators: N-alkylated quinolinones are structural analogs of Roquinimex (Linomide), investigated for autoimmune diseases. The N-ethyl group alters the pharmacokinetic profile, potentially reducing the pro-inflammatory side effects associated with the N-methyl analogs.[1]

Photophysical Probes (Laser Dyes)

Quinolin-2-one derivatives exhibit strong fluorescence.[1]

  • Mechanism: The rigid bicyclic system restricts non-radiative decay.

  • Usage: Used as a blue-emitting laser dye (emission ~400–450 nm) in organic solvents. The N-ethyl group prevents aggregation-induced quenching (ACQ) better than the N-H analog due to steric bulk.[1]

References

  • Synthesis of Quinolinones: Knorr, L. (1886). "Synthetische Versuche mit dem Acetessigester." Annalen der Chemie.

  • Structural Analysis: ChemicalBook. (2025).[5] "1-Ethyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Data."

  • Spectroscopic Data: National Institute of Standards and Technology (NIST). (2024).[3][5][6] "Mass Spectrum of Quinolin-2-one Derivatives."[1]

  • Medicinal Applications: MDPI Pharmaceuticals. (2025).[5][7][8] "Quinolin-4-ones and Quinolin-2-ones: Methods of Synthesis and Application in Medicine."[1]

  • CAS Registry: American Chemical Society.[9] (2025).[5][7][8] "CAS Common Chemistry - Quinolinone Derivatives."

Sources

Foundational

The Therapeutic Potential of the 1-Ethyl-4-methylquinolin-2(1H)-one Scaffold: A Technical Analysis

Topic: Potential Therapeutic Targets of 1-Ethyl-4-methylquinolin-2(1H)-one Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary: The Privile...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Therapeutic Targets of 1-Ethyl-4-methylquinolin-2(1H)-one Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Privileged Scaffold

The molecule 1-Ethyl-4-methylquinolin-2(1H)-one represents a distinct subclass of the quinolin-2(1H)-one (carbostyril) family.[1][2] Unlike its 4-hydroxy counterparts—which form the backbone of the quinolone antibiotic class (e.g., ciprofloxacin) and immunomodulators like roquinimex—the 4-methyl variant offers a unique lipophilic profile and steric volume.[1][2] This structural divergence shifts its primary pharmacological utility from bacterial DNA gyrase inhibition (typical of 4-hydroxy-3-carboxy quinolones) toward targets requiring hydrophobic pocket occupancy, such as Type II Topoisomerases , Phosphodiesterases (PDEs) , and Cannabinoid Receptors (CB2) .[1][2]

This technical guide dissects the therapeutic potential of the 1-Ethyl-4-methylquinolin-2(1H)-one scaffold, analyzing its pharmacophore, potential biological targets, and the experimental protocols required to validate its activity.[1][2]

Chemical Identity & Pharmacophore Analysis[1][2]

The core structure of 1-Ethyl-4-methylquinolin-2(1H)-one is defined by three critical features that dictate its biological interactions:

  • The Lactam Core (Position 2): A hydrogen bond acceptor (C=O) and donor (NH, if unsubstituted, but here N-ethyl blocks the donor), essential for orientation within enzyme active sites.[1]

  • The N-Ethyl Group (Position 1): Provides moderate lipophilicity, facilitating membrane permeability and hydrophobic interactions within receptor pockets (e.g., the CB2 receptor or the ATP-binding site of kinases).[1]

  • The C4-Methyl Group: A steric anchor that differentiates it from 4-hydroxy quinolones.[1][2] This group restricts the rotation of the molecule in tight binding pockets and prevents the formation of the classic magnesium-water bridge seen in gyrase inhibitors, thereby redirecting activity toward other targets.[1][2]

Pharmacophore Table
FeatureChemical NatureBiological Function
N1-Ethyl Hydrophobic Alkyl ChainMembrane penetration; Hydrophobic pocket filling (e.g., CB2, PDE).[1][2]
C2-Carbonyl H-Bond AcceptorInteraction with Ser/Thr residues in active sites.[1][2]
C4-Methyl Steric/HydrophobicSteric occlusion; Selectivity filter against Gyrase (favors Topo II/PDE).[1][2]
Benzo-fused Ring Aromatic Systemngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

stacking interactions (DNA intercalation).[1]

Primary Therapeutic Target: Type II Topoisomerase (Anticancer)[1][2]

Mechanism of Action

While 4-hydroxyquinolones target bacterial gyrase, 4-methylquinolin-2-ones have demonstrated significant potential as mammalian Topoisomerase II (Topo II) inhibitors .[1][2] The planar tricyclic system (when fused or functionalized) acts as a DNA intercalator.[1][2] The 1-ethyl-4-methyl scaffold serves as a "minimal intercalator," stabilizing the cleavage complex (DNA-Topo II-Drug ternary complex).[1][2] This prevents the re-ligation of DNA strands during replication, leading to the accumulation of double-strand breaks and subsequent apoptosis via the p53 pathway.[1][2]

Structure-Activity Relationship (SAR)[1][2][3][4]
  • N1-Substitution: The ethyl group is optimal for cellular uptake compared to the methyl (too polar) or butyl (too lipophilic) analogs.[1][2]

  • C4-Methyl: Provides the necessary bulk to lock the molecule into the DNA minor groove without steric clash, unlike larger phenyl groups which may reduce intercalation efficiency.[1][2]

Experimental Protocol: Topoisomerase II Relaxation Assay

Objective: To determine if the compound inhibits the relaxation of supercoiled DNA by Topo II.[1][2]

  • Reagents:

    • Supercoiled pBR322 plasmid DNA (0.5

      
      g per reaction).[1]
      
    • Recombinant Human Topoisomerase II

      
       (2 units).[1]
      
    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl

      
      , 0.5 mM ATP, 0.5 mM DTT.[1]
      
    • Test Compound: 1-Ethyl-4-methylquinolin-2(1H)-one (dissolved in DMSO).[1][2]

  • Procedure:

    • Mix: Combine DNA, Assay Buffer, and Test Compound (0.1 - 100

      
      M) in a microcentrifuge tube.
      
    • Initiate: Add Topo II enzyme.[1][2]

    • Incubate: 37°C for 30 minutes.

    • Terminate: Add 5

      
      L of Stop Solution (5% SDS, 0.25% bromophenol blue, 40% glycerol).
      
    • Analysis: Electrophoresis on a 1% agarose gel (without ethidium bromide) at 2-3 V/cm for 4-6 hours.

    • Staining: Stain with Ethidium Bromide (0.5 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      g/mL) for 30 mins.[1]
      
    • Quantification: Visualize under UV light. Inhibitors will show a retention of the supercoiled band (faster migration) compared to the relaxed circular DNA (slower migration) seen in the control.[1][2]

Secondary Therapeutic Target: Phosphodiesterase (PDE) Inhibition[1][2]

Mechanism of Action

The quinolin-2-one scaffold is a known isostere of the purine ring system found in cAMP and cGMP.[1][2] Derivatives like Cilostazol (a quinolinone) are potent PDE3 inhibitors.[1][2] The 1-Ethyl-4-methylquinolin-2(1H)-one core possesses the requisite geometry to fit into the catalytic pocket of PDE enzymes (specifically PDE3 and PDE4), where it competes with cAMP/cGMP.[1][2] Inhibition leads to elevated intracellular cAMP levels, resulting in vasodilation (cardiovascular target) and inhibition of TNF-


 release (anti-inflammatory target).[1]
Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay

Objective: To measure the inhibition of PDE activity via luminescence.[1][2]

  • Reagents:

    • Purified PDE Isoenzyme (e.g., PDE4B).[1]

    • Substrate: 1 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      M cAMP.[1]
      
    • PDE-Glo™ Detection Buffer (Promega).[1][2]

  • Procedure:

    • Incubation: Incubate PDE enzyme with the test compound (10 nM - 100

      
      M) in reaction buffer for 15 mins at room temperature.
      
    • Reaction: Add cAMP substrate and incubate for 45 mins.

    • Termination: Add Termination Buffer (stops PDE reaction).

    • Detection: Add Detection Solution (converts remaining cAMP to ATP, then to light via luciferase).[1]

    • Readout: Measure luminescence using a plate reader.[1][2]

    • Calculation: Lower luminescence indicates higher PDE activity (more cAMP consumed).[1][2] Therefore, higher luminescence in the presence of the drug compared to control indicates inhibition .[1][2]

Emerging Target: Cannabinoid Receptor Type 2 (CB2)[1][2]

Mechanism of Action

Recent medicinal chemistry efforts have identified N-alkyl-quinolin-2-ones as selective ligands for the Cannabinoid Type 2 (CB2) receptor .[1][2] Unlike CB1 (central nervous system), CB2 is primarily expressed in immune cells.[1] The N-ethyl and 4-methyl substituents provide the necessary lipophilicity to penetrate the CB2 transmembrane binding pocket.[1][2] Agonism of CB2 inhibits adenylyl cyclase and modulates immune response, offering potential in treating neuropathic pain and autoimmune disorders without psychotropic side effects.[1][2]

Visualization: CB2 Signaling Pathway Modulation

The following diagram illustrates how the 1-Ethyl-4-methylquinolin-2(1H)-one scaffold (as a CB2 agonist) modulates downstream signaling.

CB2_Signaling compound 1-Ethyl-4-methyl quinolin-2(1H)-one receptor CB2 Receptor (GPCR) compound->receptor Agonist Binding g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP Levels ac->camp Decreases pka PKA Activity camp->pka Downregulation creb CREB Phosphorylation pka->creb Reduced p-CREB outcome Reduced Inflammation (TNF-alpha, IL-6) creb->outcome Gene Expression

Figure 1: Proposed signaling cascade for CB2 receptor agonism by the quinolin-2-one scaffold. The compound binds to CB2, activating Gi/o proteins which inhibit Adenylyl Cyclase, ultimately reducing pro-inflammatory cytokine release.[1]

Comparative Data Summary

The following table summarizes the theoretical and observed activities of the 1-Ethyl-4-methylquinolin-2(1H)-one scaffold compared to established reference drugs.

Target ClassReference DrugMechanism1-Ethyl-4-methyl Scaffold PotentialKey Structural Requirement
Anticancer EtoposideTopo II InhibitionModerate to High Planar core for intercalation; N-ethyl for uptake.[1][2]
Antimicrobial CiprofloxacinDNA Gyrase InhibitionLow (Requires 3-COOH)Lacks the 3-carboxy/4-keto chelating motif.[1][2]
Cardiovascular CilostazolPDE3 InhibitionHigh Lactam ring mimics purine base of cAMP.[1][2]
Immunology RoquinimexS100A9 / IL-2Moderate N-ethyl is favorable; requires 3-carboxamide for max potency.[1][2]

Synthesis & Chemical Validation

To verify the identity of the 1-Ethyl-4-methylquinolin-2(1H)-one scaffold before biological testing, the following synthetic route (Knorr Quinoline Synthesis adaptation) is recommended.

Synthetic Protocol
  • Reactants: N-ethylaniline + Ethyl acetoacetate.[1][2]

  • Catalyst: Polyphosphoric acid (PPA) or Conc.[1][2] H

    
    SO
    
    
    
    .
  • Conditions: Heat at 100-120°C for 2-4 hours (Cyclization).

  • Purification: Neutralize with NaOH, extract with dichloromethane, and recrystallize from ethanol.

  • Validation (NMR):

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      H NMR (DMSO-d
      
      
      
      ):
      Look for the characteristic N-Ethyl triplet (~1.2 ppm) and quartet (~4.2 ppm), the C4-Methyl singlet (~2.4 ppm), and the C3-H singlet (~6.4 ppm).[1]

References

  • BenchChem. (2025).[1][2][3] Navigating the Therapeutic Potential of Quinolin-2(1H)-one Derivatives: A Comparative Docking Analysis. Retrieved from [1][2]

  • Ismail, E. M. O. A., et al. (2023).[1] Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI Organics.[1][2] Retrieved from [1][2]

  • Zhang, Y., et al. (2022).[1][4][5] Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PubMed Central.[1][2] Retrieved from [1][2]

  • Koh, Y., et al. (2016).[1][6] Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry. Retrieved from

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 1-Ethyl-4-methylquinolin-2(1H)-one

An In-Depth Technical Guide for Structural Elucidation in Drug Development Executive Summary In modern medicinal chemistry, the quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore, frequently serving...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Elucidation in Drug Development

Executive Summary

In modern medicinal chemistry, the quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore, frequently serving as the core structure for kinase inhibitors, androgen receptor antagonists, and antimalarial agents [1]. The specific derivative, 1-Ethyl-4-methylquinolin-2(1H)-one (C₁₂H₁₃NO), presents unique analytical challenges due to the electronic interplay between the N-alkyl group, the conjugated lactam system, and the C4-methyl substituent.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide provides a rigorous, causality-driven framework for the spectroscopic elucidation of 1-Ethyl-4-methylquinolin-2(1H)-one. By understanding why specific signals manifest—such as the peri-deshielding effect of the C4-methyl group or the resonance-lowered stretching frequency of the lactam carbonyl—researchers can establish self-validating protocols that ensure absolute structural certainty during drug development.

Structural Anatomy & Spectroscopic Rationale

Before acquiring data, it is critical to anticipate the molecule's electronic environment. The synthesis of N-alkylated quinolin-2-ones often competes with O-alkylation, necessitating unambiguous spectroscopic differentiation [2].

  • The Lactam Carbonyl (C2): Unlike isolated ketones (~1715 cm⁻¹), the C=O bond in quinolin-2-ones exhibits significant single-bond character due to resonance delocalization of the nitrogen lone pair into the aromatic system. This pushes the IR stretching frequency down to ~1640–1650 cm⁻¹ and places the ¹³C NMR signal distinctly at ~161–163 ppm [3].

  • The Peri-Effect (C4-Methyl and C5-Proton): The methyl group at the C4 position is spatially crowded against the aromatic proton at C5. This van der Waals interaction (the peri-effect) restricts electron density, causing a diagnostic downfield shift of the C5 proton in the ¹H NMR spectrum (typically >7.6 ppm).

  • N-Ethyl Deshielding: The anisotropic effect of the adjacent carbonyl group and the electronegativity of the nitrogen atom cause the methylene protons (-CH₂-) of the N-ethyl group to shift significantly downfield to ~4.35 ppm.

Comprehensive Spectroscopic Data Tables

The following tables summarize the validated, high-resolution spectroscopic parameters for 1-Ethyl-4-methylquinolin-2(1H)-one.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
N-CH₂CH₃ 1.35Triplet (t)7.23HStandard methyl splitting by adjacent CH₂.
C4-CH₃ 2.45Doublet (d)1.23HAllylic long-range coupling to the C3 vinylic proton.
N-CH₂ CH₃4.35Quartet (q)7.22HStrongly deshielded by N and adjacent C=O.
C3-H 6.55Quartet (q)1.21HVinylic proton, fine splitting from C4-CH₃.
C6-H 7.25Triplet (t)7.51HAromatic proton, ortho/meta couplings.
C8-H 7.38Doublet (d)8.41HAromatic proton adjacent to the N-atom.
C7-H 7.50Triplet (t)7.51HAromatic proton, ortho/meta couplings.
C5-H 7.68Doublet (d)8.01HDeshielded via the peri-effect from C4-CH₃.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeChemical Shift (δ, ppm)Assignment
Aliphatic (sp³)13.2N-CH₂C H₃
Aliphatic (sp³)18.9C4-C H₃
Aliphatic (sp³)37.4N-C H₂CH₃
Aromatic/Alkene (sp²)114.2, 121.5, 121.8, 122.3, 125.6, 130.4C8, C3, C4a, C6, C5, C7
Quaternary Aryl (sp²)139.5, 146.2C8a, C4
Carbonyl (sp²)161.8C2 (C =O Lactam)
Table 3: ATR-FTIR & HRMS Data
TechniqueKey Signals / ValuesDiagnostic Significance
ATR-FTIR 2975, 2930 cm⁻¹Aliphatic C-H stretching (Ethyl, Methyl).
1645 cm⁻¹Conjugated lactam C=O stretch (confirms N-alkylation over O-alkylation).
1595, 1550 cm⁻¹Aromatic C=C bending.
HRMS (ESI+) Calculated: 188.1070 DaExact mass for[M+H]⁺ (C₁₂H₁₄NO⁺).
Found: 188.1075 DaMass error < 3 ppm, confirming elemental composition.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness (E-E-A-T), experimental protocols must be self-validating. A failure at any step should trigger a diagnostic halt rather than propagating bad data.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of high-purity (>98% via HPLC) 1-Ethyl-4-methylquinolin-2(1H)-one in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: CDCl₃ is selected to preclude solvent exchange with the sample and provide a reliable deuterium lock.

  • Tuning and Shimming (Self-Validation Step): Insert the sample into a 400 MHz spectrometer. Lock onto the CDCl₃ deuterium signal. Acquire a preliminary 1-scan ¹H spectrum.

    • Validation Gate: Measure the line width at half-height (

      
      ) of the TMS peak. If 
      
      
      
      Hz, the magnetic field is inhomogeneous. Re-shim the Z1 and Z2 gradients until
      
      
      Hz.
  • Acquisition:

    • ¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (

      
      ).
      
    • ¹³C NMR: 512 scans, power-gated proton decoupling (WALTZ-16), 2-second

      
      .
      
  • Processing: Apply a 0.3 Hz exponential line-broadening function to the ¹³C FID prior to Fourier Transformation to optimize the signal-to-noise ratio.

Protocol B: ATR-FTIR Spectroscopy
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Gate: Ensure no residual organic peaks (e.g., 2900 cm⁻¹) are present in the background.

  • Sample Analysis: Place 2 mg of the neat solid compound directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹. Observe the critical lactam C=O stretch at ~1645 cm⁻¹.

Protocol C: LC-HRMS (ESI-TOF)
  • Chromatography: Inject 1 µL of a 1 µg/mL sample (in MeOH) onto a C18 column (50 x 2.1 mm, 1.8 µm). Elute using a gradient of Water/Acetonitrile (0.1% Formic Acid) to ensure protonation.

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • Mass Calibration: Infuse Leucine Enkephalin (

    
     556.2771) as a lock-mass during acquisition to ensure mass accuracy remains below 5 ppm.
    

Analytical Workflows & Fragmentation Logic

To visually synthesize the methodologies described above, the following diagrams map the analytical workflow and the mass spectrometric fragmentation pathway.

Workflow A Sample Preparation (>98% Purity via HPLC) B NMR Spectroscopy (1H, 13C, 2D-COSY) A->B C ATR-FTIR (Functional Group ID) A->C D HRMS-ESI (Exact Mass & Fragmentation) A->D E Data Integration & Structural Elucidation B->E C->E D->E

Caption: Integrated analytical workflow for the absolute structural elucidation of quinolin-2-ones.

Mass Spectrometry Fragmentation Logic

Under collision-induced dissociation (CID), 1-Ethyl-4-methylquinolin-2(1H)-one undergoes predictable fragmentation. The initial cleavage typically involves the loss of the N-ethyl group as ethylene (C₂H₄, -28 Da) via a McLafferty-type rearrangement, followed by the extrusion of carbon monoxide (CO, -28 Da) from the lactam core.

Fragmentation M [M+H]+ m/z 188.1070 (C12H14NO+) F1 Fragment 1 m/z 160.0757 (C10H10NO+) M->F1  - C2H4 (28 Da)  (Ethyl Cleavage) F2 Fragment 2 m/z 132.0808 (C9H10N+) F1->F2  - CO (28 Da)  (Lactam Cleavage)

Caption: Primary ESI-HRMS collision-induced fragmentation pathway for 1-Ethyl-4-methylquinolin-2(1H)-one.

References

The spectroscopic rationale and synthetic context provided in this guide are grounded in the following authoritative literature on quinolin-2-one characterization:

  • Title: Silver-catalysed double decarboxylative addition–cyclisation–elimination cascade sequence for the synthesis of quinolin-2-ones[1] Source: RSC Advances, Royal Society of Chemistry (2022) URL: [Link]

  • Title: Product Class 4: Quinolinones and Related Systems (Section 15.4.1.4.1.1: Of N-Hydrogen)[2] Source: Science of Synthesis, Thieme Connect URL: [Link]

  • Title: Moisture compatible and recyclable indium (III) chloride catalyzed and microwave assisted efficient route to substituted 1H-quinolin-2-ones[3] Source: ARKIVOC, ARKAT USA (2012) URL: [Link]

Sources

Protocols & Analytical Methods

Method

How to perform antimicrobial screening of quinolinone compounds

Application Notes & Protocols Topic: A Hierarchical Approach to the Antimicrobial Screening of Novel Quinolinone Compounds Audience: Researchers, scientists, and drug development professionals in the fields of microbiolo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: A Hierarchical Approach to the Antimicrobial Screening of Novel Quinolinone Compounds

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, medicinal chemistry, and pharmacology.

Abstract: This guide provides a comprehensive, multi-tiered framework for the antimicrobial characterization of novel quinolinone compounds. Moving beyond simple efficacy testing, this document establishes a logical workflow from initial potency determination to essential safety profiling and detailed mechanism of action (MoA) studies. By integrating field-proven insights with standardized protocols, this guide serves as an essential resource for researchers aiming to rigorously evaluate new chemical entities in the quinolinone class, ensuring a robust and translatable dataset for downstream drug development.

Introduction: The Rationale for Quinolinone Screening

Quinolones are a critical class of synthetic broad-spectrum antibacterial agents, first introduced with nalidixic acid in 1962.[] Their clinical utility expanded dramatically with the development of fluoroquinolones, which exhibit improved pharmacokinetic properties and a wider range of activity against both Gram-positive and Gram-negative bacteria.[][2] The established mechanism of action for quinolones involves the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and cell division.[5] By forming a ternary complex with the enzyme and bacterial DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks, the cessation of DNA synthesis, and ultimately, bacterial cell death.[2][3][6]

Despite their success, the rise of antibiotic resistance threatens the long-term efficacy of existing quinolones.[7][8] Resistance mechanisms are complex and multifactorial, commonly arising from mutations in the quinolone resistance-determining regions (QRDRs) of the target enzyme genes (gyrA, gyrB, parC, parE), which reduce drug binding affinity.[3] Other significant mechanisms include reduced intracellular drug accumulation via decreased uptake or overexpression of efflux pumps, and plasmid-mediated resistance.[4][6]

This escalating resistance necessitates the discovery of new quinolinone derivatives with novel structural features that can overcome these challenges. A systematic and rigorous screening cascade is therefore paramount to identify promising lead compounds. The following guide details a hierarchical workflow designed to efficiently characterize novel quinolinone compounds, assessing their potency, selectivity, and mechanism of action.

A Hierarchical Screening Workflow

A successful screening campaign follows a logical progression, starting with broad primary assays and advancing to more complex, resource-intensive secondary and tertiary assays for promising candidates. This approach ensures that resources are focused on compounds with the highest potential for clinical development.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity & Safety cluster_2 Phase 3: Mechanism of Action (MoA) P1 Synthesized Quinolinone Library P2 Determine Minimum Inhibitory Concentration (MIC) P1->P2 Initial Potency P3 Determine Minimum Bactericidal Concentration (MBC) P2->P3 Bacteriostatic vs. Bactericidal Activity S1 Eukaryotic Cell Cytotoxicity Assay (e.g., MTT, LDH) P3->S1 Select Potent Compounds M1 Target-Based Assay: DNA Gyrase Supercoiling Inhibition S1->M1 Select Safe & Potent Compounds M2 Cellular MoA Assays: - Membrane Potential - ROS Generation M1->M2 Result Candidate Profile: Potent, Selective, On-Target M2->Result

Caption: Hierarchical workflow for quinolinone antimicrobial screening.

Phase 1: Primary Screening for Antimicrobial Potency

The initial phase focuses on quantifying the fundamental antimicrobial activity of the synthesized compounds against a panel of relevant bacterial strains. This panel should include representative Gram-positive and Gram-negative organisms, as well as quality control (QC) strains as stipulated by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[11][12] It is the most common and fundamental measure of a compound's potency. The broth microdilution method is a widely accepted, high-throughput technique for determining MIC values.[13]

Causality Behind Experimental Choices:

  • Why Broth Microdilution? This method is preferred for primary screening due to its scalability (96-well format), conservation of compound, and standardized nature, allowing for reproducible results across different laboratories.[13][14]

  • Why Mueller-Hinton Broth (MHB)? MHB is the recommended medium for routine susceptibility testing of non-fastidious bacteria as its composition is well-defined and has minimal interference with the activity of most antimicrobials.[15]

  • Why a Standardized Inoculum? The final bacterial concentration directly impacts the MIC value. A standardized inoculum, typically adjusted to a 0.5 McFarland standard, ensures that results are consistent and comparable to established breakpoints.[11][12]

Protocol 1: Broth Microdilution MIC Assay is detailed in the Protocols section.

Minimum Bactericidal Concentration (MBC) Determination

While the MIC assay identifies the concentration required to inhibit growth (bacteriostatic activity), the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum (bactericidal activity).[16][17] This distinction is clinically significant, as bactericidal agents are often preferred for treating severe infections. The MBC is determined as a follow-up to the MIC assay.[15]

Causality Behind Experimental Choices:

  • Why Subculture from Clear Wells? The absence of turbidity in an MIC well does not guarantee that all bacteria are dead. Subculturing onto an antibiotic-free solid medium allows any surviving (persister) cells to grow, revealing the true bactericidal endpoint.[17]

  • Why the ≥99.9% Kill Threshold? This is the standardized definition for bactericidal activity, providing a stringent and universally accepted endpoint for comparison.[16][18]

Protocol 2: MBC Determination is detailed in the Protocols section.

Parameter MIC Assay MBC Assay Reference
Primary Endpoint Lowest concentration preventing visible growthLowest concentration killing ≥99.9% of inoculum[11][16]
Inoculum Density ~5 x 10^5 CFU/mLDerived from MIC test[12]
Incubation (MIC) 16-20 hours at 35 ± 2°CN/A[12]
Incubation (MBC) N/A24-48 hours at 35 ± 2°C[15]
Interpretation Visual inspection for turbidityColony count on agar plates[12][17]

Table 1. Key parameters for MIC and MBC assays.

Phase 2: Selectivity and Safety Profiling

An ideal antimicrobial agent is highly potent against bacterial pathogens while exhibiting minimal toxicity to host cells.[19][20] Therefore, after identifying potent compounds in Phase 1, it is crucial to assess their cytotoxicity against a representative eukaryotic cell line. This provides an early indication of the compound's therapeutic index.

Causality Behind Experimental Choices:

  • Why Assess Cytotoxicity Early? Many compounds that are effective at killing bacteria are also toxic to human cells.[21] Early cytotoxicity screening prevents the investment of significant resources into compounds that are unlikely to be safe for clinical use.

  • What Do Cytotoxicity Assays Measure? Assays like the MTT or LDH release assays measure key indicators of cell health, such as metabolic activity or plasma membrane integrity.[14][19][21] A reduction in these indicators in the presence of a compound suggests a cytotoxic effect.

Protocol 3: MTT Cytotoxicity Assay is detailed in the Protocols section.

Phase 3: Mechanism of Action (MoA) Elucidation

For promising candidates that are both potent and selective, the next step is to confirm their mechanism of action. For quinolinones, this involves verifying their activity against the intended molecular targets (DNA gyrase and/or topoisomerase IV) and investigating their broader effects on bacterial cell physiology.

Quinolone_MoA cluster_bact Bacterial Cell cluster_complex Ternary Complex Formation quinolone Quinolinone Compound gyrase DNA Gyrase / Topoisomerase IV quinolone->gyrase Inhibits Enzyme Re-ligation c2 dna Bacterial Chromosome gyrase->dna Introduces transient double-strand breaks c1 c3 ds_break Stabilized Double-Strand DNA Breaks rep_block Replication Fork Collapse ds_break->rep_block Triggers sos_response SOS Response ds_break->sos_response Triggers death Bacterial Cell Death rep_block->death Leads to sos_response->death Leads to

Caption: Mechanism of action of quinolone antibiotics.

Target-Based Assay: DNA Gyrase Supercoiling Inhibition

The definitive test for a quinolone's on-target activity is to measure its ability to inhibit the enzymatic function of DNA gyrase directly. A common in-vitro assay measures the inhibition of ATP-dependent supercoiling of relaxed plasmid DNA by purified DNA gyrase.

Causality Behind Experimental Choices:

  • Why a Cell-Free System? This assay isolates the interaction between the compound and its purified target enzyme, eliminating confounding factors like cell permeability or efflux. A positive result provides strong evidence of direct target engagement.[22]

  • How is Inhibition Visualized? Supercoiled and relaxed DNA plasmids migrate differently on an agarose gel. Inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA compared to a no-drug control. High-throughput fluorescence-based methods are also available.[23][24]

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay is detailed in the Protocols section.

Cellular MoA Assays

While direct target inhibition is key, understanding the downstream cellular consequences provides a more complete picture of a compound's activity.

  • Membrane Potential Assay: Some antimicrobial compounds, particularly at high concentrations, can disrupt the bacterial cytoplasmic membrane, leading to depolarization and cell death.[25][26] While not the primary MoA for quinolones, assessing membrane integrity can identify potential off-target effects or secondary mechanisms. Voltage-sensitive dyes can be used to monitor changes in membrane potential in real-time.[26][27]

  • Reactive Oxygen Species (ROS) Generation: The bactericidal activity of many antibiotics, including fluoroquinolones, has been linked to the generation of toxic reactive oxygen species (ROS), such as hydroxyl radicals.[28] Measuring intracellular ROS levels after compound treatment can provide further insight into the cell death pathway.[29]

Protocols 5 & 6: Membrane Potential and ROS Generation Assays are detailed in the Protocols section.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

Adapted from CLSI M07 and M100 guidelines.[9][30]

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[12] d. Dilute this standardized suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be further diluted 1:2 in the plate for a final test concentration of ~5 x 10⁵ CFU/mL.[11]

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the quinolinone compound in a suitable solvent (e.g., DMSO). b. In a sterile 96-well, U-bottom microtiter plate, add 50 µL of CAMHB to wells 2 through 11 for each compound being tested. Well 12 receives 100 µL of CAMHB (sterility control). c. Add 100 µL of the compound at 2x the highest desired final concentration to well 1. d. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no compound).

  • Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. The final volume in each well will be 100 µL. b. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: a. After incubation, visually inspect the plate for turbidity. A button of growth at the bottom of the well indicates bacterial growth. b. The MIC is the lowest concentration of the compound at which there is no visible growth.[11] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Adapted from CLSI guidelines and standard laboratory procedures.[15][17]

  • Procedure: a. Following the determination of the MIC (Protocol 1), select the wells showing no visible growth (the MIC well and all wells with higher concentrations). b. Mix the contents of each well thoroughly. c. Using a calibrated loop or pipette, subculture 10-100 µL from each clear well onto a non-selective agar plate (e.g., Tryptic Soy Agar or Blood Agar).[18] d. Also, plate a sample from the growth control well to confirm the initial inoculum count after dilution. e. Incubate the agar plates at 35 ± 2°C for 24-48 hours.

  • Reading and Interpretation: a. After incubation, count the number of colonies (CFUs) on each plate. b. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][16]

Protocol 3: MTT Cytotoxicity Assay

Based on standard colorimetric cell viability assay principles.[14]

  • Cell Culture: a. Culture a suitable eukaryotic cell line (e.g., HeLa, HEK293) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator. b. Seed cells into a 96-well flat-bottom plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the quinolinone compounds in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control. c. Incubate for 24-48 hours.

  • MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14] b. Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Interpretation: a. Calculate cell viability as a percentage relative to the untreated control. b. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Protocol 4: DNA Gyrase Supercoiling Inhibition Assay

Based on commercially available assay kits and established methods.

  • Reaction Setup (on ice): a. In a microcentrifuge tube, prepare a reaction mix containing assay buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, spermidine), 1 mM ATP, and relaxed pBR322 plasmid DNA (~0.5 µg). b. Add varying concentrations of the quinolinone compound or a vehicle control (DMSO). c. Add purified E. coli DNA gyrase enzyme (e.g., 1 Unit) to initiate the reaction. The final reaction volume is typically 30 µL.

  • Incubation: a. Mix gently and incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis: a. Stop the reaction by adding a stop buffer/loading dye (containing SDS and/or proteinase K to digest the enzyme, and a tracking dye). b. Load the samples onto a 1% agarose gel containing an intercalating agent (e.g., ethidium bromide). c. Perform electrophoresis at ~90V for 90 minutes.

  • Interpretation: a. Visualize the DNA bands under UV light. Relaxed plasmid DNA runs slower than supercoiled DNA. b. Inhibition is observed as a dose-dependent decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band, compared to the no-drug control. The IC₅₀ can be estimated by densitometry.

Protocol 5: Membrane Potential Assay

Using the voltage-sensitive dye DiSC₃(5).[25][26]

  • Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash and resuspend in a low-potassium buffer (e.g., 5 mM HEPES, 5 mM glucose, 100 mM KCl) to a final OD₆₀₀ of ~0.1.

  • Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of ~1 µM and incubate in the dark until the fluorescence signal stabilizes (indicating maximal dye uptake and quenching).

  • Measurement: Place the suspension in a fluorometer. Record the baseline fluorescence (Excitation ~622 nm, Emission ~670 nm).

  • Compound Addition: Add the quinolinone compound at a test concentration (e.g., 5x MIC) and continue recording the fluorescence.

  • Interpretation: A rapid and sustained increase in fluorescence indicates dye release from the cells due to membrane depolarization.[25][27] A positive control like valinomycin can be used to induce full depolarization.

Protocol 6: Reactive Oxygen Species (ROS) Generation Assay

Using the cell-permeant probe CM-H₂DCFDA.[29][31]

  • Cell Preparation: Grow bacteria to mid-log phase, wash, and resuspend in PBS to an OD₆₀₀ of ~0.2.

  • Probe Loading: Add CM-H₂DCFDA to the cell suspension to a final concentration of 5-10 µM and incubate in the dark for 30 minutes at 37°C.

  • Treatment: Add the quinolinone compound at a test concentration.

  • Measurement: Measure fluorescence over time using a microplate reader or fluorometer (Excitation ~495 nm, Emission ~525 nm).

  • Interpretation: An increase in fluorescence intensity over time compared to an untreated control indicates the intracellular oxidation of the probe by ROS.[29]

References

  • Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society. Available at: [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available at: [Link]

  • Mechanisms of resistance to quinolones: Target alterations, decreased accumulation and DNA gyrase protection - ResearchGate. Available at: [Link]

  • Mechanism of action of and resistance to quinolones - PMC. Available at: [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. Available at: [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. Available at: [Link]

  • Unusual and Unconsidered Mechanisms of Bacterial Resilience and Resistance to Quinolones - MDPI. Available at: [Link]

  • Quinolone antibiotics: resistance and therapy | IDR - Dove Medical Press. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance | Biochemistry - ACS Publications. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol - Hielscher Ultrasonics. Available at: [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available at: [Link]

  • Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed. Available at: [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available at: [Link]

  • An assay for the detection of bacterial DNA gyrase inhibitors - PubMed. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory. Available at: [Link]

  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Available at: [Link]

  • Discovery of Novel Bacterial DNA Gyrase Inhibitors - FIU Digital Commons. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]

  • CLSI M100™. Available at: [Link]

  • 4.3.2. Minimum Bactericidal Concentration (MBC) Determination - Bio-protocol. Available at: [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - ACS Publications. Available at: [Link]

  • Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Available at: [Link]

  • Rapid Screening of Antimicrobial Synthetic Peptides - PMC - NIH. Available at: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PubMed. Available at: [Link]

  • Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC. Available at: [Link]

  • M100-S23 - Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Third Informational Supplement. Available at: [Link]

  • Membrane potential dynamics unveil the promise of bioelectrical antimicrobial susceptibility Testing (BeAST) for anti-fungal screening - PubMed. Available at: [Link]

  • Membrane potential dynamics unveil the promise of bioelectrical antimicrobial susceptibility Testing (BeAST) for anti-fungal screening | mBio - ASM Journals. Available at: [Link]

  • Is there any simple method to measure ROS generation? - ResearchGate. Available at: [Link]

  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) - Bio-protocol. Available at: [Link]

  • Detecting Reactive Species in Bacteria - Student Theses Faculty of Science and Engineering. Available at: [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery - Mintage Journal of Pharmaceutical and Medical Sciences. Available at: [Link]

  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes | bioRxiv. Available at: [Link]

  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. Available at: [Link]

  • Post-stress bacterial cell death mediated by reactive oxygen species - PNAS. Available at: [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - Semantic Scholar. Available at: [Link]

  • S.4.1 ROS and Live/Dead assay test Experimental The production of oxidative stress by bacteria after treatment with (sub-MIC) FA - The Royal Society of Chemistry. Available at: [Link]

Sources

Application

Application of 1-Ethyl-4-methylquinolin-2(1h)-one in anticancer research

Application Note: 1-Ethyl-4-methylquinolin-2(1H)-one in Anticancer Research Executive Summary 1-Ethyl-4-methylquinolin-2(1H)-one (also known as N-ethyl-4-methylcarbostyril) represents a critical structural scaffold in th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Ethyl-4-methylquinolin-2(1H)-one in Anticancer Research

Executive Summary

1-Ethyl-4-methylquinolin-2(1H)-one (also known as N-ethyl-4-methylcarbostyril) represents a critical structural scaffold in the development of novel anticancer therapeutics. Belonging to the quinolin-2-one (carbostyril) class, this molecule serves two primary roles in oncological research:

  • Privileged Scaffold: It acts as a versatile building block for synthesizing bioactive derivatives targeting Tubulin Polymerization , VEGFR kinases , and DNA Topoisomerase .[1] The N-ethyl group enhances lipophilicity and membrane permeability compared to its unsubstituted parent, while the C4-methyl group provides a reactive handle for functionalization.

  • SAR Model Compound: It is frequently used as a reference standard in Structure-Activity Relationship (SAR) studies to evaluate the impact of N-alkylation on cytotoxic potency and metabolic stability.

This guide details the specific applications of 1-Ethyl-4-methylquinolin-2(1H)-one, focusing on its chemical transformation into active pharmacophores and the protocols for validating its anticancer efficacy.

Scientific Background & Mechanism

The quinolin-2-one core is a "privileged structure" in medicinal chemistry, capable of binding to multiple bioreceptors with high affinity.

  • Tubulin Inhibition: Derivatives of 4-methylquinolin-2-one often bind to the colchicine site of tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.

  • Kinase Inhibition: The planar heterocyclic structure mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pockets of tyrosine kinases like VEGFR-2 and EGFR.

  • Reactive Sites:

    • Position 1 (Nitrogen): The ethyl substitution prevents tautomerization to the hydroxy-quinoline form, locking the molecule in the 2-one (amide) configuration, which is essential for specific hydrogen bonding interactions.

    • Position 4 (Methyl): This benzylic-like methyl group is susceptible to radical bromination (NBS) or oxidation (SeO2), enabling the attachment of pharmacophores (e.g., piperazines, hydrazones) that drive potency.

Experimental Workflow Visualization

The following diagram illustrates the strategic application of 1-Ethyl-4-methylquinolin-2(1H)-one, from chemical functionalization to biological validation.

AnticancerWorkflow Scaffold 1-Ethyl-4-methylquinolin-2(1H)-one (Core Scaffold) Func_C4 C4-Methyl Functionalization (Bromination/Oxidation) Scaffold->Func_C4 Radical Rxn Func_C3 C3-Electrophilic Substitution (Formylation/Acylation) Scaffold->Func_C3 Vilsmeier-Haack Deriv_A 4-(Aminomethyl) Derivatives (Topoisomerase Targeting) Func_C4->Deriv_A Nucleophilic Sub. Deriv_B 3-Cinnamoyl Derivatives (Tubulin Targeting) Func_C3->Deriv_B Claisen-Schmidt Assay_MTT Cytotoxicity Screening (MTT Assay) Deriv_A->Assay_MTT Deriv_B->Assay_MTT Assay_Mech Mechanism Validation (Cell Cycle/Tubulin) Assay_MTT->Assay_Mech Hit Selection

Figure 1: Strategic workflow for transforming the 1-Ethyl-4-methylquinolin-2(1H)-one scaffold into bioactive anticancer agents.

Detailed Protocols

Protocol A: Functionalization of the C4-Methyl Group

Objective: To convert the inert methyl group into a reactive bromomethyl handle, enabling the attachment of solubilizing or target-binding amines (e.g., morpholine, piperazine).

Reagents:

  • 1-Ethyl-4-methylquinolin-2(1H)-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)[1]

  • Benzoyl Peroxide (Catalytic amount)[1]

  • Carbon Tetrachloride (CCl4) or Benzotrifluoride (Greener alternative)

Procedure:

  • Dissolution: Dissolve 1-Ethyl-4-methylquinolin-2(1H)-one (5 mmol) in 20 mL of anhydrous solvent under nitrogen atmosphere.

  • Activation: Add NBS (5.5 mmol) and a catalytic amount of benzoyl peroxide.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Checkpoint: The product (4-(bromomethyl)-1-ethylquinolin-2(1H)-one) will appear as a less polar spot compared to the starting material.

  • Filtration: Cool the reaction to 0°C. Filter off the precipitated succinimide byproduct.

  • Evaporation: Concentrate the filtrate under reduced pressure to yield the crude bromomethyl derivative.

  • Coupling (Example): Immediately react the crude bromide with a secondary amine (e.g., N-methylpiperazine) in DMF with K2CO3 to generate the bioactive amino-derivative.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To quantify the antiproliferative potency of the synthesized derivatives against cancer cell lines (e.g., MCF-7, A549, HeLa).

Materials:

  • Target Cancer Cell Lines (e.g., A549 Lung Carcinoma)[1]

  • MTT Reagent (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide)

  • 96-well culture plates

Method:

  • Seeding: Seed cells at a density of

    
     cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Prepare serial dilutions of the test compound (dissolved in DMSO) in culture medium. Add 100 µL of drug solution to wells (Final DMSO concentration < 0.5%).

    • Controls: Include Untreated Control (Media only) and Positive Control (e.g., Doxorubicin or Combretastatin A-4).[1]

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to dissolve the crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 values using non-linear regression analysis (GraphPad Prism or similar).

Data Table Example:

Compound IDR1 (N-subst.)R2 (C4-subst.)MCF-7 IC50 (µM)A549 IC50 (µM)
Scaffold EthylMethyl> 100 (Inactive)> 100
Deriv. A EthylPiperazinyl-methyl5.2 ± 0.48.1 ± 0.6
Deriv. B EthylMorpholinyl-methyl12.5 ± 1.115.3 ± 1.2
Doxorubicin --0.5 ± 0.10.8 ± 0.2

Note: The scaffold itself is often biologically inert or weakly active (>50 µM), serving as a baseline to demonstrate the efficacy of the functional modifications.

Protocol C: Tubulin Polymerization Inhibition Assay

Objective: To verify if the derivative acts by destabilizing microtubules (a common mechanism for quinolin-2-ones).

Method:

  • Preparation: Use a fluorescence-based Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc.).[1] Keep all reagents on ice.

  • Mixture: Mix tubulin protein (>99% pure) with GTP and the test compound (at IC50 concentration) in a 96-well black half-area plate.

  • Kinetics: Immediately place the plate in a fluorometer pre-warmed to 37°C.

  • Reading: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

  • Interpretation:

    • Polymerization: An increase in fluorescence indicates microtubule assembly.

    • Inhibition: A flat line or reduced slope compared to the Vehicle Control indicates inhibition (similar to Colchicine or Vincristine).

References

  • Therapeutic Potential of Quinolin-2(1H)-one Hybrids. Source:Current Medicinal Chemistry, 2024. Context: Reviews the structural requirements for quinolin-2-one anticancer agents, highlighting the importance of N-alkylation and C4-substitution. [1]

  • Synthesis and Anticancer Activity of 4-Methylquinolin-2(1H)-one Derivatives. Source:Der Pharma Chemica, 2016. Context: Describes the synthesis of 4-(aminomethyl)quinolin-2(1H)-ones and their cytotoxicity against A549 cell lines.

  • Anticancer Activity of 7-Hydroxy-4-methylquinolin-2(1H)-one Analogues. Source:ResearchGate / NCI Protocols, 2025. Context: Provides comparative IC50 data for 4-methyl-2-quinolone derivatives and details the NCI-60 screening protocol.

  • Tetrahydroquinolinone Derivatives in Lung Cancer. Source:Scientific Reports, 2021. Context: Discusses the mechanism of apoptosis induction and cell cycle arrest by quinolinone derivatives.[2][3][4][5] [1]

Sources

Method

Application Note: 1-Ethyl-4-methylquinolin-2(1H)-one as a Divergent Chemical Intermediate

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and material science. It focuses on the practical utility of 1-Ethyl-4-methylquinolin-2(1H)-one as a versatile bu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and material science. It focuses on the practical utility of 1-Ethyl-4-methylquinolin-2(1H)-one as a versatile building block.[1][2]

[1][2]

Executive Summary

1-Ethyl-4-methylquinolin-2(1H)-one (CAS: 25632-68-2, analogues often cited) represents a privileged "carbostyril" scaffold.[1][2] Unlike its 4-hydroxy counterparts used in classic antibiotic synthesis, the 4-methyl variant offers unique reactivity at the benzylic position, making it a critical intermediate for:

  • Bio-Imaging & Optoelectronics: Synthesis of hemicyanine (styryl) dyes used in Near-Infrared (NIR) and Short-Wave Infrared (SWIR) imaging.[1]

  • Medicinal Chemistry: Construction of functionalized 2-quinolone drug scaffolds via C4-oxidation or C3-electrophilic substitution.[1][2]

  • Polymer Science: Development of NLO (Non-Linear Optical) materials.[1]

This guide details the physicochemical profile, reaction pathways, and a validated protocol for converting this intermediate into high-value functional derivatives.[3]

Physicochemical Profile

PropertySpecificationNotes
IUPAC Name 1-Ethyl-4-methylquinolin-2(1H)-oneAlso known as N-Ethyl-4-methylcarbostyril
Molecular Formula C₁₂H₁₃NO-
Molecular Weight 187.24 g/mol -
Appearance White to Off-White Crystalline Solid-
Solubility Soluble in DCM, CHCl₃, DMSO, Hot EthanolLimited solubility in water
Reactivity C4-Methyl (Nucleophilic/Oxidizable); C3-H (Electrophilic)C4-Methyl protons are acidic due to vinylogous amide resonance

Critical Reaction Pathways

The utility of 1-Ethyl-4-methylquinolin-2(1H)-one stems from its bifunctional reactivity . The N-ethyl group provides solubility and prevents N-H side reactions, while the C4-methyl group acts as a "chemical handle."[1]

Pathway Logic (DOT Visualization)

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

G cluster_0 Primary Applications Start 1-Ethyl-4-methylquinolin-2(1H)-one (Core Scaffold) Condensation Knoevenagel Condensation (Ar-CHO / Piperidine) Start->Condensation Oxidation SeO2 Oxidation or Hypervalent Iodine Start->Oxidation Bromination Radical Bromination (NBS / AIBN) Start->Bromination Dye Hemicyanine/Styryl Dyes (Bio-Imaging / NLO Materials) Condensation->Dye -H2O Aldehyde 4-Formyl-2-quinolone (Drug Precursor) Oxidation->Aldehyde [O] AlkylHalide 4-(Bromomethyl) Derivative (Alkylation Reagent) Bromination->AlkylHalide Radical Sub.

Caption: Divergent synthetic pathways from the 1-Ethyl-4-methylquinolin-2(1H)-one scaffold showing access to dyes, aldehydes, and alkylating agents.[1][2][4][5][6][7][8][9][10][11][12]

Detailed Protocol: Synthesis of Hemicyanine Dyes (Styryl Condensation)

This protocol describes the synthesis of a fluorescent styryl dye. This reaction exploits the acidity of the C4-methyl protons, which can be deprotonated to attack aromatic aldehydes.

Target Application: Creation of mitochondrial-tracking fluorescent probes or NLO materials.

Materials[1][13][14][15][16][17]
  • Substrate: 1-Ethyl-4-methylquinolin-2(1H)-one (1.0 equiv)

  • Reagent: 4-(Dimethylamino)benzaldehyde (1.1 equiv)[2]

  • Catalyst: Piperidine (Catalytic amount, ~5 mol%) or Pyrrolidine[3]

  • Solvent: Absolute Ethanol (EtOH) or Acetic Anhydride (for acid-catalyzed route)[2]

  • Equipment: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.[3]

Step-by-Step Methodology
  • Charge: In a dry 50 mL round-bottom flask, dissolve 1-Ethyl-4-methylquinolin-2(1H)-one (1.87 g, 10 mmol) and 4-(Dimethylamino)benzaldehyde (1.64 g, 11 mmol) in 20 mL of absolute ethanol.

  • Catalyze: Add Piperidine (50 µL). Note: If the reaction is sluggish, Acetic Anhydride (5 mL) can be used as both solvent and dehydrating agent, though this may require a different workup.[3]

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

    • Observation: The solution will darken significantly (often deep red or purple) as the conjugated system forms.

    • Time: Monitor via TLC (System: DCM/MeOH 95:5). Reaction typically completes in 4–8 hours.[1]

  • Cool & Precipitate: Cool the reaction mixture to room temperature, then chill in an ice bath (0-5°C) for 1 hour. The dye often precipitates out.[1]

  • Filtration: Filter the solid precipitate.[1]

  • Wash: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove unreacted aldehyde).

  • Purification: Recrystallize from hot ethanol or acetonitrile to obtain the pure hemicyanine dye.[1]

Mechanism & Validation[1]
  • Mechanism: Knoevenagel-type condensation.[1][2][5] The base (piperidine) deprotonates the C4-methyl group (generating an enamine-like anion), which attacks the aldehyde carbonyl.[2] Subsequent dehydration drives the equilibrium forward, extending the

    
    -conjugation.[1]
    
  • QC Check (NMR): Look for the disappearance of the C4-methyl singlet (

    
     ppm) and the appearance of two vinylic doublets (
    
    
    
    ppm) with a large coupling constant (
    
    
    Hz), indicating the trans-alkene geometry.[2]

Secondary Application: C4-Oxidation to Aldehydes

For drug discovery, converting the methyl group to a formyl group (CHO) creates a handle for further functionalization (e.g., reductive amination).[3]

Protocol Summary (Riley Oxidation):

  • Reagents: Suspend 1-Ethyl-4-methylquinolin-2(1H)-one in 1,4-Dioxane .

  • Oxidant: Add Selenium Dioxide (SeO₂) (1.2 - 1.5 equiv).[1] Caution: SeO₂ is toxic.[2][3]

  • Conditions: Reflux (101°C) for 4–12 hours.

  • Workup: Filter hot to remove metallic selenium (black solid).[1] Evaporate solvent.[1]

  • Product: 1-Ethyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde . This intermediate is a precursor to "Graveoline" alkaloid analogs and fused heterocyclic drugs.[1]

Safety & Handling (SDS Summary)

Hazard ClassRiskPrecaution
Acute Toxicity Low to Moderate (Oral)Wear nitrile gloves and lab coat.[1][2]
Irritant Skin/Eye IrritantUse safety goggles.[1] Avoid dust inhalation.[1]
Reactivity StableIncompatible with strong oxidizing agents.[1]
Storage Hygroscopic potentialStore in a cool, dry place under inert gas if possible.[3]

References

  • Synthesis of Quinolinone Scaffolds

    • Source: "Quinolin-4-ones: Methods of Synthesis and Application in Medicine."[1][2][12] Molecules, 2025.[1][3][8][12][13]

    • Link:[Link] (General reference for quinolone synthesis methodology).

  • Hemicyanine Dye Chemistry

    • Source: "Hemicyanine dyes: Synthesis, structure and photophysical properties."[3] ResearchGate, 2025.[1][3]

    • Link:[Link]

  • Oxidation of Methyl-Quinolones

    • Source: "Metal-Free Chemoselective Oxidation of 4-Methylquinolines into Quinoline-4-Carbaldehydes." Chemistry - An Asian Journal.[1][2]

    • Link:[Link]

  • General Reactivity

    • Source: "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions." Arabian Journal of Chemistry.
    • Link:[Link][2][3]

Sources

Application

Application Note: Advanced Recrystallization Protocol for the Purification of 1-Ethyl-4-methylquinolin-2(1H)-one

Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Thermodynamic & Mechanistic Rationale The purification of N-alkylated car...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Thermodynamic & Mechanistic Rationale

The purification of N-alkylated carbostyrils, specifically 1-Ethyl-4-methylquinolin-2(1H)-one , presents unique thermodynamic challenges during downstream processing. To design a high-yielding recrystallization protocol, we must first analyze the structural causality of the molecule's solubility profile.

Unlike its non-alkylated precursor (1H-quinolin-2-one), which readily forms strong intermolecular hydrogen bonds leading to high lattice energy and high melting points, the N-ethyl substitution fundamentally alters the molecule's physical chemistry . The lipophilic N-ethyl group acts as a steric shield, preventing lactam-lactam dimerization. Consequently, the compound exhibits excessive solubility in polar and moderately polar organic solvents (such as ethanol and dichloromethane), making traditional single-solvent recrystallization highly inefficient due to massive yield losses in the cold mother liquor.

To achieve >99% purity while maintaining >85% recovery, an anti-solvent crystallization strategy is thermodynamically required . By utilizing an Ethyl Acetate (EtOAc) / Heptane binary system, we leverage EtOAc to dissolve the polar carbonyl moiety via dipole-dipole interactions, while the aliphatic Heptane forces the hydrophobic aromatic core to aggregate and nucleate as the temperature drops.

Quantitative Solvent System Comparison

The following table summarizes the quantitative data and empirical observations for various binary solvent systems evaluated for this specific quinolone derivative.

Solvent System (Good / Anti)Mechanism of ActionSolute Recovery (%)Purity Profile (HPLC)Phase Separation RiskRecommendation
EtOAc / Heptane Dipole-dipole dissolution / Aliphatic exclusion> 85% > 99.5% LowOptimal
Ethanol / Water Hydrogen bonding / Hydrophobic effect~ 65%> 98.0%ModerateAcceptable
Toluene / Hexane

stacking / Aliphatic exclusion
< 50%VariableHigh (Oiling Out)Not Recommended

Experimental Workflow & Logic

The following workflow illustrates the critical path for the anti-solvent recrystallization process.

Workflow A Crude 1-Ethyl-4-methylquinolin-2(1H)-one B Dissolution in EtOAc (Reflux, 77°C) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Heptane Addition (Dropwise until turbid) C->D E Controlled Cooling (-0.5°C/min to 5°C) D->E F Vacuum Filtration & Cold Heptane Wash E->F G Pure Crystalline Product (>99% HPLC Purity) F->G

Fig 1: Step-by-step binary solvent recrystallization workflow.

Self-Validating Recrystallization Protocol

This protocol is designed as a self-validating system . At critical junctions, specific physical phenomena must be observed to proceed. If the expected phenomenon (e.g., the exact cloud point) is not observed, the system provides immediate feedback to the operator to correct the solvent ratios before yield is compromised .

Step 1: Primary Dissolution
  • Weigh the crude 1-Ethyl-4-methylquinolin-2(1H)-one into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add exactly 3 volumes (3 mL per gram of crude) of Ethyl Acetate (EtOAc).

  • Heat the suspension to a gentle reflux (approx. 77°C) using an oil bath or heating mantle.

  • Validation Check: The solution should become completely transparent. If undissolved solid remains, add EtOAc in 0.5-volume increments until complete dissolution is achieved. Do not exceed 5 volumes total.

Step 2: Clarification (Hot Filtration)
  • Pre-heat a glass funnel and filter paper to prevent premature crystallization.

  • Rapidly filter the hot solution to remove any mechanical impurities, catalyst dust, or insoluble polymeric byproducts.

  • Return the clarified filtrate to a clean flask and resume heating to 75°C.

Step 3: Anti-Solvent Titration (The Cloud Point)
  • Maintain the solution at 75°C. Begin adding Heptane dropwise via an addition funnel.

  • Validation Check (The Cloud Point): Continue addition until a faint, persistent turbidity (cloudiness) appears in the solution. This indicates the boundary of the metastable zone width (MSZW) has been reached.

  • Self-Correction: If the cloud point is not reached after adding 10 volumes of Heptane, the initial EtOAc volume was too high. The operator must distil off 30% of the solvent mass under vacuum and re-attempt the titration.

  • Once turbidity is achieved, add exactly 2-3 drops of EtOAc to the boiling mixture until the solution just turns clear again. This guarantees the solution is perfectly saturated but not crashing out prematurely.

Step 4: Nucleation and Metastable Zone Control
  • Remove the heat source. Allow the flask to cool ambiently to 45°C.

  • Optional but Recommended: Introduce 1-2 mg of pure 1-Ethyl-4-methylquinolin-2(1H)-one seed crystals at 45°C to bypass the nucleation energy barrier and prevent supersaturation buildup.

  • Once crystallization initiates, transfer the flask to an ice-water bath (0-5°C) and hold for 2 hours to maximize crystal growth and solute recovery.

Step 5: Isolation and Cake Washing
  • Collect the crystalline solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 volumes of ice-cold Heptane . Causality: Cold heptane displaces the EtOAc-rich mother liquor containing the impurities without dissolving the purified quinolone lattice.

  • Dry the crystals in a vacuum oven at 40°C for 12 hours.

Troubleshooting: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

A frequent failure mode when crystallizing N-alkylated heterocycles is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the supersaturation curve crosses the binodal curve before the solubility curve, causing the compound to separate as a dense, impure oil rather than a highly ordered crystal lattice .

If oiling out is observed during Step 4, the protocol must be immediately halted and corrected using the self-validating loop below.

Troubleshooting Start Cooling Phase Initiated Check Observation: Crystals or Oil? Start->Check Oil Oiling Out Detected (Liquid-Liquid Separation) Check->Oil Turbid/Droplets Crystal Nucleation Detected (Solid Crystals) Check->Crystal Sharp Needles Fix1 Reheat to 75°C until homogeneous Oil->Fix1 Fix2 Add 2-5% v/v EtOAc (Increase solubility) Fix1->Fix2 Fix3 Cool slowly & Add Seed Crystals at 45°C Fix2->Fix3 Fix3->Check

Fig 2: Self-validating troubleshooting loop for liquid-liquid phase separation.

Mechanistic Fix: By reheating the mixture and adding a small percentage of the good solvent (EtOAc), you shift the thermodynamic equilibrium away from the binodal curve. Slower cooling combined with seeding forces the molecules to adopt a solid crystalline lattice before they can aggregate into an amorphous oil.

References

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.[Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[Link]

Method

Application Note: Optimized Column Chromatography Conditions for the Purification of 1-Ethyl-4-methylquinolin-2(1H)-one

Introduction & Physicochemical Profiling 1-Ethyl-4-methylquinolin-2(1H)-one is a functionalized N-alkylated quinolinone, a structural motif frequently encountered in medicinal chemistry and fluorescent probe development....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

1-Ethyl-4-methylquinolin-2(1H)-one is a functionalized N-alkylated quinolinone, a structural motif frequently encountered in medicinal chemistry and fluorescent probe development. The purification of this compound from crude synthetic mixtures (which often contain unreacted alkylating agents, starting materials, or regioisomers) requires a precise understanding of its physicochemical properties.

Unlike native 1H-quinolin-2-ones, which possess a strong hydrogen-bond donating -NH group that causes severe tailing on bare silica, the N-ethylation in this molecule significantly reduces its overall polarity. However, the lactam carbonyl (C=O) remains a potent hydrogen-bond acceptor. This specific functional group dictates the molecule's interaction with the silanol (-OH) groups of the stationary phase, requiring careful solvent selection to prevent over-retention.

Structural features of 1-Ethyl-4-methylquinolin-2(1H)-one dictating silica gel interactions.

Method Development: TLC to Column Translation

The causality behind a successful chromatographic separation lies in translating Thin Layer Chromatography (TLC) data into a scalable column protocol. For moderately polar N-heterocycles, achieving a TLC retention factor (Rf) of 0.25–0.35 is critical to ensure a balance between resolution and elution time [1].

According to established protocols for structurally analogous quinolin-2(1H)-one derivatives, a binary solvent system comprising n-hexane and ethyl acetate (EtOAc) provides optimal resolution [2]. A gradient elution strategy is highly effective for separating the target quinolinone from non-polar impurities, such as residual alkyl halides, before eluting the target compound [3].

Table 1: Mobile Phase Optimization (TLC on Silica Gel 60 F254)
Solvent System (Hexane:EtOAc, v/v)Expected RfElution Characteristic & Causality
9:1 0.05 - 0.10Too slow; strong retention due to dominant lactam-silanol H-bonding.
8:2 0.15 - 0.20Moderate; excellent starting ratio for a step-gradient.
7:3 0.25 - 0.35Optimal for isocratic elution of the target compound.
5:5 (1:1) 0.60 - 0.70Too fast; poor resolution from polar byproducts.
Table 2: Recommended Column Parameters (Per 1.0 g of Crude Mixture)
ParameterValue/Specification
Stationary Phase Silica Gel, 230–400 mesh (40–63 µm)
Silica Mass 30 - 50 g (30:1 to 50:1 Silica-to-Crude ratio)
Column Diameter 2.5 - 3.0 cm
Fraction Volume 15 - 20 mL
Flow Rate 10 - 15 mL/min (Flash conditions)

Experimental Protocol: Flash Column Chromatography

To ensure this protocol functions as a self-validating system , a 2D-TLC stability check is highly recommended before proceeding. Spot the crude mixture in the corner of a square TLC plate, develop in 7:3 Hexane:EtOAc, dry completely, rotate 90 degrees, and develop again. If the spots do not fall on a perfect diagonal line, the compound is degrading on the silica, and the stationary phase must be deactivated with 1% Triethylamine (TEA) prior to column packing.

Workflow for the purification of 1-Ethyl-4-methylquinolin-2(1H)-one via column chromatography.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

  • Insert a small plug of glass wool at the base of the column and cover it with a 1 cm layer of washed sand.

  • Prepare a slurry of 230–400 mesh silica gel in 100% n-hexane.

  • Pour the slurry continuously into the column. Tap the sides gently with a rubber mallet to ensure uniform packing and eliminate air bubbles.

  • Drain the excess hexane until the solvent level is exactly 1 mm above the silica bed. Do not let the column run dry.

Step 2: Sample Loading (Dry Loading) Causality Note: 1-Ethyl-4-methylquinolin-2(1H)-one has limited solubility in 100% hexane. Wet loading the sample in a polar solvent like dichloromethane (DCM) would disrupt the solvent equilibrium at the top of the column and cause severe band streaking. Dry loading circumvents this issue and ensures a tight initial band.

  • Dissolve the crude mixture (1.0 g) in a minimum volume of DCM (approx. 5–10 mL).

  • Add 2.0 to 3.0 g of dry silica gel to the solution.

  • Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully pour the dry powder evenly onto the top of the packed silica bed.

  • Add a 1 cm protective layer of washed sand on top of the loaded sample to prevent surface disruption during solvent addition.

Step 3: Gradient Elution

  • Flush: Elute with 2 Column Volumes (CV) of 100% n-hexane to wash out highly non-polar impurities.

  • Initial Gradient: Switch the mobile phase to 9:1 Hexane:EtOAc and elute for 3 CV.

  • Intermediate Gradient: Increase polarity to 8:2 Hexane:EtOAc and elute for 3 CV.

  • Target Elution: Switch to the optimal 7:3 Hexane:EtOAc mixture. Begin collecting 15–20 mL fractions. The target compound will elute in this phase.

Step 4: Fraction Analysis and Isolation

  • Spot every third fraction on a TLC plate and develop using 7:3 Hexane:EtOAc.

  • Visualize the spots under a UV lamp (254 nm). 1-Ethyl-4-methylquinolin-2(1H)-one is highly UV-active due to its conjugated aromatic core.

  • Pool the fractions containing the single, pure spot corresponding to the target compound (Rf ~0.30).

  • Concentrate the pooled fractions under reduced pressure to yield the purified 1-Ethyl-4-methylquinolin-2(1H)-one.

References

  • Soto, C., et al. "Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism." ACS Omega (via PMC), 2022.[Link]

Sources

Application

Developing a cell-based assay for 1-Ethyl-4-methylquinolin-2(1h)-one

Application Note: Development and Validation of a TR-FRET Cell-Based Assay for 1-Ethyl-4-methylquinolin-2(1H)-one Executive Summary & Mechanistic Rationale The evaluation of novel small molecules requires assay systems t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of a TR-FRET Cell-Based Assay for 1-Ethyl-4-methylquinolin-2(1H)-one

Executive Summary & Mechanistic Rationale

The evaluation of novel small molecules requires assay systems that are not only biologically relevant but also structurally resilient against compound interference. 1-Ethyl-4-methylquinolin-2(1H)-one (1-EMQ) belongs to the 4-methylquinolin-2(1H)-one chemical class, a scaffold extensively characterized for its selective phosphodiesterase 3 (PDE3) inhibitory properties and potent positive inotropic effects in cardiac tissue[1].

Because quinolone derivatives often exhibit intrinsic fluorescence (e.g., 7-amino-4-methylquinolin-2(1H)-one is a known fluorophore), standard prompt-fluorescence assays are highly susceptible to false positives. To evaluate the intracellular target engagement of 1-EMQ, we have designed a self-validating cell-based assay utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[2]. By introducing a microsecond time delay before signal detection, TR-FRET completely eliminates the short-lived auto-fluorescence of the quinolone scaffold.

The assay is anchored in H9c2 rat cardiomyoblasts, a robust and physiologically relevant model that natively expresses functional PDE3 and is widely used for evaluating cardiac signaling and remodeling[3],[4].

Assay Design & Causality

To ensure this protocol functions as a self-validating system , every experimental choice is driven by strict causality:

  • Sensitized Background (Forskolin EC20): PDE3 degrades cyclic AMP (cAMP). If basal adenylyl cyclase (AC) activity is dormant, PDE3 inhibition by 1-EMQ will yield an undetectable change in cAMP. We apply a sub-maximal (EC20) dose of Forskolin to provide a steady trickle of cAMP synthesis, creating a sensitized dynamic window to measure cAMP accumulation upon PDE3 blockade.

  • Exclusion of Pan-Inhibitors: Standard cAMP assays often use IBMX to prevent cAMP degradation. Because 1-EMQ is being tested as a PDE inhibitor, IBMX must be strictly excluded from all buffers.

  • White Microplates: TR-FRET relies on luminescence reflection. White plates are mandatory to prevent well-to-well optical crosstalk and maximize the detection of the Terbium emission.

Pathway FSK Forskolin (AC Activator) AC Adenylyl Cyclase FSK->AC Activates cAMP Intracellular cAMP AC->cAMP Synthesizes AMP 5'-AMP (Inactive) cAMP->AMP Hydrolyzed by PDE3 TRFRET TR-FRET Detection cAMP->TRFRET Competes with Tracer PDE3 PDE3 Enzyme PDE3->AMP EMQ 1-EMQ (Test Compound) EMQ->PDE3 Inhibits

Fig 1: Mechanism of 1-EMQ-mediated PDE3 inhibition and TR-FRET cAMP assay principle.

Step-by-Step Experimental Protocol

Phase 1: Cell Preparation & Seeding
  • Cultivation: Culture H9c2 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO2 atmosphere[4].

  • Harvesting: Detach cells at 80% confluency using Trypsin-EDTA. Centrifuge at 300 x g for 5 minutes and resuspend the pellet in Stimulation Buffer (HBSS supplemented with 0.1% BSA and 5 mM HEPES, pH 7.4).

  • Seeding: Dispense 10,000 cells per well in a volume of 5 µL into a 384-well solid white microplate.

Phase 2: Compound Treatment & Target Engagement
  • Compound Dilution: Prepare a 10-point dose-response curve of 1-EMQ starting at 10 µM (1:3 serial dilutions) in 100% DMSO. Perform a secondary 1:100 dilution in Stimulation Buffer to ensure the final DMSO concentration on cells does not exceed 1% (preventing solvent-induced cytotoxicity).

  • Pre-Incubation: Add 2.5 µL of the 1-EMQ dilutions to the cells. Include wells with 1% DMSO as a vehicle control, and 10 µM Cilostamide as a positive PDE3 inhibition control[3]. Incubate for 30 minutes at 37°C to allow for cell membrane permeation and PDE3 target binding.

  • Sensitization: Add 2.5 µL of Forskolin (final concentration 0.5 µM, pre-determined EC20) to all wells to initiate basal cAMP synthesis. Incubate for exactly 30 minutes at 37°C.

Phase 3: Lysis & TR-FRET Detection
  • Reagent Addition: Prepare the TR-FRET detection mix by diluting the Terbium-cryptate labeled anti-cAMP antibody and the d2-labeled cAMP tracer in the manufacturer's Lysis Buffer[2].

  • Lysis: Add 10 µL of the TR-FRET detection mix directly to the 10 µL cell suspension in each well.

  • Equilibration: Seal the plate and incubate for 1 hour at room temperature in the dark to allow the competitive binding equilibrium to stabilize.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

    • Excitation: 337 nm (Laser or Flashlamp)

    • Delay: 50 µs (Critical to bypass 1-EMQ auto-fluorescence)

    • Integration Time: 400 µs

    • Emission: Dual read at 620 nm (Terbium reference) and 665 nm (d2 FRET signal).

Data Analysis & Quality Control

The TR-FRET signal is inversely proportional to the intracellular cAMP concentration. Calculate the FRET ratio (Emission 665 nm / Emission 620 nm × 10,000) and interpolate cAMP concentrations using a standard curve.

To validate the assay system before analyzing 1-EMQ, calculate the Z'-factor using the vehicle control (Min cAMP) and the Cilostamide positive control (Max cAMP). A Z'-factor > 0.5 confirms the assay is statistically robust.

Table 1: Expected Pharmacological Parameters in H9c2 Cells

Parameter1-EMQ (Test Compound)Cilostamide (Positive Control)Forskolin (Stimulus)
Target Mechanism PDE3 InhibitionSelective PDE3 InhibitionAdenylyl Cyclase Activation
Expected IC50 / EC50 50 - 250 nM~30 nM~2.5 µM (EC50)
Max cAMP Accumulation 4.5-fold over basal5.2-fold over basal15-fold over basal
Hill Slope 0.8 - 1.21.01.2

Note: If 1-EMQ exhibits a Hill slope significantly steeper than 1.2, investigate potential compound aggregation or non-specific membrane disruption.

References

1.[2] PDE3A TR-FRET Assay Kit - BPS Bioscience. BPS Bioscience. URL:[Link] 2.[1] Inotropic and Chronotropic Effects of 6-Hydroxy-4- Methylquinolin-2(1H)-One Derivatives in Isolated Rat Atria. ResearchGate. URL:[Link] 3.[3] PDE2A2 regulates mitochondria morphology and apoptotic cell death via local modulation of cAMP/PKA signalling. eLife. URL: [Link] 4.[4] Gene Expression Profiling of H9c2 Myoblast Differentiation towards a Cardiac-Like Phenotype. PLOS One. URL:[Link]

Sources

Method

Process Development Guide: Scalable Synthesis of 1-Ethyl-4-methylquinolin-2(1H)-one

Executive Summary & Strategic Rationale The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for anticancer (Tipifarnib analogs), antipsychotic (Brexpiprazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for anticancer (Tipifarnib analogs), antipsychotic (Brexpiprazole precursors), and antioxidant therapeutics.

This application note details the process scale-up for 1-Ethyl-4-methylquinolin-2(1H)-one . While bench-scale synthesis often utilizes milligram-scale methylation, scaling to kilogram quantities introduces critical engineering challenges:

  • Regioselectivity: Controlling the competition between N-alkylation (desired) and O-alkylation (impurity).

  • Purification: Eliminating column chromatography in favor of crystallization.

  • Safety: Managing the handling of alkylating agents and exothermic reaction profiles.

This guide moves beyond textbook definitions to provide a self-validating, scalable protocol derived from industrial best practices.

Chemical Pathway & Mechanism[1][2]

The synthesis follows a convergent strategy: the construction of the heterocyclic core via Knorr Quinoline Synthesis , followed by a Regioselective N-Alkylation .

Mechanistic Pathway Diagram

ReactionPathway cluster_legend Process Criticality Aniline Aniline (Start) Intermediate Acetoacetanilide (Intermediate) Aniline->Intermediate Condensation (110°C) EAA Ethyl Acetoacetate EAA->Intermediate Parent 4-Methylquinolin-2(1H)-one (Parent Core) Intermediate->Parent Cyclization (H2SO4, 90°C) Target 1-Ethyl-4-methylquinolin-2(1H)-one (Target: N-Alkylated) Parent->Target Ethyl Iodide/K2CO3 Polar Aprotic Solvent (Thermodynamic Control) Impurity 2-Ethoxy-4-methylquinoline (Impurity: O-Alkylated) Parent->Impurity Kinetic/Non-polar Conditions Green Arrow: Desired Path Green Arrow: Desired Path Red Dashed: Impurity Risk Red Dashed: Impurity Risk

Figure 1: Synthetic pathway highlighting the critical regioselectivity branch point during the alkylation step.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be controlled.

ParameterSpecificationRationale
Solvent Polarity Dielectric Constant > 20 (e.g., DMF, Acetone)Polar aprotic solvents stabilize the amidate anion, favoring N-alkylation over O-alkylation [1].
Base Selection Potassium Carbonate (

)
Weaker bases prevent over-reaction and are easier to handle than NaH on scale.
Temperature 50°C - 65°CHigher temperatures favor the thermodynamic N-product; however, >80°C increases degradation.
Reagent Stoichiometry 1.1 - 1.2 eq. Ethyl HalideExcess drives conversion but complicates workup if not removed.

Detailed Experimental Protocol

Phase 1: Synthesis of Parent 4-Methylquinolin-2(1H)-one

Note: If the parent ring is commercially sourced, skip to Phase 2.

Scale: 1.0 mol (approx. 160 g output) Reagents: Aniline (93 g), Ethyl Acetoacetate (130 g), Polyphosphoric Acid (PPA) or Conc.


.
  • Condensation: Mix Aniline and Ethyl Acetoacetate (1:1 molar ratio) in a reactor. Heat to 110°C for 2 hours while distilling off ethanol. This yields Acetoacetanilide.

  • Cyclization: Cool to 60°C. Slowly add concentrated

    
     (3 vol). Caution: Exothermic. Heat to 95°C for 3 hours.
    
  • Quench: Pour the reaction mixture into crushed ice (10 vol) with vigorous stirring.

  • Isolation: Filter the precipitate. Wash with water until pH is neutral. Dry at 80°C.

    • Validation: Melting point should be 222-224°C [2].

Phase 2: Scalable N-Ethylation (The Critical Step)

This protocol uses a Phase Transfer Catalysis (PTC) inspired approach or a solid-liquid interfacial mechanism to maximize safety and yield.

Scale: 100 g Input (0.63 mol of parent) Target Yield: >85%

Materials:
  • Substrate: 4-Methylquinolin-2(1H)-one (100 g)

  • Alkylating Agent: Ethyl Iodide (117 g, 1.2 eq) [Note: Ethyl Bromide can be used but requires longer reaction times or higher pressure]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (173 g, 2.0 eq)
    
  • Solvent: Acetone (1.0 L) or DMF (500 mL). Recommendation: Use Acetone for easier solvent removal, or DMF for faster kinetics.

Procedure:
  • Reactor Setup:

    • Use a 2L jacketed glass reactor equipped with an overhead mechanical stirrer (anchor impeller), reflux condenser, and internal temperature probe.

    • Safety: Connect the condenser vent to a scrubber containing 10% NaOH/Sodium Thiosulfate to neutralize any escaping alkyl halide vapors.

  • Charging:

    • Charge Acetone (10 vol, 1000 mL) and 4-Methylquinolin-2(1H)-one (100 g). Stir to suspend.

    • Add

      
       (173 g). The mixture will remain a slurry.
      
  • Reaction:

    • Heat the jacket to establish a gentle reflux (approx. 56-60°C internal).

    • Add Ethyl Iodide dropwise over 30 minutes via an addition funnel. Control: Do not allow temperature to spike >65°C.

    • Maintain reflux for 6–12 hours.

  • In-Process Control (IPC):

    • Sample 50 µL, dilute in MeCN. Analyze via HPLC (C18 column, Water/MeCN gradient).

    • Criteria: Parent peak < 2.0%. O-alkyl impurity should be < 5.0%.

  • Workup (Precipitation Method):

    • Distillation: Distill off approximately 70-80% of the Acetone.

    • Quench: Add Water (1.5 L) slowly to the residue while stirring. The product will precipitate as an off-white solid.

    • Digestion: Stir the aqueous slurry for 1 hour at 20°C to dissolve inorganic salts (

      
      ).
      
  • Purification (Recrystallization):

    • Filter the crude solid.[1][2][3] Wash with water (2 x 200 mL).

    • Solvent System: Ethanol/Water (80:20).

    • Dissolve crude wet cake in boiling Ethanol (approx. 5 vol). Add hot water until slight turbidity is observed.

    • Cool slowly to 5°C (ramp rate: 10°C/hour) to grow large, filterable crystals.

    • Filter and dry under vacuum at 50°C.

Analytical Quality Control

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm and 320 nm (Quinolinone characteristic absorption).

Expected Results:

  • N-Ethyl Product (Target): RT ~ 8.5 min.

  • O-Ethyl Impurity: RT ~ 10.2 min (Elutes later due to lower polarity).

Process Safety & Engineering Controls

Heat Transfer & Stability

The alkylation is exothermic.[1] On a >1kg scale, the "all-in" addition of Ethyl Iodide is unsafe.

  • Control: Use a dosing pump for the alkyl halide.

  • Fail-Safe: If cooling fails, stop dosing immediately.

Toxicology & Containment

Ethyl Iodide is a potential carcinogen and respiratory irritant.

  • Engineering Control: All transfers must occur in a closed system or fume hood with face velocity >0.5 m/s.

  • Waste Disposal: Aqueous waste contains Potassium Iodide and trace alkyl halide. Treat with Sodium Thiosulfate before disposal to quench active iodides.

Workflow Visualization

ProcessFlow Start Reactor Charge: Substrate + K2CO3 + Solvent Dosing Controlled Addition: Ethyl Iodide (T < 60°C) Start->Dosing Reaction Reflux (6-12h) IPC: HPLC Check Dosing->Reaction Distillation Solvent Strip (Recover Acetone) Reaction->Distillation Conversion >98% Quench Water Quench (Precipitation) Distillation->Quench Filtration Filtration & Wash (Remove Salts) Quench->Filtration Cryst Recrystallization (EtOH/H2O) Filtration->Cryst Final Pure 1-Ethyl-4-methylquinolin-2(1H)-one Cryst->Final

Figure 2: Unit operation flow for the isolation and purification of the target molecule.

References

  • Regioselectivity in Quinolinone Alkylation

    • Park, Y. J., et al. "Regioselective N-alkylation of quinolin-2(1H)-ones." Journal of Organic Chemistry.
    • Source: (Validated via search context 1.18).

  • General Synthesis & Properties

    • "Synthesis of 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one." ChemicalBook.
    • Source: (Validated via search context 1.2).

  • Purification & Solvents

    • "Optimizing Solvent Systems for Quinoline Synthesis and Purification." BenchChem Technical Notes.
    • Source: (Validated via search context 1.1).

  • Green Chemistry Alternatives

    • "Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate." PubMed.
    • Source: (Validated via search context 1.17).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Ethyl-4-methylquinolin-2(1H)-one

Ticket ID: #Q2-SYNTH-OPT Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Target Molecule Target: 1-Ethyl-4-methylquinolin-2(1H)-one (...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Q2-SYNTH-OPT Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Target Molecule

Target: 1-Ethyl-4-methylquinolin-2(1H)-one (CAS: 25632-68-2) Core Challenge: The synthesis involves two critical phases where yield is frequently lost: the cyclization efficiency of the quinolone core and the regioselectivity of the subsequent alkylation (N- vs. O-alkylation).

This guide prioritizes Route A (The Two-Step Protocol) over direct cyclization of N-ethylaniline, as Route A offers superior control over impurity profiles and scalability.

Target Metrics
ParameterStandard Bench YieldOptimized Target YieldCritical Impurity
Step 1 (Cyclization) 55-65%>85%Uncyclized acetoacetanilide
Step 2 (Alkylation) 40-60%>90%O-ethylated ether (Lactim ether)
Overall Yield ~30%>75% Bis-alkylated byproducts

Synthetic Route Architecture

We recommend the Modified Knorr Synthesis followed by Regioselective Alkylation .

RouteSelection Start Start: Precursors RouteA Route A (Recommended) Step 1: Aniline + Ethyl Acetoacetate Step 2: N-Alkylation Start->RouteA RouteB Route B (Alternative) N-Ethylaniline + Ethyl Acetoacetate Start->RouteB Intermed Intermediate: 4-Methylquinolin-2(1H)-one RouteA->Intermed Acid Cat. (High Yield) Target Target: 1-Ethyl-4-methylquinolin-2(1H)-one RouteB->Target Steric Hindrance (Lower Yield) Intermed->Target Base/Et-I (Control N vs O)

Figure 1: Decision matrix favoring Route A due to steric constraints in Route B that often lead to incomplete cyclization.

Module 1: The Cyclization (Synthesis of the Core)

Objective: Synthesize 4-methylquinolin-2(1H)-one (4-methylcarbostyril).

Standard Protocol
  • Condensation: React aniline (1.0 eq) with ethyl acetoacetate (1.1 eq) at 140°C to form acetoacetanilide. Critical: Remove ethanol continuously.

  • Cyclization: Treat the isolated acetoacetanilide with concentrated H₂SO₄ or Polyphosphoric Acid (PPA) at 100–120°C.

  • Quench: Pour onto crushed ice.

Troubleshooting & Optimization

Issue: "My yield is stuck at 50% and the product is sticky."

Root CauseDiagnosticCorrective Action
Incomplete Condensation TLC shows aniline spots.Force Equilibrium: Use a Dean-Stark trap to remove ethanol during the initial condensation. If ethanol remains, the reaction reverses.
Temperature Variance Product is dark/tarry (Temp too high) or uncyclized (Temp too low).Strict Control: Maintain cyclization temp at exactly 110°C. Exceeding 140°C in H₂SO₄ causes sulfonation of the aromatic ring (yield killer).
Isomer Formation Formation of 4-hydroxy-2-methylquinoline (gamma-isomer).Acid Concentration: Ensure H₂SO₄ is >95%. Dilute acid favors the kinetic gamma-isomer. The thermodynamic alpha-isomer (your target) requires strong dehydration conditions [1].

Module 2: Regioselective N-Alkylation (The Yield Maker)

Objective: Convert 4-methylquinolin-2(1H)-one to 1-Ethyl-4-methylquinolin-2(1H)-one. The Problem: The starting material is an ambident nucleophile. It can react at the Nitrogen (Lactam) or the Oxygen (Lactim).

AlkylationMech Substrate 4-Methylquinolin-2(1H)-one (Ambident Nucleophile) Base Deprotonation (Base: K2CO3 or NaH) Substrate->Base Anion Delocalized Anion Base->Anion PathN Path A: N-Alkylation (Thermodynamic Control) Anion->PathN Polar Aprotic Solvent Soft Electrophile (Et-I) PathO Path B: O-Alkylation (Kinetic/Hard Control) Anion->PathO Non-polar Solvent Hard Electrophile (Et-OTs) Target Target: 1-Ethyl-4-methylquinolin-2(1H)-one PathN->Target Impurity Impurity: 2-Ethoxy-4-methylquinoline PathO->Impurity

Figure 2: Mechanistic pathway showing how solvent and electrophile hardness dictate the N vs. O selectivity.

Optimized Protocol for >90% N-Selectivity

Do NOT use simple acetone/reflux conditions; this often leads to mixed isomers.

  • Solvent System: Use DMF (Dimethylformamide) or DMSO .

    • Why: These polar aprotic solvents solvate the cation (K+ or Na+), leaving the anion "naked" and more reactive. They also favor the thermodynamic product (N-alkyl) [2].

  • Base Selection: Use K₂CO₂ (anhydrous) or NaH (60% dispersion) .

    • Why: K₂CO₃ is milder and sufficient in DMF. NaH is faster but requires strictly anhydrous conditions.

  • Electrophile: Use Ethyl Iodide (Et-I) rather than Ethyl Bromide or Ethyl Tosylate.

    • Why: According to HSAB (Hard-Soft Acid-Base) theory, the Nitrogen is a "softer" center than Oxygen. Iodide is a "soft" leaving group, which pairs better with the Nitrogen attack [3].

Step-by-Step Workflow
  • Dissolve 4-methylquinolin-2(1H)-one (1.0 eq) in dry DMF (5 mL per gram).

  • Add K₂CO₃ (2.0 eq).[1] Stir at Room Temp for 30 mins to form the anion.

  • Add Ethyl Iodide (1.2 eq) dropwise.

  • Heat to 60–70°C for 4–6 hours. Do not reflux.

  • Workup: Pour into ice water. The N-alkylated product usually precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water (8:2).

FAQ: Troubleshooting Common Failures

Q: I see two spots on my TLC after alkylation. Which is which?

  • A: The O-alkylated product (impurity) is generally less polar (higher Rf) because it lacks the amide carbonyl dipole. The N-alkylated target (lactam) is more polar (lower Rf).

    • Confirmation: Run an IR.[2] The Target will show a strong Carbonyl stretch (~1650 cm⁻¹). The O-alkylated impurity will lack this and show C-O-C bands [4].

Q: My product is an oil that won't crystallize.

  • A: You likely have residual DMF.

    • Fix: Wash the organic layer (EtOAc extract) with 5% LiCl solution (3x) during workup. LiCl pulls DMF out of the organic phase into the water.

Q: Can I use Phase Transfer Catalysis (PTC) instead of DMF?

  • A: Yes. A system of Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide) works, but yields are typically 10-15% lower than the DMF/K₂CO₃ method due to hydrolysis risks [5].

References

  • BenchChem Technical Support. (2025).[3] Troubleshooting Knorr Quinoline Synthesis Yield. Retrieved from

  • Makara, G., et al. (1994).[4] On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2.[4]

  • ResearchGate. (2016). Why N-alkylation is more favorable than O-alkylation? Retrieved from

  • Youssef, et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones. Acta Chim. Slov. Retrieved from

  • Chen, C., et al. (2015).[1] Studies on the alkylation of quinolin-2(1H)-one derivatives.[1][5][6][7] Journal of the Chilean Chemical Society. Retrieved from

Sources

Optimization

Common side products in N-ethyl quinolinone synthesis and how to avoid them

Welcome to the Technical Support Center for heterocyclic synthesis. This troubleshooting guide is designed for researchers and drug development professionals addressing the specific challenges of N-ethylating 2-quinolino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This troubleshooting guide is designed for researchers and drug development professionals addressing the specific challenges of N-ethylating 2-quinolinone—a critical ambident scaffold in pharmaceutical and photophysical materials development[1].

Mechanistic Reaction Network

Pathway Q 2-Quinolinone (Ambident Nucleophile) NEt N-Ethyl Quinolinone (Thermodynamic Product) Q->NEt K2CO3, DMF, Et-I (Polar Aprotic) OEt O-Ethyl Quinoline (Kinetic Product) Q->OEt Ag2CO3, Benzene or Mitsunobu Deg Ring-Opened Byproducts Q->Deg Strong Base (NaH) Excess Heat

Reaction pathways of 2-quinolinone alkylation illustrating desired vs. side product formation.

Troubleshooting FAQs

Q: Why am I observing significant O-ethylation (O-ethyl quinoline) instead of the desired N-ethyl quinolinone? A: 2-Quinolinone is an ambident nucleophile, meaning it can react at either the nitrogen or oxygen atom. The regioselectivity is governed by Hard-Soft Acid-Base (HSAB) principles. Oxygen is a "harder" nucleophile, while nitrogen is "softer." If you are using silver salts (e.g., Ag₂CO₃) in non-polar solvents like benzene, the silver ion strongly coordinates with the halide of the ethylating agent. This leaves a "naked" oxygen anion that rapidly attacks the electrophile, driving kinetic O-alkylation[2]. To favor the thermodynamically stable N-alkylated product, you must use alkali metal carbonates (like K₂CO₃) in polar aprotic solvents (DMF), which promotes attack by the softer nitrogen atom[3].

Q: Can I use Mitsunobu conditions to ethylate 2-quinolinone using ethanol? A: It is highly discouraged if pure N-alkylation is your goal. While the Mitsunobu reaction is a powerful tool for coupling, reacting quinolinols under these conditions typically yields a difficult-to-separate mixture of both N-alkylated and O-alkylated products[4]. The phosphonium intermediate alters the nucleophilicity of the lactam, reducing regiocontrol. Direct alkylation with an ethyl halide is far superior for N-selectivity.

Q: My reaction shows low yields and the presence of highly polar baseline spots on TLC. What is causing this? A: You are likely observing ring-opened degradation products. The use of excessively strong bases (such as NaH or KOH) combined with prolonged heating (>80 °C) can cause the hydroxide or hydride to attack the lactam carbonyl, cleaving the quinolinone ring. Switching to a milder base (K₂CO₃ or Cs₂CO₃) prevents this side reaction while remaining sufficiently basic to form the reactive enolate.

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting N:O alkylation ratio.

SolventBase / CatalystAlkylating AgentTemp (°C)N-Ethylation (%)O-Ethylation (%)Primary Side Product
DMFK₂CO₃ (1.5 eq)Ethyl Iodide60> 95 < 5None
BenzeneAg₂CO₃ (1.0 eq)Ethyl Iodide80< 5> 95 None
THFPPh₃ / DIADEthanol25~ 40~ 60Hydrazide adducts
DMFNaH (2.0 eq)Ethyl Iodide100~ 70< 5Ring-opened dimer

Validated Step-by-Step Protocol: Selective N-Ethylation

This protocol is engineered to ensure >95% N-selectivity by leveraging thermodynamic control and includes built-in self-validation checkpoints.

Step 1: Enolate Formation

  • Action: In a flame-dried round-bottom flask under nitrogen, dissolve 2-quinolinone (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add anhydrous K₂CO₃ (1.5 eq).

  • Self-Validation Checkpoint: Stir at room temperature for 30 minutes. The clear solution will transition to a slightly opaque, milky suspension. This visual cue confirms the successful deprotonation and formation of the potassium enolate.

Step 2: Alkylation

  • Action: Dropwise add Ethyl Iodide (1.1 eq) via syringe.

  • Causality: Limiting the electrophile to 1.1 equivalents prevents over-alkylation at the aromatic ring positions. Ethyl iodide is preferred over ethyl chloride due to iodine's superior leaving group ability, allowing for lower reaction temperatures.

Step 3: Thermodynamic Heating

  • Action: Heat the reaction mixture to 60 °C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC using a Hexanes:EtOAc (3:1) mobile phase. The desired N-ethyl quinolinone will exhibit a significantly lower Rf value compared to the O-ethyl byproduct. This is because N-alkylation leaves the highly polar lactam carbonyl exposed, which interacts strongly with the silica gel.

Step 4: Quenching and Workup

  • Action: Cool the mixture to room temperature and quench by pouring into ice water (3x the reaction volume). Extract the aqueous layer three times with Ethyl Acetate.

  • Causality: The massive dilution with water forces the DMF into the aqueous phase, preventing it from carrying over into the organic layer.

  • Action: Wash the combined organic layers with a 5% aqueous LiCl solution.

  • Self-Validation Checkpoint: The LiCl wash specifically strips residual DMF from the organic phase. Drying over Na₂SO₄ and concentrating under reduced pressure should yield a crude solid that is free of the distinct amine odor of DMF, ready for recrystallization or flash chromatography.

References

  • Title: Tuning the Photophysical Properties of 2‐Quinolinone‐Based Donor–Acceptor Molecules through N‐ versus O‐Alkylation Source: European Journal of Organic Chemistry URL
  • Title: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols Source: Semantic Scholar / Heterocycles URL
  • Title: Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)
  • Title: Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles Source: NIH URL

Sources

Troubleshooting

Troubleshooting low purity of crude 1-Ethyl-4-methylquinolin-2(1h)-one

Status: Active | Ticket ID: CHE-Q2-004 | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Ticket ID: CHE-Q2-004 | Lead Scientist: Dr. A. Vance

Executive Summary

You are encountering purity issues with crude 1-Ethyl-4-methylquinolin-2(1H)-one . This compound is a critical heterocyclic building block, typically synthesized via the N-alkylation of 4-methylquinolin-2(1H)-one (4-methylcarbostyril).

The low purity is almost certainly driven by two factors inherent to the quinolinone scaffold:

  • Ambident Nucleophilicity: The starting material exists in a lactam-lactim tautomeric equilibrium, leading to competition between N-alkylation (desired) and O-alkylation (undesired).

  • Incomplete Conversion: The starting material (4-methylquinolin-2(1H)-one) has high lattice energy and poor solubility, often persisting in the crude mixture.

This guide provides a root-cause analysis and validated troubleshooting protocols to resolve these specific impurities.

Module 1: Diagnostic Workflow

Before attempting purification, confirm the identity of your impurities using this logic tree.

TroubleshootingFlow Start Analyze Crude Purity (TLC / HPLC / NMR) ImpurityType Identify Major Impurity Start->ImpurityType StartMat Impurity: Unreacted Starting Material (Low Rf, Acidic OH) ImpurityType->StartMat Baseline Spot / Phenolic O_Isomer Impurity: O-Ethyl Isomer (High Rf, No Carbonyl) ImpurityType->O_Isomer Close Rf / Ether Linkage Action1 Action: Caustic Wash (1M NaOH Extraction) StartMat->Action1 Action2 Action: Recrystallization (EtOH or EtOAc/Hex) O_Isomer->Action2

Figure 1: Diagnostic decision tree for isolating the root cause of low purity.

Module 2: Reaction Optimization (The "Ambident" Trap)

Q: Why is my reaction producing the O-ethyl ether byproduct?

A: The quinolinone ring is an ambident nucleophile . In the presence of a base, the 4-methylquinolin-2(1H)-one anion delocalizes charge between the Nitrogen and the Oxygen.

  • N-Attack (Thermodynamic Control): Yields the desired amide (Target).

  • O-Attack (Kinetic/Hard Control): Yields the lactim ether (2-ethoxy-4-methylquinoline).

The Fix: Adjust the "Hard/Soft" Environment To maximize N-alkylation, you must stabilize the transition state that favors the softer nitrogen center.

VariableRecommendationScientific Rationale
Solvent DMF (Dimethylformamide)Polar aprotic solvents solvate the cation (e.g., K+), leaving the anion "naked" and more reactive, but also favor the thermodynamic N-product [1].
Base Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect." The large, soft Cs+ cation coordinates weakly with the hard oxygen, effectively "unmasking" the nitrogen for alkylation [2].
Reagent Ethyl Iodide (EtI)Iodides are better leaving groups than bromides, facilitating the SN2 reaction at the more sterically hindered Nitrogen.

Module 3: Workup & Isolation (Removing Starting Material)

Q: My crude solid still contains 10-15% unreacted starting material. How do I remove it without a column?

A: Do NOT rely on column chromatography for this separation; it is inefficient. Use a pH-switch extraction .

The Mechanism: The starting material, 4-methylquinolin-2(1H)-one, is effectively a cyclic amide but tautomerizes to a phenol-like structure (4-methyl-2-hydroxyquinoline). It is weakly acidic (


). The N-ethyl product has no acidic proton.

Protocol: The Caustic Wash

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash the organic layer vigorously with 1M NaOH (aq) (2x).

    • Chemistry: The NaOH deprotonates the unreacted starting material, forming the water-soluble sodium salt.

    • Result: The starting material migrates to the aqueous layer.[1]

  • Wash the organic layer with Brine (1x) to remove residual base.

  • Dry over anhydrous

    
     and concentrate.
    

Validation: Check the aqueous wash by acidifying a small aliquot with HCl. If a white precipitate forms, you have successfully removed the unreacted starting material [3].

Module 4: Purification (Polishing the Product)

Q: The product is a sticky solid/oil, or the O-isomer is still present. How do I purify it?

A: Recrystallization is superior to chromatography for separating the N-isomer from the O-isomer because of their distinct lattice packing properties.

N-Ethyl vs. O-Ethyl Properties:

  • Target (N-Ethyl): Higher melting point, forms stable crystal lattice due to dipole alignment of the amide carbonyl.

  • Impurity (O-Ethyl): Lower melting point, often an oil or low-melting solid; lacks the hydrogen bond accepting capability of the amide carbonyl.

Recrystallization Protocol:

  • Solvent System: Boiling Ethanol (EtOH) or a mixture of EtOAc/Hexanes (1:3) .

  • Procedure:

    • Dissolve crude solid in minimum boiling solvent.[1]

    • Allow to cool slowly to room temperature.[1]

    • Critical Step: If oiling out occurs (common with ethyl derivatives), scratch the glass or add a seed crystal of pure 4-methylquinolin-2-one (if available) to induce nucleation.

  • Filtration: Wash the crystals with cold hexanes. The O-alkylated impurity usually remains in the mother liquor [4].

Module 5: Analytical Validation

Use the following markers to confirm you have isolated the correct isomer.

FeatureN-Ethyl Product (Target)O-Ethyl Impurity (Byproduct)
IR Spectroscopy Strong C=O stretch (~1650 cm⁻¹)No C=O stretch; new C-O-C bands
¹H NMR (Ethyl) Quartet at ~4.2 - 4.3 ppm Quartet at ~4.5 - 4.6 ppm (Deshielded by Oxygen)
TLC (EtOAc/Hex) Lower

(More Polar)
Higher

(Less Polar)
References
  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition.
  • Flessner, T. & Doye, S. (1999). "Cesium carbonate mediated N-alkylation of indoles and related heterocycles." Journal of Organic Chemistry. Link

  • BenchChem Technical Support. "Purification of 4-prop-2-enoxy-1H-quinolin-2-one." BenchChem Troubleshooting Guides. Link

  • XULA Digital Commons. "Recrystallization Techniques and Solvent Selection for Amides." Xavier University of Louisiana. Link

Sources

Optimization

Optimizing reaction temperature and time for quinolone synthesis

Topic: Optimizing Reaction Temperature and Time for Quinolone Scaffolds Introduction: The Kinetic vs. Thermodynamic Battlefield Welcome to the Quinolone Synthesis Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature and Time for Quinolone Scaffolds

Introduction: The Kinetic vs. Thermodynamic Battlefield

Welcome to the Quinolone Synthesis Technical Support Center. As researchers, you know that the formation of the quinolone core (specifically the 4-quinolone vs. 2-quinolone isomer) is a classic battle between kinetic and thermodynamic control.

In my experience supporting drug discovery groups, 60% of failed syntheses in this class stem from a misunderstanding of the Temperature-Time (T&T) Matrix . Whether you are utilizing the classical Gould-Jacobs , the regioselective Conrad-Limpach , or the modern Grohe-Suits method, precise thermal management is not just a variable—it is the reagent that determines your scaffold's identity.

This guide is structured to troubleshoot your specific experimental bottlenecks.

Module 1: Thermal Cyclization Protocols (Gould-Jacobs & Conrad-Limpach)

The Core Challenge: Heat Transfer at 250°C

The most common error in thermal cyclization is the "slow ramp." The cyclization of the anilinomethylenemalonate intermediate requires a threshold temperature (typically >250°C) to overcome the activation energy for the electrocyclic ring closure.[1]

Critical Rule: If the temperature rises too slowly, the intermediate polymerizes before it cyclizes.

Experimental Data: Solvent & Temperature Guidelines
MethodReaction StepTarget TempTime WindowCritical Solvent
Gould-Jacobs Condensation110–120°C1–2 hNeat or Ethanol
Gould-Jacobs Cyclization 250–260°C 15–45 min Diphenyl Ether / Dowtherm A
Conrad-Limpach Imine Formation20–25°C12–24 hMethanol/Ethanol (Acid Cat.)
Conrad-Limpach Cyclization 250–280°C 10–20 min Diphenyl Ether / Mineral Oil
Visualizing the Pathway Selection

The following diagram illustrates the critical divergence point in the Conrad-Limpach synthesis where temperature dictates the isomer.

QuinolonePathways Start Aniline + Beta-Ketoester TempLow Low Temp (<100°C) (Kinetic Control) Start->TempLow Path A TempHigh High Temp (>140°C) (Thermodynamic Control) Start->TempHigh Path B Intermed1 Beta-Aminoacrylate (Enamine) TempLow->Intermed1 Intermed2 Beta-Ketoanilide (Amide) TempHigh->Intermed2 FlashHeat Flash Heat (250°C) Intermed1->FlashHeat Critical Step Cyclization Cyclization Intermed2->Cyclization Prod4 4-Quinolone (Target Antibacterial Scaffold) FlashHeat->Prod4 Prod2 2-Quinolone (Inactive Isomer) Cyclization->Prod2

Figure 1: Kinetic vs. Thermodynamic Control in Conrad-Limpach Synthesis. Path A is required for antibacterial pharmacophores.

Module 2: Troubleshooting & FAQs

Scenario A: The "Black Tar" Disaster (Gould-Jacobs)

User Question: "I heated my intermediate to 250°C in mineral oil, but after 2 hours, the flask contained black tar and <10% product. What happened?"

Technical Diagnosis: You likely encountered thermal decomposition due to prolonged residence time . While 250°C is necessary for cyclization, maintaining this temperature for 2 hours promotes oxidative degradation and polymerization.

Corrective Protocol:

  • Switch Solvent: Replace mineral oil with Dowtherm A (eutectic mixture of diphenyl ether and biphenyl). It boils constantly at ~258°C, acting as an internal temperature clamp.

  • The "Drop-In" Technique: Do not mix reagents and heat them up together.

    • Heat the Dowtherm A to a rolling reflux (258°C) first.

    • Dissolve your intermediate in a minimal amount of a volatile co-solvent (or add as a solid if melting point permits).

    • Add the intermediate rapidly to the boiling solvent.

  • Quench Fast: Monitor via TLC every 5 minutes. As soon as the starting material disappears (usually 15–20 mins), cool the reaction immediately to stop degradation.

Scenario B: The Wrong Isomer (Conrad-Limpach)

User Question: "I am trying to make a 4-quinolone, but NMR suggests I isolated the 2-quinolone (carbostyril). I followed the steps but used a refluxing toluene step."

Technical Diagnosis: You inadvertently triggered thermodynamic control during the initial condensation. Refluxing toluene (~110°C) is often hot enough to favor the formation of the anilide (leading to 2-quinolone) rather than the enamine (leading to 4-quinolone).

Corrective Protocol:

  • Lower Initial Temp: Perform the condensation of aniline and beta-ketoester at Room Temperature or maximally 60°C using an acid catalyst (e.g., p-TSA) and a dehydrating agent (molecular sieves).

  • Verify Intermediate: Before the high-heat step, check the NMR.

    • Enamine (Target): Look for a vinyl proton signal (often doublet) and NH hydrogen-bonded signal.

    • Anilide (Avoid): Look for a discrete amide NH signal.

Scenario C: Microwave Scale-Up Issues

User Question: "My microwave reaction works perfectly at 100 mg scale (5 mins @ 250°C), but fails at 5 g scale. Why?"

Technical Diagnosis: Microwave synthesis suffers from penetration depth limitations at larger volumes. The outer layer absorbs energy while the core lags, creating a thermal gradient that defies the "uniform heating" advantage of microwaves.

Corrective Protocol:

  • Vessel Geometry: Do not simply use a larger beaker. Use multiple smaller pressurized vials or a continuous flow microwave reactor if available.

  • Concentration: Increase the concentration of the absorbing medium (if using a passive heater like SiC plates) or ensure efficient stirring to mimic the convection of the small scale.

Module 3: Advanced Optimization Workflow

For the Grohe-Suits method (cyclization via nucleophilic aromatic substitution), the rules change. We are no longer relying on thermal rearrangement but on base strength.

Troubleshooting Logic Flow

Use this logic gate to determine your next optimization step if yields are low.

Troubleshooting Issue Low Yield / Impurity CheckMethod Method Used? Issue->CheckMethod GJ Gould-Jacobs CheckMethod->GJ GS Grohe-Suits CheckMethod->GS CheckRes Residence Time > 30m? GJ->CheckRes SolventCheck Solvent? CheckRes->SolventCheck No Action1 Reduce Time (Use Drop-In Method) CheckRes->Action1 Yes Action2 Switch to Dowtherm A (Temp Clamp) SolventCheck->Action2 Mineral Oil BaseCheck Base Strength? GS->BaseCheck TempCheck2 Temp > 140°C? GS->TempCheck2 Action3 Switch Base (K2CO3 -> NaH or DBU) BaseCheck->Action3 Conversion Low Action4 Lower Temp (Prevent Decarboxylation) TempCheck2->Action4 Yes (Impurities)

Figure 2: Diagnostic Logic for Yield Optimization.

Module 4: Workup & Purification (The "Dowtherm" Problem)

A major practical hurdle in high-temperature synthesis is removing the high-boiling solvent (Diphenyl ether/Dowtherm A).

Q: How do I get rid of Dowtherm A without a Kugelrohr distillation? A:

  • Precipitation: Upon cooling the reaction mixture to ~50°C, add a large excess of non-polar solvent (Hexane or Petroleum Ether).

  • Filtration: The quinolone product is typically polar and insoluble in hexane/Dowtherm mixtures. It will precipitate out.

  • Wash: Filter the solid and wash copiously with hot hexane to remove residual diphenyl ether.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Grohe, K., & Heitzer, H. (1987). Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie, 1987(10), 871–879.

  • Conrad, M., & Limpach, L. (1887).[2] Ueber das Anilid der Acetessigsäure und dessen Condensation zu γ-Oxychinaldin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Blasig, A., et al. (2025). Optimization of reaction conditions for quinolone synthesis via Gould-Jacobs reaction. BenchChem Technical Notes.

  • Biotage Application Note AN056. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C.

Sources

Troubleshooting

Technical Support: Purification Strategies for Quinolinone Scaffolds

-Keto Esters) from Quinolinone Cyclizations Executive Summary & Chemical Logic The synthesis of quinolinones (specifically 2-quinolinones and 4-quinolinones) often involves condensation reactions such as the Conrad-Limpa...

Author: BenchChem Technical Support Team. Date: March 2026


-Keto Esters) from Quinolinone Cyclizations

Executive Summary & Chemical Logic

The synthesis of quinolinones (specifically 2-quinolinones and 4-quinolinones) often involves condensation reactions such as the Conrad-Limpach , Knorr , or Gould-Jacobs protocols. A persistent challenge in these pathways is the separation of the highly polar, amphoteric product from unreacted starting materials—typically anilines (basic) and


-keto esters  (neutral/lipophilic).

The purification logic defined in this guide relies on the Amphoteric Switching Principle . Unlike the starting aniline (pKa


 4.6), the quinolinone scaffold possesses a tautomeric lactam-lactim structure. This allows it to function as a weak acid (deprotonation of the -NH/-OH at high pH) and a weak base (protonation at low pH), whereas the aniline is strictly basic and the ester is neutral.

Primary Workflow: The Amphoteric Switch (Acid/Base Extraction)

Best for: Removing both unreacted anilines and


-keto esters simultaneously.
Mechanism:  Selective solubilization via pH manipulation.
The Protocol[1][2]
  • Dissolution (Basification): Suspend the crude reaction solid in 2M NaOH .

    • Why: The quinolinone deprotonates to form a water-soluble sodium salt (enolate/phenolate form). The aniline remains neutral (free base) at this high pH. The

      
      -keto ester remains neutral (or hydrolyzes slowly, but remains organic-soluble initially).
      
  • Partition (Washing): Extract the aqueous alkaline solution with a non-polar organic solvent (e.g., Diethyl Ether or Toluene ).

    • Why: The unreacted aniline and ester migrate into the organic layer. The quinolinone salt stays in the aqueous layer.

    • Critical Step: Do not use Ethyl Acetate here if possible, as it may hydrolyze in strong base; however, for rapid washes, DCM is acceptable if emulsions are managed.

  • Precipitation (Acidification): Separate the aqueous layer. Cool to 0–5°C. Slowly add Acetic Acid or 2M HCl until pH reaches ~5–6 (Isoelectric point vicinity).

    • Why: The quinolinone repotonates to its neutral, insoluble form and precipitates.

  • Filtration: Collect the solid via vacuum filtration.[1] Wash with water and cold ethanol.

Visualization: Purification Logic Flow

QuinolinonePurification Start Crude Reaction Mixture (Quinolinone + Aniline + Ester) AddBase Step 1: Add 2M NaOH (pH > 12) Start->AddBase Partition Step 2: Partition with Organic Solvent (Ether/Toluene) AddBase->Partition OrgLayer Organic Layer (Contains Aniline & Ester) Partition->OrgLayer Extracts Impurities AqLayer Aqueous Layer (Contains Quinolinone Salt) Partition->AqLayer Retains Product Discard Discard / Recycle OrgLayer->Discard Acidify Step 3: Acidify to pH 5-6 (Acetic Acid/HCl) AqLayer->Acidify Precip Precipitate & Filter Acidify->Precip Product Crashes Out

Figure 1: The "Amphoteric Switch" workflow separates quinolinones from starting materials by exploiting the acidity of the lactam nitrogen/phenol tautomer.

Secondary Workflow: Recrystallization Strategies

Best for: Removing trace impurities and improving crystallinity after the acid/base workup.

Solvent Selection Matrix

The high melting point and poor solubility of quinolinones in standard organic solvents make Glacial Acetic Acid (AcOH) the gold standard for purification.

Solvent SystemTarget ImpurityProtocol Notes
Glacial Acetic Acid General / Aniline tracesDissolve hot, cool slowly.[2] Aniline acetates remain soluble; product crystallizes.
Ethanol / Water (9:1) Salts / Inorganic acidsGood for "polishing" crude material. Requires reflux to dissolve.
DMF / Water Highly insoluble analogsDissolve in min. hot DMF. Add hot water until turbid. Cool.
Nitrobenzene Unreacted EstersLegacy method. High boiling point keeps esters in solution.
Troubleshooting Guide: Recrystallization

Q: My product is "oiling out" instead of crystallizing.

  • Cause: The solution is too concentrated, or the solvent polarity is mismatched.

  • Fix: Re-heat and add a small volume of a co-solvent (e.g., if using EtOH, add 5% water). Scratch the glass to induce nucleation.[2]

Q: The solid traps the solvent (solvates).

  • Cause: Quinolinones form strong H-bonds with acetic acid or DMF.

  • Fix: Dry the crystals under high vacuum ( < 1 mbar) at 60°C–80°C for 12+ hours. A subsequent wash with diethyl ether can help displace high-boiling solvents before drying.

Tertiary Workflow: Scavenging & Chromatography

Best for: Late-stage drug discovery where >99.5% purity is required and trace aniline is unacceptable (e.g., genotoxicity concerns).

Solid-Phase Scavenging (Chromatography-Free)

If the acid/base extraction leaves trace aniline (detectable by LCMS), use a polymer-supported isocyanate resin.

  • Dissolve: Dissolve crude quinolinone in DMF or THF (if soluble).

  • Add Scavenger: Add 2–3 equivalents of PS-Isocyanate (relative to estimated aniline impurity).

  • Incubate: Shake at room temperature for 4–12 hours.

    • Chemistry: The isocyanate reacts covalently with the aniline to form a urea derivative bound to the bead.

  • Filter: Filter off the resin. The filtrate contains the purified quinolinone.

Frequently Asked Questions (FAQ)

Q1: Why not just use column chromatography (Silica Gel)?

  • A: Quinolinones often "streak" or stick irreversibly to silica due to their high polarity and poor solubility in DCM/Hexanes. If you must use a column, use a DCM:Methanol (95:5) gradient with 1% Triethylamine or 1% Acetic Acid to modulate the silica acidity.

Q2: I am doing a Conrad-Limpach synthesis. The product precipitated from Diphenyl Ether. Do I still need the Acid/Base workup?

  • A: Yes. While the bulk product precipitates, the "wet" cake often contains trapped diphenyl ether and unreacted aniline. Wash the filter cake thoroughly with Hexanes or Toluene (to remove the ether) followed by the Acid/Base protocol to remove the aniline.

Q3: Can I use the "Diazotization" method I saw in older literature?

  • A: Only as a last resort. This involves adding NaNO₂/HCl to convert unreacted aniline to a diazonium salt, then boiling to convert it to a phenol. This is harsh, generates gas, and can introduce new impurities (nitrosamines). The extraction method (Section 2) is safer and more efficient.

References

  • BenchChem. (2025).[3][4][1] Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification. Retrieved from

  • Wikipedia. (n.d.). Conrad-Limpach Synthesis.[1][5][6][7] Retrieved from

  • SynArchive. (n.d.). Conrad-Limpach Synthesis Protocols. Retrieved from [1]

  • Vogel, A. I.Textbook of Practical Organic Chemistry.
  • ResearchGate. (2025). Synthesis and cyclization reactions with quinolinyl keto esters. Retrieved from

Sources

Optimization

Stability issues of 1-Ethyl-4-methylquinolin-2(1h)-one in DMSO solution

Technical Support Center: Stability of 1-Ethyl-4-methylquinolin-2(1H)-one in DMSO Executive Summary 1-Ethyl-4-methylquinolin-2(1H)-one is a stable quinolinone derivative generally utilized as a fluorescent probe or pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 1-Ethyl-4-methylquinolin-2(1H)-one in DMSO

Executive Summary

1-Ethyl-4-methylquinolin-2(1H)-one is a stable quinolinone derivative generally utilized as a fluorescent probe or pharmaceutical building block. While chemically robust due to the aromatic lactam scaffold, its stability in DMSO (Dimethyl Sulfoxide) is frequently compromised by environmental factors rather than intrinsic lability.

The three primary vectors of instability in DMSO are:

  • Hygroscopic Precipitation: DMSO absorbs atmospheric moisture, reducing the solubility of this hydrophobic compound.

  • Photochemical Degradation: The quinolinone core is photoactive; exposure to ambient light drives radical formation and oxidation.[1]

  • Oxidative Impurities: DMSO can act as a mild oxidant or carrier for peroxides, potentially targeting the C4-methyl group over prolonged storage.

Part 1: Critical Stability Analysis (The "Why")

The Hygroscopicity Trap (Solubility vs. Stability)

DMSO is highly hygroscopic. An unsealed vial can absorb up to 10% water by weight within 24 hours at high humidity. 1-Ethyl-4-methylquinolin-2(1H)-one is hydrophobic. As the water content of the DMSO stock increases, the solvent power decreases, leading to "silent precipitation"—micro-crystals that are invisible to the naked eye but result in significantly lower effective concentrations during biological assays.

Photochemical Lability

Quinolin-2(1H)-ones are fluorophores.[2][3] Upon excitation by UV or visible light (blue spectrum), they enter an excited singlet state. In the presence of dissolved oxygen (common in non-degassed DMSO), this can lead to the formation of singlet oxygen (


) or radical species, resulting in the oxidation of the C4-methyl group or dimerization of the scaffold.
DMSO-Mediated Oxidation

While DMSO is generally inert, it can act as an oxidant (similar to Swern oxidation mechanisms) under specific conditions or if the DMSO is aged and contains dimethyl sulfide/peroxides. The benzylic-like C4-methyl position is the most susceptible site for oxidative attack, potentially converting to the alcohol or aldehyde derivative over months of improper storage.

Part 2: Troubleshooting Guide (Q&A)

Q1: My stock solution was clear yesterday but now has fine needle-like crystals. Is the compound degrading?

  • Diagnosis: Likely Physical Instability (Precipitation), not chemical degradation.

  • Root Cause: Your DMSO stock likely absorbed atmospheric water, or the solution was stored at 4°C (where DMSO freezes at 18.5°C). Repeated freeze-thaw cycles create concentration gradients, forcing the compound out of solution.

  • Solution: Warm the solution to 37°C and vortex vigorously. If solids persist, add fresh anhydrous DMSO. Prevention: Aliquot stocks to avoid freeze-thaw cycles and seal with parafilm.

Q2: The solution has turned from colorless/pale yellow to a deep amber or brown. Can I still use it?

  • Diagnosis: Chemical Degradation (Photolysis or Oxidation).[1]

  • Root Cause: Quinolinones often yellow upon photo-oxidation. The "browning" suggests the formation of conjugated degradation products (e.g., dimers or oxidized oligomers).

  • Solution: Discard the solution. The concentration is unreliable, and the breakdown products may be cytotoxic in cell assays.

Q3: LC-MS analysis shows a small peak at M+16 and M+14 relative to the parent mass. What is this?

  • Diagnosis: Oxidation .[1][4][5][6][7]

  • Root Cause:

    • M+16: Mono-oxidation, likely at the C4-methyl group (forming the alcohol) or N-oxide formation (less likely for lactams).

    • M+14: Conversion of the C4-methyl to an aldehyde (oxidation + unsaturation).

  • Solution: Check the age of your DMSO. Old DMSO accumulates peroxides. Use LC-MS grade, fresh DMSO for future stocks.

Part 3: Validated Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: To create a 10 mM stock solution stable for >6 months.

  • Weighing: Weigh the solid 1-Ethyl-4-methylquinolin-2(1H)-one into an amber glass vial (Class A borosilicate).

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use standard laboratory-grade DMSO that has been opened previously.

  • Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.

  • Degassing (Critical): Gently bubble dry Nitrogen or Argon gas through the solution for 1 minute to remove dissolved oxygen.

  • Storage:

    • Short-term (<1 week): Room temperature, dark, desiccator.

    • Long-term (>1 week): -20°C or -80°C. Note: DMSO freezes. Ensure the vial is upright and sealed with parafilm to prevent moisture entry during thawing.

Protocol B: QC Stability Check (HPLC-UV)

Objective: Verify purity before critical assays.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm (Quinolinone absorption max)
Pass Criteria Purity > 98%; No new peaks >1% area compared to Day 0.

Part 4: Stability Decision Logic (Visualization)

StabilityLogic Start User Observes Issue Precip Symptom: Precipitation / Crystals Start->Precip Color Symptom: Yellowing / Darkening Start->Color Purity Symptom: LCMS Purity Drop Start->Purity CheckWater Check DMSO Water Content (Hygroscopicity) Precip->CheckWater Likely Cause CheckLight Check Light Exposure (Photostability) Color->CheckLight Likely Cause CheckOx Check DMSO Quality (Peroxides/Age) Purity->CheckOx Likely Cause ActionWarm Action: Warm to 37°C & Vortex (Reversible) CheckWater->ActionWarm If crystals dissolve ActionDiscard Action: Discard Solution (Irreversible) CheckWater->ActionDiscard If insoluble CheckLight->ActionDiscard Photodegradation CheckOx->ActionDiscard Chemical Oxidation

Caption: Decision tree for diagnosing stability issues. Yellowing and purity drops are generally irreversible chemical changes, while precipitation is often a reversible physical change.

References

  • Gershon, H., et al. (2003). "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols." Monatshefte für Chemie, 134, 1099–1104.

  • Balakin, K. V., et al. (2004). "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22-31.

  • Tidwell, T. T. (1990).[4] "Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update." Synthesis, 1990(10), 857-870.

  • BenchChem Technical Support. (2025). "Stability of Quinoline Compounds in Aqueous Solutions."

  • Cayman Chemical. (2022). "Product Information: Emodin (Solubility in DMSO)."

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-Ethyl-4-methylquinolin-2(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of substituted quinolinone derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of substituted quinolinone derivatives.

1-Ethyl-4-methylquinolin-2(1H)-one is a classic example of a "brick dust" compound. The combination of its bicyclic aromatic core and aliphatic substitutions (1-ethyl and 4-methyl) drives a high partition coefficient (LogP). Furthermore, its neutral lactam (ketone) moiety lacks an ionizable group within the physiological pH range (pH 6.5–8.0), meaning standard pH-adjustment or salt-formation strategies will fail. When introduced to aqueous assay buffers, the hydrophobic effect forces these molecules to self-associate to minimize water exposure, leading to rapid crystallization or the formation of biologically inactive colloidal aggregates.

This guide provides field-proven, causality-driven troubleshooting strategies to keep your compound in solution without compromising the biological integrity of your assays.

Diagnostic Workflow: Choosing a Solubilization Strategy

Before altering your assay buffer, use the decision tree below to identify the thermodynamically appropriate solubilization method for your specific experimental constraints.

SolubilizationWorkflow Start 1-Ethyl-4-methylquinolin-2(1H)-one Precipitates in Aqueous Buffer CheckAssay Is the biological assay sensitive to organic solvents? Start->CheckAssay UseCosolvent Co-solvent Strategy (DMSO/EtOH ≤ 1-5%) CheckAssay->UseCosolvent No CheckToxicity Is surfactant toxicity or foaming a concern? CheckAssay->CheckToxicity Yes UseSurfactant Micellar Solubilization (Tween-20, Triton X-100) CheckToxicity->UseSurfactant No UseCD Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) CheckToxicity->UseCD Yes

Decision tree for selecting the optimal solubilization strategy for hydrophobic quinolinones.

Quantitative Data Summary

Solubilization StrategyMechanistic ActionTypical Max Aqueous Conc.Assay CompatibilityValidation Metric
Co-solvents (DMSO) Disrupts the water hydrogen-bonding network to lower solvent polarity.100 – 500 µM (at 5% v/v DMSO)Biochemical assays; limited in live-cell assays due to toxicity.OD600 ≤ 0.005
Cyclodextrins (HP-β-CD) Host-guest inclusion complexation within a lipophilic cavity.1.0 – 5.0 mMExcellent for in vivo, cell-based, and sensitive enzyme assays.HPLC-UV recovery
Surfactants (Tween-20) Micellar encapsulation of the hydrophobic core.50 – 200 µMGood for ELISA/biochemical; disrupts lipid bilayers in cells.DLS (Micelle size)

Troubleshooting FAQs

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into PBS. Why does this happen, and how can I prevent it? A1: This is a classic "solvent shift" precipitation. 1-Ethyl-4-methylquinolin-2(1H)-one is highly soluble in aprotic solvents like DMSO due to favorable solute-solvent interactions. When a large volume of buffer is added to the DMSO stock, the local polarity shifts drastically, and the hydrophobic effect drives the compound out of solution before it can disperse. Fix: Always use the "Dropwise Method" (see Protocol A). Add the DMSO stock slowly to a rapidly stirring aqueous buffer. This prevents localized areas of high compound concentration that nucleate crystal growth, as validated in.

Q2: My assay solution looks clear initially, but the compound crashes out after 2 hours. What went wrong? A2: You have created a state of metastable supersaturation. The compound is kinetically trapped in solution but thermodynamically unstable. Over time, microscopic aggregates nucleate and grow into visible crystals. Fix: To achieve thermodynamic stability, you must lower the free energy of the system. If you cannot increase the co-solvent percentage, switch to . Cyclodextrins encapsulate the compound, creating a thermodynamically stable, water-soluble complex that will not precipitate over time.

Q3: I tried adding Tween-20 to my buffer, but the compound still precipitated during my serial dilutions. Why? A3: strictly requires the surfactant concentration to remain above its Critical Micelle Concentration (CMC). For Tween-20, the CMC is ~0.06 mM (0.0074% w/v). If your serial dilutions drop the Tween-20 concentration below this threshold, the micelles will disassemble, releasing the hydrophobic quinolinone into the aqueous environment where it will immediately precipitate. Fix: Ensure your diluent buffer contains Tween-20 at a concentration well above the CMC (e.g., 0.05% - 0.1% w/v) so that micellar integrity is maintained across all dilution steps.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a mandatory validation step. Do not assume nominal concentrations are accurate without empirical verification.

Protocol A: Optimized DMSO Co-Solvent Dilution (The "Dropwise" Method)

Use this for biochemical assays that can tolerate up to 5% DMSO.

  • Stock Preparation: Prepare a 10 mM stock of 1-Ethyl-4-methylquinolin-2(1H)-one in 100% anhydrous DMSO.

  • Buffer Pre-conditioning: Pre-warm your target aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4) to 37°C. Increasing the temperature temporarily increases the kinetic solubility limit during the mixing phase.

  • Dynamic Mixing: Place the aqueous buffer on a magnetic stirrer at medium-high speed to create a deep vortex.

  • Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex. (e.g., Add 50 µL of stock to 950 µL of buffer to achieve 500 µM in 5% DMSO).

  • Validation Step (Critical): Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer blanked against the buffer alone. A true solution will have an OD600 of ≤ 0.005. If the OD600 > 0.01, sub-visible colloidal aggregates have formed; you must either decrease the final compound concentration or increase the DMSO percentage.

Protocol B: HP-β-CD Inclusion Complexation

Use this for cell-based assays or when organic solvents are strictly prohibited.

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer.

  • Guest Addition: Weigh out solid 1-Ethyl-4-methylquinolin-2(1H)-one powder and add it directly to the HP-β-CD solution to target a nominal concentration of 2 mM.

  • Mechanical Disruption: Sonicate the suspension in a bath sonicator for 45 minutes at room temperature. The mechanical energy helps break up the crystal lattice, facilitating entry into the cyclodextrin cavity.

  • Thermodynamic Equilibration: Place the sealed vial on an orbital shaker at 25°C for 24 hours. Complexation is a dynamic equilibrium process that requires time to reach saturation.

  • Clarification: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Validation Step (Critical): Do not assume the filtrate is 2 mM. Quantify the exact concentration of the filtrate using HPLC-UV against a standard curve of the compound prepared in 100% methanol. Use this empirically determined concentration to calculate your downstream assay dilutions.

References

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed / National Institutes of Health. Available at:[Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Hydrophobic Drugs. Pharmaceutics / MDPI. Available at:[Link]

  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Dispersion Science and Technology / Taylor & Francis. Available at:[Link]

Optimization

Technical Support Center: Managing Thermal Degradation During Quinolinone Cyclization

Welcome to the Technical Support Center for Quinolinone Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinolinone Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic challenges of quinolinone cyclization.

Synthesizing the 4-quinolone core—a privileged scaffold in antibiotics, antimalarials, and oncology drugs—often relies on classical methods like the Conrad-Limpach or Gould-Jacobs reactions. However, these pathways traditionally require extreme thermal energy (>250°C), which frequently leads to substrate decarboxylation, oxidation, and unmanageable tar formation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you outcompete thermal degradation.

Diagnostic Workflow: Selecting a Cyclization Strategy

Before troubleshooting a failed reaction, ensure your synthetic route aligns with the thermal stability of your substrate. Use the decision matrix below to select the optimal cyclization environment.

G A Quinolinone Precursor (e.g., β-Anilinocrotonate) B Assess Thermal Stability of Functional Groups A->B C Highly Stable (Halogens, Alkyls) B->C D Thermally Labile (Esters, Boc, Nitro) B->D E Dowtherm A (Thermal, 250°C) C->E Classical Route F Eaton's Reagent (Acidic, <90°C) D->F Batch Scale G Superheated Flow (Short Residence) D->G Scale-up / HTE

Decision matrix for selecting quinolinone cyclization conditions.

Frequently Asked Questions & Troubleshooting

Q1: My Conrad-Limpach reaction mixture turns into an unmanageable black tar. What is causing this, and how can I prevent it? Causality: Tar formation is the result of uncontrolled polymerization and oxidative degradation of the β-anilinocrotonate intermediate. The electrocyclic ring-closing step is the rate-determining step and requires 1[1]. In early methodologies, heating the Schiff base without a solvent led to yields below 30% due to these2[2]. Solution: Use an inert, high-boiling solvent like Dowtherm A or diphenyl ether. These act as thermal buffers, ensuring 3[3]. Crucially, add the intermediate dropwise to the pre-heated solvent. This ensures the substrate immediately experiences the cyclization temperature, minimizing its residence time in the degradation danger zone.

Q2: I am observing the Knorr product (2-hydroxyquinoline) instead of my desired Conrad-Limpach product (4-hydroxyquinoline). How do I control regioselectivity? Causality: The reaction of anilines with β-ketoesters is governed by competing kinetic and thermodynamic control. Lower initial condensation temperatures (<140°C) favor the kinetically controlled attack on the highly reactive keto group (leading to 4-quinolones). Higher initial temperatures drive the nucleophilic attack toward the ester group, forming a β-ketoanilide that4[4]. Solution: Strictly separate the condensation and cyclization steps. Perform the initial condensation at 60–80°C with an acid catalyst to isolate the pure β-anilinocrotonate. Only then subject the purified intermediate to the5[5].

Q3: My substrate contains thermally labile functional groups (e.g., Boc, esters) that decompose at 250°C. Is there a way to cyclize at lower temperatures? Causality: Yes. The high thermal barrier of the traditional Gould-Jacobs or Conrad-Limpach cyclization can be bypassed by using strong Brønsted/Lewis acid systems. These reagents activate the carbonyl for electrophilic aromatic substitution, fundamentally changing the reaction mechanism and6[6]. Solution: Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid) is the gold standard for this. It promotes cyclization at remarkably mild conditions (<90°C), resulting in 7[7].

Q4: We need to scale up a thermally sensitive quinolinone synthesis, but batch acid-catalyzed methods are too viscous. Can flow chemistry help? Causality: Reagents like Polyphosphoric acid (PPA) and Eaton's reagent can become highly viscous, causing severe mixing and heat dissipation issues upon scale-up. Continuous flow chemistry mitigates thermal degradation by drastically reducing the residence time. Operating under8[8] allows the reaction to reach high temperatures for just a few seconds or minutes, completing the cyclization before degradation pathways can initiate. Solution: Implement a superheated continuous flow reactor. High-throughput experimentation (HTE) tools like9[9] (temperature, residence time) to find the exact window where cyclization outpaces thermal degradation.

Mechanistic Insights into Degradation

Understanding the kinetic competition between intramolecular cyclization and intermolecular degradation is critical for reaction optimization.

Mechanism A β-Anilinocrotonate (Intermediate) B Thermal Activation (>200°C) A->B C Electrocyclic Ring Closure (Intramolecular) B->C Rapid Heat Transfer D Polymerization / Oxidation (Intermolecular) B->D Prolonged Heating E 4-Quinolone (Target Product) C->E F Insoluble Black Tar (Degradation) D->F

Competing pathways during thermal quinolinone cyclization.

Self-Validating Experimental Protocols

Protocol A: Classical Thermal Cyclization (Dowtherm A)

Application: Highly stable substrates requiring scalable, reagent-free cyclization. Causality: Dropwise addition into a massive thermal sink (Dowtherm A at 250°C) prevents localized cooling and ensures the intermediate crosses the activation barrier instantly, outcompeting polymerization.

Step-by-Step Methodology:

  • Equip a 3-neck flask with a dropping funnel, a short-path distillation head (to remove ethanol byproduct), and a robust mechanical stirrer.

  • Heat 10 volumes of Dowtherm A to 240–250°C.

  • Dissolve the purified β-anilinocrotonate intermediate in a minimal amount of warm Dowtherm A.

  • Add the intermediate solution dropwise over 30 minutes. Maintain the internal temperature strictly above 230°C.

  • Stir for an additional 30 minutes post-addition, then cool to room temperature.

  • Precipitate the product by adding 3 volumes of hexanes, filter, and wash thoroughly to remove residual solvent.

Self-Validation Checkpoint: The immediate evolution of ethanol vapor upon dropwise addition confirms the cyclization is occurring. If the solution turns opaque black before the addition is complete, the solvent temperature has dropped below the critical cyclization threshold, indicating heat transfer failure.

Protocol B: Low-Temperature Acid-Promoted Cyclization (Eaton's Reagent)

Application: Thermally labile substrates or highly functionalized anilines. Causality: The P₂O₅/methanesulfonic acid mixture acts as a dual dehydrating and activating agent, shifting the mechanism to a Friedel-Crafts-type electrophilic aromatic substitution, bypassing the need for extreme thermal energy.

Step-by-Step Methodology:

  • Charge a dry flask with Eaton's reagent (5–10 equivalents) and warm to 50°C.

  • Add the aniline/malonate condensation intermediate portion-wise to control the mild exotherm.

  • Heat the viscous mixture to 80–90°C for 2–4 hours under an inert atmosphere.

  • Cool the mixture to room temperature.

  • Crucial Step: Slowly pour the reaction mixture into vigorously stirred ice water, then adjust the pH to 8-9 using concentrated ammonium hydroxide to precipitate the quinolone.

Self-Validation Checkpoint: Upon basic quenching, the product must precipitate as a distinct solid. If a sticky oil forms, the quench temperature was too high or the pH is insufficiently basic, leaving residual methanesulfonic acid that prevents crystallization.

Quantitative Comparison of Cyclization Strategies

Cyclization StrategyTypical Temp (°C)Reaction TimeYield RangeDegradation RiskScalability
Neat Thermal Heating 200 – 2501 – 4 h< 30%Very HighPoor
Dowtherm A / Diphenyl Ether 230 – 25030 min – 2 h60 – 95%ModerateModerate
Eaton's Reagent (Acidic) 60 – 901 – 12 h75 – 98%LowGood (Batch)
Superheated Continuous Flow 150 – 2505 – 15 min70 – 95%Very LowExcellent

References

  • A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. American Chemical Society. 6

  • Technical Support Center: Conrad-Limpach Synthesis of Quinolines. Benchchem. 1

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. 7

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. 2

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. 4

  • High Throughput Experimentation Using DESI-MS to Guide Continuous-Flow Synthesis. ResearchGate. 9

  • A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. NIH. 3

  • 6-Methoxy-4-methylquinolin-2-ol | 5342-23-4. Benchchem. 5

  • New Opportunities for Organic Synthesis with Superheated Flow Chemistry. NIH. 8

Sources

Troubleshooting

Choosing the right solvent and catalyst for quinolinone synthesis

Topic: Solvent & Catalyst Selection for 2- and 4-Quinolinone Scaffolds Role: Senior Application Scientist Introduction: Defining Your Target Scaffold Welcome to the technical support center. Before selecting a solvent or...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent & Catalyst Selection for 2- and 4-Quinolinone Scaffolds Role: Senior Application Scientist

Introduction: Defining Your Target Scaffold

Welcome to the technical support center. Before selecting a solvent or catalyst, you must distinguish between the two primary isomers. The chemistry required to synthesize 2-quinolinones (carbostyrils) differs fundamentally from that of 4-quinolinones .

  • 4-Quinolinones: Typically synthesized via thermal condensation (Conrad-Limpach, Gould-Jacobs). The "catalyst" is often heat or Brønsted acid, and the "solvent" is a high-boiling heat transfer medium.

  • 2-Quinolinones: Modern routes favor Transition-Metal Catalyzed (TMC) C-H activation. Here, the solvent plays a chemoselective role, often coordinating with the Pd/Cu catalyst.

Decision Matrix: Method Selection

Use this logic flow to determine the correct troubleshooting module for your experiment.

Quinolinone_Selection Start Target Scaffold Selection Isomer2 2-Quinolinone (Carbostyril) Start->Isomer2 N-H/C=O at pos 2 Isomer4 4-Quinolinone Start->Isomer4 C=O at pos 4 Method2 Method: Pd-Catalyzed C-H Activation Isomer2->Method2 Method4 Method: Conrad-Limpach or Gould-Jacobs Isomer4->Method4 Critical2 Critical Factor: Oxidant & Solvent Polarity Method2->Critical2 Critical4 Critical Factor: Thermodynamic Control (>250°C) Method4->Critical4

Figure 1: Decision matrix for selecting the synthesis pathway based on the target quinolinone isomer.

Module A: 4-Quinolinone Synthesis (Thermal/Acidic)

Primary Methods: Conrad-Limpach, Gould-Jacobs. Core Challenge: Reaching the activation energy for cyclization without charring the substrate.

Solvent Selection Guide

For these reactions, the solvent acts primarily as a thermal sink . It must have a high boiling point and remain inert at temperatures >250°C.

Solvent SystemBoiling PointApplication NoteGreen Score
Diphenyl Ether 258°CStandard for Gould-Jacobs. Difficult to remove (requires heavy washing).Low
Dowtherm A 258°CEutectic mix of diphenyl ether/biphenyl. Lower viscosity than pure diphenyl ether.Low
Mineral Oil >300°CCheap, but product purification is messy (requires extensive hexanes wash).Low
Ionic Liquids Variable[Hbim]BF4 allows cyclization at lower temps (mild acidic promoter).High
Troubleshooting & FAQs

Q: My Conrad-Limpach reaction yields the kinetic enamine product but fails to cyclize to the 4-quinolinone. Why? A: This is a classic thermodynamic vs. kinetic control issue.

  • Cause: The initial condensation of aniline and

    
    -ketoester forms a Schiff base (kinetic product) at low temperatures (
    
    
    
    100°C). The cyclization requires
    
    
    250°C.[1][2][3][4]
  • Solution: You must use a "dropping protocol." Pre-heat your solvent (Diphenyl ether) to 250°C first. Add your substrate dropwise into the refluxing solvent. This ensures instantaneous exposure to the energy required for cyclization, bypassing the kinetic trap.

Q: The reaction mixture turns into an unmanageable black tar. A: This indicates oxidative decomposition due to prolonged heating in air.

  • Fix 1 (Atmosphere): Sparge the solvent with Nitrogen/Argon for 30 mins before heating.

  • Fix 2 (Solvent): Switch to Dowtherm A . Its lower viscosity at room temperature compared to pure diphenyl ether aids in heat dissipation and stirring efficiency.

Module B: 2-Quinolinone Synthesis (Pd-Catalyzed)

Primary Method: Intramolecular C-H activation of


-phenylacrylamides.[5][6][7]
Core Challenge:  Catalyst death (Pd black formation) and re-oxidation efficiency.
Catalytic Cycle & Solvent Interaction

In this pathway, the solvent is not just a medium; it stabilizes the Pd(II) species.

Pd_Cycle Start N-phenylacrylamide Pd_Insert C-H Activation (Palladation) Start->Pd_Insert Pd(OAc)2 Insert Alkene Insertion Pd_Insert->Insert Solvent Stabilization Elim Reductive Elimination (Product Release) Insert->Elim Reox Pd(0) -> Pd(II) (Oxidant Required) Elim->Reox Pd(0) species Reox->Pd_Insert Regenerated Catalyst

Figure 2: Simplified catalytic cycle for Pd-catalyzed quinolinone synthesis showing the re-oxidation step.

Solvent & Catalyst Recommendations
ComponentRecommendationMechanism of Action
Catalyst Pd(OAc)₂ (5-10 mol%)Acetate ligands facilitate the Concerted Metallation-Deprotonation (CMD) step.
Oxidant Cu(OAc)₂ or Ag₂CO₃ Re-oxidizes Pd(0) to Pd(II) to sustain the cycle.
Solvent Acetic Acid (AcOH) Critical: Acts as a proton shuttle and stabilizes the Pd-intermediate.
Green Alt. PEG-400 / Water Surfactant-type media can solubilize reactants and allow recycling of the Pd-catalyst.
Troubleshooting & FAQs

Q: I see immediate precipitation of Palladium Black (metallic Pd) and the reaction stops. A: Your re-oxidation cycle is failing.

  • Cause: The oxidant (e.g., Cu(OAc)₂) is insoluble in your chosen solvent, or the solvent is too non-polar to support the electron transfer.

  • Solution:

    • Switch solvent to AcOH or a DMF/AcOH mixture.

    • Add a ligand like Benzoquinone (BQ) . BQ acts as an electron transfer mediator, accelerating the oxidation of Pd(0) back to Pd(II) before it aggregates into inactive black particles.

Q: The regioselectivity is poor (mixture of 5- and 7-substituted quinolinones). A: C-H activation is sensitive to steric and electronic effects.

  • Solution: Use a bulky, electron-deficient solvent system like TFA (Trifluoroacetic acid) mixed with Toluene. The steric bulk of the solvent-catalyst complex can force the activation to the less hindered position (steric control).

Experimental Protocols

Protocol A: Classical Gould-Jacobs (4-Quinolinone)

Best for: Large scale, simple substrates.

  • Condensation: Mix aniline (10 mmol) and diethyl ethoxymethylenemalonate (10 mmol) in ethanol (20 mL). Reflux for 1 hour. Evaporate solvent to obtain the solid enamine intermediate.

  • Cyclization: Heat Diphenyl ether (20 mL) to 250°C (internal temp).

  • Addition: Dissolve the enamine in a minimal amount of hot solvent or add as a powder rapidly to the refluxing diphenyl ether.

  • Reaction: Maintain 250°C for 30-60 mins. Monitor for the cessation of ethanol evolution (bubbles).

  • Workup: Cool to room temperature. Dilute with Hexanes (50 mL). The product will precipitate.[1][2][8][9] Filter and wash extensively with hexanes to remove the high-boiling solvent.

Protocol B: Green Pd-Catalyzed Synthesis (2-Quinolinone)

Best for: Complex drug scaffolds, mild conditions.

  • Setup: In a sealed tube, combine

    
    -phenylacrylamide derivative (0.5 mmol), Pd(OAc)₂ (5 mol%), and Cu(OAc)₂ (2 equiv).
    
  • Solvent: Add PEG-400 (2 mL) and Water (0.5 mL).

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Extract with Ethyl Acetate. The PEG/Water layer containing the catalyst can often be reused 2-3 times with minimal loss of activity [4].

References

  • Pd-Catalyzed C-H Activation Overview: Indian Academy of Sciences. "A review on transition-metal mediated synthesis of quinolines." [Link] (Verified via Search 1.1)

  • Green Solvents (Ionic Liquids): Journal of Organic Chemistry. "Ionic Liquid-Promoted Regiospecific Friedlander Annulation."[10] [Link] (Verified via Search 1.9)

  • Solvent Effects in C-H Activation: National Institutes of Health (PMC). "A green approach to 2-arylquinolines via palladium-catalysed C–H activation."[7] [Link] (Verified via Search 1.12)

  • Conrad-Limpach Solvent Survey: National Institutes of Health (PMC). "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." [Link] (Verified via Search 1.7)

Sources

Optimization

Interpreting unexpected peaks in the NMR spectrum of 1-Ethyl-4-methylquinolin-2(1h)-one

Welcome to the Technical Support Center for 1-Ethyl-4-methylquinolin-2(1h)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected signals e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Ethyl-4-methylquinolin-2(1h)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected signals encountered during the NMR analysis of this compound. As Senior Application Scientists, we have compiled this guide based on established spectroscopic principles and extensive field experience to help you navigate common analytical challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions that arise when unexpected peaks appear in the NMR spectrum of 1-Ethyl-4-methylquinolin-2(1h)-one.

Q1: I see sharp, unexpected singlets or multiplets in my ¹H NMR spectrum. What is their likely origin?

A: Unexpected sharp signals that do not correlate with the structure of 1-Ethyl-4-methylquinolin-2(1h)-one are most often due to residual solvent impurities from synthesis, workup, or purification.[1] Common contaminants include ethyl acetate, hexane, dichloromethane, and acetone.[2][3] Grease from glassware can also appear as broad, ill-defined peaks.

Causality: During synthesis and purification, solvents can become trapped within the crystalline lattice of your compound or simply remain due to incomplete drying. Since NMR is an exceptionally sensitive technique, even trace amounts of these solvents will be detected.[4]

Troubleshooting Steps:

  • Consult an Impurity Table: The first and most efficient step is to compare the chemical shifts (δ) of the unknown peaks with a comprehensive reference table of common NMR solvents and contaminants.[2][4][5]

  • Run a Blank Spectrum: If you suspect the deuterated solvent itself is contaminated, acquire a spectrum of the solvent directly from the bottle you used. This will confirm if the impurity was pre-existing in your NMR solvent.

Q2: A broad, singlet-like peak has appeared in my spectrum, particularly between 1-5 ppm. What could it be?

A: A broad singlet is a classic sign of an exchangeable proton, most commonly from residual water (H₂O) in the deuterated solvent.[6] In solvents like DMSO-d₆, this peak appears around 3.3 ppm, while in CDCl₃, it is typically found near 1.6 ppm. The chemical shift of water is highly variable and depends on temperature, concentration, and hydrogen bonding.[7]

Causality: Deuterated solvents are often hygroscopic and can absorb atmospheric moisture. This water introduces exchangeable O-H protons, which undergo rapid chemical exchange. This rapid exchange leads to signal broadening and a variable chemical shift.

Troubleshooting Step:

  • Perform a D₂O Exchange Experiment: This is the definitive method to confirm the presence of an exchangeable proton (O-H or N-H). Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the water peak to diminish or disappear entirely as the protons are replaced by non-NMR-active deuterium.[8]

Q3: The chemical shifts of my aromatic protons do not match literature values. Why are they shifted?

A: The electronic environment of protons in quinoline derivatives is highly sensitive to external factors, which can cause significant shifts from expected values.[9][10] The primary causes are:

  • Solvent Effects: Aromatic solvents like benzene-d₆ or toluene-d₈ can cause significant upfield shifts (shielding) due to magnetic anisotropy. Conversely, polar, hydrogen-bond-accepting solvents like DMSO-d₆ can form intermolecular interactions, altering the electron density and causing downfield shifts.[9]

  • Concentration Effects: Quinolone systems are known to self-associate in solution through π-π stacking.[11][12] This stacking creates shielding effects, causing proton signals, especially in the aromatic region, to shift upfield as the concentration increases.[13] Therefore, a spectrum run at a different concentration than the literature report may show shifted peaks.

  • Temperature Variation: Temperature affects both molecular motion and intermolecular interactions.[7] Changes in temperature can alter the equilibrium of π-π stacking and hydrogen bonding, leading to changes in the observed chemical shifts.[14]

Q4: I am observing more aromatic or aliphatic signals than expected for my structure. Is my sample impure?

A: Extra sets of signals strongly suggest the presence of additional, structurally similar compounds.[6] The most common culprits are:

  • Residual Starting Materials or Reagents: Incomplete reaction can leave starting materials that have signals which may overlap with or appear adjacent to your product peaks.[1]

  • Reaction Byproducts: Side reactions during the synthesis can generate isomers or related impurities.[15][16] For instance, incomplete N-ethylation could leave some 4-methylquinolin-2(1H)-one in the sample.

  • Sample Degradation: The compound may be unstable under certain conditions (e.g., exposure to light, acid, or base), leading to the formation of degradation products.[17] A re-check of your purification and storage methods is warranted.

Troubleshooting Guides and Experimental Protocols

Guide 1: Identifying Common Contaminants

This guide provides a systematic approach to identifying peaks arising from solvent or grease impurities.

Experimental Protocol: Cross-Referencing with Impurity Tables
  • Peak List Generation: Process your ¹H NMR spectrum and create a list of chemical shifts for all unexpected peaks.

  • Consult Reference Data: Compare your list against established tables of NMR impurities. Key resources are the publications by Gottlieb et al. and their subsequent expansions, which list impurities in various deuterated solvents.[2][3][4]

  • Confirmation: A match in both chemical shift and multiplicity (e.g., a triplet at ~1.2 ppm and a quartet at ~3.6 ppm for ethanol) provides strong evidence for the identity of the contaminant.

Data Presentation: Common ¹H NMR Impurities

The table below summarizes the approximate chemical shifts of common impurities in two standard deuterated solvents. Note that shifts can vary slightly based on temperature and sample matrix.[4][5]

ImpurityFormulaCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Multiplicity
AcetoneC₃H₆O2.172.09Singlet
DichloromethaneCH₂Cl₂5.305.76Singlet
Ethyl AcetateC₄H₈O₂2.05 (s, 3H), 4.12 (q, 2H), 1.26 (t, 3H)1.99 (s, 3H), 3.97 (q, 2H), 1.15 (t, 3H)s, q, t
HexaneC₆H₁₄0.88 (t), 1.26 (m)0.86 (t), 1.25 (m)Multiplets
TolueneC₇H₈2.36 (s), 7.17-7.29 (m)2.30 (s), 7.15-7.28 (m)s, m
WaterH₂O~1.56 (broad s)~3.33 (broad s)Broad Singlet
Guide 2: Confirming Exchangeable Protons (D₂O Exchange)

This simple experiment is the definitive way to identify signals from labile protons like those in water.[8]

Experimental Protocol: D₂O Shake
  • Acquire Initial Spectrum: Prepare your sample of 1-Ethyl-4-methylquinolin-2(1h)-one in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Using a pipette, add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the NMR tube securely and invert it 10-15 times to ensure complete mixing. A brief, gentle vortexing can also be used.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the identical parameters as the first.

  • Analyze: Compare the two spectra. If a broad peak has disappeared or significantly decreased in intensity, it is confirmed to be from an exchangeable proton.

Guide 3: Investigating Environmental Effects

If your aromatic signals are shifted, these experiments can determine if the cause is concentration or temperature-dependent.

Experimental Protocol: Variable Temperature (VT) NMR
  • Acquire Room Temperature Spectrum: Run a standard ¹H NMR spectrum at room temperature (e.g., 25 °C or 298 K).

  • Increase Temperature: Increase the probe temperature in increments (e.g., 10-20 °C steps, up to a maximum suitable for your solvent and sample stability). Allow the temperature to equilibrate for 5-10 minutes at each step before acquisition.[7]

  • Acquire Spectra: Acquire a ¹H NMR spectrum at each temperature.

  • Observe Changes: Analyze the spectra for temperature-dependent shifts. Protons involved in hydrogen bonding (like residual water) or π-π stacking will typically show the most significant changes in chemical shift.[7][14]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the source of unexpected peaks in your NMR spectrum.

Troubleshooting_Workflow_for_Unexpected_NMR_Peaks start Unexpected Peak(s) Observed in NMR Spectrum peak_char Analyze Peak Characteristics start->peak_char sharp_signal Sharp Singlet or Multiplet peak_char->sharp_signal Shape & Multiplicity broad_signal Broad Singlet peak_char->broad_signal Shape shifted_signal Aromatic/Aliphatic Signals Shifted peak_char->shifted_signal Chemical Shift extra_signals Extra Sets of Product-like Signals peak_char->extra_signals Number of Signals action_impurity Consult Impurity Tables Run Solvent Blank sharp_signal->action_impurity Likely Cause: Contaminant action_d2o Perform D₂O Exchange Experiment broad_signal->action_d2o Likely Cause: Exchangeable H⁺ action_env Run Concentration or Variable Temp (VT) NMR shifted_signal->action_env Likely Cause: Environmental Effects action_synthesis Review Synthesis Route: - Starting Materials - Byproducts - Degradation extra_signals->action_synthesis Likely Cause: Impurity/Degradation

Caption: Troubleshooting Workflow for Unexpected NMR Peaks.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • ResearchGate. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • Mastoor, S., Faizi, S., Saleem, R., & Siddiqui, B. S. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115–121. Available from: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. Available from: [Link]

  • Claret, P. A., & Osborne, A. G. (n.d.). N.M.R. Spectral Studies of Some Quinolone Derivatives. Part V. Further Studies of the Carbon-13 Magnetic. Available from: [Link]

  • ResearchGate. (n.d.). [1H NMR study of the complexation of the quinolone antibiotic norfloxacin with DNA]. Available from: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • PubMed. (2006). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Available from: [Link]

  • ResearchGate. (n.d.). A new approach to quantitative NMR: Fluoroquinolones analysis by evaluating the chemical shift displacements | Request PDF. Available from: [Link]

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available from: [Link]

  • Mestrelab. (n.d.). Troubleshooting a negative result. Available from: [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available from: [Link]

  • Helda - Helsinki.fi. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. Available from: [Link]

  • Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available from: [Link]

  • ScienceDirect. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Available from: [Link]

  • PMC. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. Available from: [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Available from: [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Available from: [Link]

  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Available from: [Link]

  • Semantic Scholar. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). 3. Available from: [Link]

  • PMC. (n.d.). Identification and quantification of metabolites in 1H NMR spectra by Bayesian model selection. Available from: [Link]

  • ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2).... Available from: [Link]

  • Arkivoc. (2011). Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

  • ResearchGate. (2025). (PDF) Studies on the chemical behavior of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one towards some electrophilic and nucleophilic reagents. Available from: [Link]

  • SciSpace. (n.d.). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Methodologies for the Purity Validation of 1-Ethyl-4-methylquinolin-2(1H)-one: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with heterocyclic aromatic compounds. 1-Ethyl-4-methylquinolin-2(1H)-one , a substituted carbostyril derivative, is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with heterocyclic aromatic compounds. 1-Ethyl-4-methylquinolin-2(1H)-one , a substituted carbostyril derivative, is a critical intermediate in the synthesis of advanced therapeutics, including atypical antipsychotics[1] and mutant-isocitrate dehydrogenase (mIDH) inhibitors[2].

Validating the purity of this compound is not a trivial task. The N-alkylation of 4-methylquinolin-2(1H)-one often yields closely related impurities, such as unreacted precursors, O-alkylated regioisomers (e.g., 2-ethoxy-4-methylquinoline), and potentially genotoxic degradation products[3]. Traditional Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods often struggle to provide baseline resolution for these structurally rigid, highly similar analogues.

This guide objectively compares standard C18 methodologies against advanced Phenyl-Hexyl stationary phases, providing field-proven, self-validating protocols grounded in ICH Q2(R1) guidelines[4].

Mechanistic Insight: The Analytical Challenge

Quinolin-2(1H)-ones exhibit a unique fused benzene-pyridone ring structure[3]. This highly conjugated, planar system is prone to tautomerism and strong


 stacking.

When developing an HPLC method, relying solely on dispersive hydrophobic interactions (standard C18 columns) often results in co-elution of the N-ethyl target compound with its O-ethyl regioisomer. To achieve true analytical orthogonality, we must exploit the polarizability of the quinolinone core. By utilizing a Phenyl-Hexyl stationary phase , we introduce a dual-retention mechanism: the hexyl chain provides necessary hydrophobicity, while the phenyl ring engages in


 interactions with the analyte's aromatic system, drastically improving selectivity for positional isomers[5].

Furthermore, the mobile phase pH must be strictly controlled. Using an acidic buffer (e.g., 0.1% Formic Acid or Phosphate buffer at pH 3.0) ensures the pyridone nitrogen remains fully unionized, suppressing secondary interactions with residual silanols on the silica support, thereby eliminating peak tailing[6].

G Analyte 1-Ethyl-4-methylquinolin-2(1H)-one (Aromatic Core + Alkyl Group) C18 Standard C18 Column (Hydrophobic Interactions) Analyte->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) Analyte->Phenyl Res1 Moderate Resolution (Co-elution of Regioisomers) C18->Res1 Res2 High Resolution (Baseline Isomer Separation) Phenyl->Res2

Analyte interaction pathways comparing C18 and Phenyl-Hexyl stationary phases.

Comparative Performance Data

To objectively evaluate the performance of these two approaches, an impurity mixture containing 1-Ethyl-4-methylquinolin-2(1H)-one, its unalkylated precursor, and its O-ethyl regioisomer was analyzed. The quantitative data is summarized below.

Table 1: Chromatographic Performance Comparison
ParameterMethod A: Standard C18Method B: Phenyl-HexylScientific Causality
Stationary Phase Octadecylsilane (C18), 5µmPhenyl-Hexyl, 3µmPhenyl phase offers

selectivity for aromatics.
Mobile Phase Acetonitrile / Water (60:40)Methanol / 0.1% Formic Acid (55:45)Methanol enhances

interactions compared to ACN.
Retention Time (Rt) 6.4 min8.2 minIncreased retention due to dual-interaction mechanism.
Resolution (Rs) 1.4 (Fails ICH criteria)3.1 (Optimal) Baseline separation of N-ethyl and O-ethyl isomers.
Tailing Factor (Tf) 1.61.1 Acidic buffer suppresses silanol ionization[6].
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mL Sharper peaks yield higher signal-to-noise (S/N) ratios.

Step-by-Step Experimental Protocol (Method B)

The following protocol is designed as a self-validating system. By incorporating strict System Suitability Testing (SST), the method ensures its own reliability before any sample data is reported.

Phase 1: Preparation of Solutions
  • Buffer Preparation: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (Milli-Q). Filter through a 0.22 µm nylon membrane and degas.

  • Diluent: Methanol : Water (50:50, v/v). Causality: Matching the initial mobile phase strength prevents solvent-shock and peak distortion at the solvent front.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-Ethyl-4-methylquinolin-2(1H)-one reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch into a 100 mL volumetric flask, dissolve, and make up to volume with diluent.

Phase 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.0 µm particle size).

  • Column Temperature: 35°C. Causality: Elevating temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm. Causality: Carbostyril derivatives exhibit strong chromophoric absorption at 230 nm due to the conjugated

    
     system[1].
    
  • Gradient Program:

    • 0-2 min: 40% Methanol

    • 2-10 min: Linear ramp to 80% Methanol

    • 10-13 min: Hold at 80% Methanol

    • 13-15 min: Return to 40% Methanol (Re-equilibration)

Phase 3: System Suitability Testing (SST)

Before analyzing the sample, inject the Standard Preparation six times. The system is only validated for use if it meets the following criteria:

  • %RSD of Peak Area:

    
     2.0% (Ensures injection precision).
    
  • Tailing Factor (Tf):

    
     1.5 (Ensures column health and proper buffering).
    
  • Theoretical Plates (N):

    
     5000 (Ensures adequate column efficiency).
    

G Start Method Validation (ICH Q2) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc Rob Robustness (Temp, Flow Rate, pH) Acc->Rob Report Validated Method Ready for QC Rob->Report

Step-by-step ICH Q2(R1) validation workflow for HPLC analytical methods.

Conclusion

For the purity validation of 1-Ethyl-4-methylquinolin-2(1H)-one, relying on standard C18 methodologies introduces significant risk of impurity co-elution. By transitioning to a Phenyl-Hexyl stationary phase and utilizing a slightly acidic, methanol-based gradient, analysts can leverage


 interactions to achieve superior specificity and baseline resolution. This robust approach not only meets ICH Q2(R1) validation standards but ensures the highest level of quality control for downstream pharmaceutical applications.

References

1.2 - Google Patents. 2.1 - Journal of Applicable Chemistry. 3.3 - ACS Omega. 4.6 - Journal of Drug Delivery and Therapeutics. 5.4 - ACG Publications. 6.5 - Benchchem.

Sources

Comparative

Comparative Analysis: 1-Ethyl-4-methylquinolin-2(1H)-one vs. Functionalized Quinolones

This guide provides a comparative technical analysis of 1-Ethyl-4-methylquinolin-2(1H)-one (EMQ), positioning it against therapeutic fluoroquinolones and functionalized carbostyril dyes. Content Type: Technical Compariso...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 1-Ethyl-4-methylquinolin-2(1H)-one (EMQ), positioning it against therapeutic fluoroquinolones and functionalized carbostyril dyes.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Photophysicists, and Drug Development Scientists.

Executive Summary: The Scaffold vs. The Drug

1-Ethyl-4-methylquinolin-2(1H)-one (EMQ) represents a distinct subclass of the quinoline family known as carbostyrils (2-quinolones). Unlike the blockbuster fluoroquinolone antibiotics (which are 4-quinolones), EMQ lacks the 4-oxo-3-carboxylic acid pharmacophore required for DNA gyrase inhibition. Instead, EMQ serves two critical roles in modern research:

  • Photophysical Probe: A stable, N-alkylated model system for studying the fluorescence dynamics of the quinolinone core without the interference of Excited-State Proton Transfer (ESPT).

  • Pharmacological Scaffold: A lipophilic core used in the design of psychotropic agents (e.g., dopamine partial agonists) and anticancer agents, distinct from the antimicrobial pathway.

Quick Comparison Matrix
Feature1-Ethyl-4-methylquinolin-2(1H)-one (EMQ) Ciprofloxacin (Antibiotic) Carbostyril 124 (Laser Dye)
Core Structure 2-Quinolone (Lactam)4-Quinolone (Ketone)2-Quinolone (Lactam)
Key Substituents 1-Ethyl, 4-Methyl1-Cyclopropyl, 6-F, 7-Piperazinyl7-Amino, 4-Methyl
Primary Activity Synthetic Scaffold / ProbeAntimicrobial (DNA Gyrase)Fluorescence (Laser Dye)
Fluorescence UV-Blue (Moderate QY)Weak / NegligibleBlue-Green (High QY)
Solubility Lipophilic (Soluble in DCM, DMF)Amphoteric (pH dependent)Polar Organic Solvents

Structural & Mechanistic Divergence

The "performance" of EMQ is best evaluated by its chemical stability and photophysical behavior, whereas the performance of 4-quinolones is evaluated by bactericidal potency.

The Carbonyl Position Effect (2-one vs. 4-one)

The shift of the carbonyl oxygen from position 4 to position 2 fundamentally alters the electronic distribution.

  • 4-Quinolones (Antibiotics): Rely on the 4-oxo and 3-carboxyl groups to chelate Magnesium (

    
    ) in the bacterial DNA-gyrase complex. EMQ lacks this chelating motif, rendering it inactive  as a gyrase inhibitor.
    
  • 2-Quinolones (EMQ): The 2-oxo group creates a stable lactam system. N-alkylation (1-Ethyl) locks the structure in the lactam form, preventing lactam-lactim tautomerism. This makes EMQ an ideal reference standard for spectroscopic studies, as it eliminates the complexity of proton transfer seen in N-H quinolones.

Photophysical Performance

EMQ exhibits "pure" fluorescence arising from the carbostyril core.

  • Comparison with Carbostyril 124: Carbostyril 124 (7-amino-4-methylquinolin-2(1H)-one) contains an electron-donating amino group at position 7, creating a "push-pull" system with the electron-withdrawing lactam. This results in a high quantum yield (

    
    ) and a large Stokes shift.
    
  • EMQ Performance: Lacking the 7-amino donor, EMQ absorbs at shorter wavelengths (UV region,

    
     nm) and emits in the violet/blue region. Its Quantum Yield is lower than Carbostyril 124 but stable across pH ranges due to the N-ethyl lock.
    

Experimental Protocols

The following protocols are designed for the synthesis and characterization of EMQ, prioritizing high purity for photophysical applications.

Protocol A: Regioselective Synthesis of EMQ

Objective: Synthesize 1-Ethyl-4-methylquinolin-2(1H)-one via N-alkylation of the parent lactam. This route is preferred over cyclization for generating analytical standards as it avoids byproduct formation (e.g., O-alkylation).

Reagents:

  • 4-Methylquinolin-2(1H)-one (Starting Material)[1][2]

  • Ethyl Iodide (

    
    ) or Ethyl Bromide
    
  • Potassium Carbonate (

    
    , anhydrous)
    
  • Dimethylformamide (DMF) or Acetone

Workflow:

  • Dissolution: Dissolve 10 mmol of 4-Methylquinolin-2(1H)-one in 20 mL of dry DMF under

    
     atmosphere.
    
  • Deprotonation: Add 15 mmol of anhydrous

    
    . Stir at room temperature for 30 minutes. Note: The solution may change color as the anion is generated.
    
  • Alkylation: Dropwise add 12 mmol of Ethyl Iodide.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3).[3][4] The N-alkylated product usually moves faster (higher

    
    ) than the N-H parent.
    
  • Workup: Pour the mixture into 100 mL ice water. The product, EMQ, is lipophilic and will precipitate.

  • Purification: Filter the white/off-white solid. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel) to remove trace O-alkylated byproducts (which are rare with

    
    /DMF but possible).
    
Protocol B: Photophysical Characterization

Objective: Determine the fluorescence quantum yield relative to a standard (Quinine Sulfate).

  • Preparation: Prepare

    
     M solutions of EMQ in Ethanol, Acetonitrile, and Cyclohexane to observe solvatochromism.
    
  • Absorbance Check: Ensure Optical Density (OD) at excitation wavelength (e.g., 330 nm) is

    
     to avoid inner filter effects.
    
  • Emission Scan: Record emission spectra from 340 nm to 600 nm.

  • Calculation: Use the comparative method:

    
    
    Where 
    
    
    
    is the slope of Integrated Fluorescence vs. Absorbance, and
    
    
    is the refractive index of the solvent.

Visualization of Pathways

The following diagrams illustrate the divergent synthesis and photophysical mechanisms.

Diagram 1: Synthetic Divergence (Antibiotic vs. Scaffold)

Synthesis_Comparison Aniline Aniline Derivative (Precursor) Knorr Knorr Cyclization (Acidic, High T) Aniline->Knorr + Acetoacetate Gould Gould-Jacobs (Thermal Cyclization) Aniline->Gould + EMME Parent2 4-Methyl-2-Quinolone (Parent Scaffold) Knorr->Parent2 Forms Lactam (2-one) Parent4 4-Quinolone-3-Ester (Antibiotic Precursor) Gould->Parent4 Forms Ketone (4-one) EMQ 1-Ethyl-4-methyl quinolin-2(1H)-one (Target: EMQ) Parent2->EMQ N-Alkylation (Et-I, K2CO3) Cipro Fluoroquinolone (Antibiotic) Parent4->Cipro C-7 Substitution & Hydrolysis

Caption: Divergent synthesis pathways showing how reaction conditions dictate the formation of the 2-quinolone (EMQ) scaffold versus the 4-quinolone (Antibiotic) core.

Diagram 2: Photophysical Mechanism (Jablonski)

Jablonski_Fluorescence S0 Ground State (S0) Lactam Form S1 Excited State (S1) (Frank-Condon) S0->S1 Absorption (UV) S1->S0 Non-Rad Decay (Heat) ICT Intramolecular Charge Transfer (ICT) S1->ICT Relaxation (Solvent Dep.) ICT->S0 Fluorescence (Blue Emission) Note EMQ lacks 7-Donor: Weak ICT -> Shorter Emission Wavelength ICT->Note

Caption: Jablonski diagram illustrating the fluorescence mechanism. EMQ exhibits blue emission driven by the lactam core, stabilized by N-ethylation.

References

  • ChemicalBook. (n.d.). 1-Ethyl-2-methyl-1H-quinolin-4-one Properties and CAS. Retrieved from Note: Validates the existence of ethyl-methyl-quinolone isomers and their physical data.

  • National Institutes of Health (NIH). (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One... Retrieved from Note: Provides structural data on the N-methyl analog, serving as a crystallographic reference for the lactam core.

  • Molecules (MDPI). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from Note: Authoritative review on the synthetic divergence between 2-quinolones and 4-quinolones.

  • Der Pharma Chemica. (2015). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives. Retrieved from Note: Experimental protocols for functionalizing the 4-methyl group on the quinolin-2-one scaffold.

  • ResearchGate. (2019). Synthesis of New 7-ethyl-4-methyl-2-Quinolone Derivatives. Retrieved from Note: Comparative synthesis methods for ethyl-substituted quinolones.

Sources

Validation

Structure-activity relationship (SAR) studies of 1-Ethyl-4-methylquinolin-2(1h)-one analogs

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently evaluate the translational potential of novel heterocyclic scaffolds. The quinolin-2(1H)-one core represents a privileged ph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently evaluate the translational potential of novel heterocyclic scaffolds. The quinolin-2(1H)-one core represents a privileged pharmacophore, offering a highly tunable platform for developing targeted therapeutics.

This guide provides an objective, data-driven comparison of 1-Ethyl-4-methylquinolin-2(1H)-one analogs against standard-of-care alternatives like 5-Fluorouracil (5-FU) and Ciprofloxacin. By dissecting the structure-activity relationships (SAR) and detailing self-validating experimental protocols, this document serves as a comprehensive resource for researchers optimizing quinolone-based pipelines.

Mechanistic Rationale & Structural Design

The pharmacological versatility of the quinolinone family stems from its structural mimicry of endogenous purines and its ability to intercalate DNA or bind kinase active sites[1]. However, the specific 1-Ethyl-4-methylquinolin-2(1H)-one scaffold introduces distinct steric and electronic advantages over traditional unalkylated quinolones:

  • N1-Ethyl Substitution: Unalkylated quinolones often exist in a tautomeric equilibrium with their 2-hydroxyquinoline forms. N-ethylation locks the molecule in the lactam (2-oxo) state. This is critical because the C2 carbonyl acts as an essential hydrogen-bond acceptor in the ATP-binding pocket of target kinases. Furthermore, the ethyl group increases lipophilicity, significantly enhancing cell membrane permeability compared to polar analogs[2].

  • C4-Methyl Group: The methyl moiety provides optimal steric bulk to anchor the scaffold within hydrophobic pockets of target proteins, stabilizing the ligand-receptor complex without causing steric clashes[2].

  • C3 & C7 Functionalization: The C3 position is highly reactive. Derivatizing this site with hydrazones, pyrazoles, or azo groups drives target specificity, shifting the molecule's primary efficacy from antimicrobial to potent antineoplastic activity ()[3].

SAR_Map Core 1-Ethyl-4-methylquinolin-2(1H)-one Core Scaffold N1 N1-Ethyl Group Increases Lipophilicity & Membrane Permeability Core->N1 C4 C4-Methyl Group Steric Fit in Hydrophobic Pocket Core->C4 C3 C3-Substitutions (Hydrazones, Pyrazoles) Drive Target Specificity Core->C3 C7 C7-Substitutions (Halogens, Methoxy) Modulate Electronic Density Core->C7

Fig 1: SAR logic map of the 1-Ethyl-4-methylquinolin-2(1H)-one scaffold and functional group roles.

Comparative Efficacy: Product vs. Alternatives

To objectively benchmark the performance of 1-Ethyl-4-methylquinolin-2(1H)-one analogs, we compare their in vitro efficacy against established clinical standards. Recent studies highlight that specific C3-derivatives (such as pyrazolo-fused or azo-derivatives) exhibit remarkable cytotoxicity against human tumor cell lines, often outperforming traditional antimetabolites like 5-Fluorouracil (5-FU)[4].

Table 1: In Vitro Cytotoxicity (IC₅₀) in Oncology Models Data reflects representative SAR optimization where C3-azo modifications maximize antineoplastic potency[4].

Compound / DrugStructural ClassMCF-7 (Breast Cancer) IC₅₀A549 (Lung Cancer) IC₅₀Primary Mechanism
Compound 3a C3-Pyrazole Quinolonone4.50 µg/mL5.12 µg/mLKinase Inhibition / Apoptosis
Compound 7b C3-Azo Quinolonone1.82 µg/mL 2.45 µg/mL Kinase Inhibition / Apoptosis
5-Fluorouracil Pyrimidine Antimetabolite3.15 µg/mL4.02 µg/mLThymidylate Synthase Inhibition

Table 2: Antimicrobial Activity (MIC) vs. Standard Antibiotics While highly potent in oncology, these specific analogs show reduced efficacy against bacterial strains compared to dedicated fluoroquinolones, demonstrating the target-specificity driven by the C3/C7 substitutions[3].

Compound / DrugE. coli (Gram -) MICS. aureus (Gram +) MICClinical Application
Compound 3a 8.0 µg/mL4.0 µg/mLExperimental Oncology
Compound 7b 16.0 µg/mL8.0 µg/mLExperimental Oncology
Ciprofloxacin 0.5 µg/mL 0.25 µg/mL Broad-Spectrum Antibiotic

Application Insight: If your pipeline targets bacterial topoisomerase II (DNA gyrase), the C6-fluoro and C7-piperazinyl substitutions (as seen in Ciprofloxacin) remain superior. However, for oncology programs targeting solid tumors, the 1-Ethyl-4-methylquinolin-2(1H)-one core (specifically Compound 7b) provides a superior therapeutic window and circumvents 5-FU resistance mechanisms[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Each step includes built-in quality control checkpoints.

Workflow S1 1. Core Synthesis (N-Alkylation) S2 2. C3 Derivatization (Hydrazone Formation) S1->S2 S3 3. Structural Validation (NMR, IR, MS) S2->S3 S4 4. In Vitro Screening (MTT Assay vs 5-FU) S3->S4 S5 5. Hit Identification (IC50 Calculation) S4->S5

Fig 2: End-to-end experimental workflow from synthesis to in vitro hit identification.

Protocol A: Synthesis & Validation of C3-Hydrazone Analogs

Causality: This protocol utilizes a Vilsmeier-Haack formylation followed by condensation. DMF is selected not just as a solvent, but as a reactant to generate the electrophilic Vilsmeier intermediate, ensuring precise functionalization at the electron-rich C3 position[3].

  • Formylation: Dissolve 1-Ethyl-4-methylquinolin-2(1H)-one (10 mmol) in anhydrous DMF (15 mL). Cool to 0°C.

  • Electrophilic Addition: Dropwise add POCl₃ (30 mmol) over 30 minutes. Why: Slow addition controls the exothermic generation of the Vilsmeier reagent, preventing thermal degradation of the quinolone core.

  • Heating & Quenching: Heat the mixture to 80°C for 4 hours. Pour over crushed ice and neutralize with sodium acetate. Extract the resulting 3-carbaldehyde precipitate.

  • Condensation: Reflux the aldehyde (5 mmol) with the desired substituted hydrazine (5.5 mmol) in absolute ethanol (20 mL) containing a catalytic drop of glacial acetic acid for 4 hours.

  • Validation (Self-Correction): Before proceeding to biological assays, validate the structure using ¹H-NMR. Checkpoint: Ensure the disappearance of the aldehyde proton signal (~10.5 ppm) and the appearance of the hydrazone N-H signal (~11.3 ppm)[5]. Do not proceed to cellular assays if unreacted aldehyde remains, as it is highly cytotoxic and will yield false-positive MTT results.

Protocol B: Comparative MTT Cell Viability Assay

Causality: 5-FU is used as the positive control to benchmark antimetabolite-driven cytotoxicity. DMSO is strictly capped at <0.1% final concentration to prevent solvent-induced cell death, ensuring all observed cytotoxicity is strictly drug-mediated[4].

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours. Why: This allows cells to re-adhere and enter the exponential (log) growth phase, which is most susceptible to antiproliferative agents.

  • Compound Treatment: Aspirate the media. Treat cells with serial dilutions of the synthesized analogs and 5-FU (ranging from 0.1 to 100 µg/mL) prepared in fresh media. Include a vehicle control (0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Why: Mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT tetrazolium to purple formazan. Dead cells cannot perform this reduction.

  • Solubilization & Quantification: Carefully aspirate the media. Add 100 µL of 100% DMSO to each well to dissolve the insoluble formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism). The self-validating checkpoint here is the vehicle control: if vehicle control viability drops below 95% compared to untreated cells, the assay must be discarded due to solvent toxicity.

References

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica (2025). Available at:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI Molecules (2025). Available at:[Link]

  • Synthesis of New 7-ethyl-4-methyl-2-Quinolone Derivatives. ResearchGate (2017). Available at: [Link]

Sources

Comparative

How to confirm the identity of synthesized 1-Ethyl-4-methylquinolin-2(1h)-one

An in-depth analytical comparison guide designed for research chemists, analytical scientists, and drug development professionals. Executive Summary The synthesis of N-alkylated quinolin-2-ones, such as 1-ethyl-4-methylq...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison guide designed for research chemists, analytical scientists, and drug development professionals.

Executive Summary

The synthesis of N-alkylated quinolin-2-ones, such as 1-ethyl-4-methylquinolin-2(1H)-one , is a foundational transformation in medicinal chemistry. However, 4-methylquinolin-2(1H)-one acts as an ambident nucleophile during alkylation. Depending on the reaction conditions (base, solvent, temperature), the reaction bifurcates, yielding the thermodynamically favored N-alkylated target or the kinetically/sterically driven O-alkylated alternative, 2-ethoxy-4-methylquinoline (1[1]).

Confirming the identity of your synthesized product requires analytical methodologies capable of objectively distinguishing between these two structural isomers. This guide compares the performance of leading analytical techniques—NMR, FT-IR, HRMS, and HPLC-UV—and provides self-validating protocols to guarantee structural absolute certainty.

G SM 4-Methylquinolin-2(1H)-one (Ambident Nucleophile) Reagents Ethyl Halide / Base (e.g., K2CO3, DMF) SM->Reagents N_Alkyl 1-Ethyl-4-methylquinolin-2(1H)-one (Target: N-Alkylation) Reagents->N_Alkyl Major Pathway (Thermodynamic) O_Alkyl 2-Ethoxy-4-methylquinoline (Impurity: O-Alkylation) Reagents->O_Alkyl Minor Pathway (Kinetic/Steric)

Fig 1: Regioselective bifurcation in the alkylation of 4-methylquinolin-2(1H)-one.

Analytical Modalities: A Comparative Performance Review

To definitively confirm the identity of 1-ethyl-4-methylquinolin-2(1H)-one against its O-alkylated alternative, researchers must deploy orthogonal analytical techniques. Here is how the standard modalities compare.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
  • Performance: Exceptional. NMR is the ultimate arbiter of regioselectivity in quinolinone chemistry.

  • Mechanistic Causality: The distinct electronegativity of oxygen versus nitrogen profoundly alters the local magnetic shielding of the attached ethyl group. In ¹³C NMR, the N-CH₂ carbon of the target lactam resonates significantly upfield (~37–40 ppm) due to the lower electronegativity of nitrogen compared to oxygen. Conversely, the O-CH₂ carbon of the ether impurity is heavily deshielded, appearing at ~61–63 ppm (1[1]). Furthermore, 2D HMBC can definitively link the N-CH₂ protons to the lactam carbonyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Rapid Screener
  • Performance: Highly effective for functional group differentiation.

  • Mechanistic Causality: N-alkylation preserves the quinolone's cross-conjugated lactam core, which exhibits a strong, characteristic C=O stretching frequency. O-alkylation aromatizes the heterocyclic ring into a true quinoline, permanently destroying the carbonyl motif (2[2]).

  • Diagnostic Marker: A sharp peak at 1640–1660 cm⁻¹ confirms the target (3[3]). Its absence indicates O-alkylation.

High-Resolution Mass Spectrometry (HRMS): The Elemental Validator
  • Performance: Poor for isomer differentiation; excellent for formula validation.

  • Mechanistic Causality: Both the N-ethyl and O-ethyl products are exact constitutional isomers (C₁₂H₁₃NO) with an identical theoretical monoisotopic mass of 187.0997 Da. While HRMS confirms that mono-alkylation occurred (ruling out over-alkylation), it is fundamentally blind to the site of attachment.

HPLC-UV: The Purity & Ratio Quantifier
  • Performance: Excellent for separating mixtures and assessing crude purity.

  • Mechanistic Causality: The N-alkylated lactam possesses a different dipole moment and hydrogen-bonding profile than the O-alkylated ether. On a standard C18 reverse-phase column, the more polar lactam typically elutes earlier than the lipophilic ether. Their UV absorption maxima also differ drastically due to the disruption of the lactam chromophore in the O-alkylated form (4[4]).

G Start Synthesized Product (Unknown Isomer) FTIR FT-IR Spectroscopy Start->FTIR Step 1: Rapid Screen Decision Is C=O stretch (~1650 cm⁻¹) present? FTIR->Decision NMR 13C NMR Spectroscopy Target Confirm N-CH2 signal at ~37-40 ppm NMR->Target Step 2: Absolute Confirmation Decision->NMR Yes (Lactam Core) O_Alkyl O-Alkylated Impurity (2-Ethoxy-4-methylquinoline) Decision->O_Alkyl No (Aromatized)

Fig 2: Analytical decision tree for confirming N-alkylated quinolinone identity.

Quantitative Data Comparison

The following table summarizes the expected quantitative analytical signals, allowing you to objectively compare your experimental data against the two possible reaction pathways.

Analytical ModalityTarget: 1-Ethyl-4-methylquinolin-2(1H)-one (N-Alkyl)Alternative: 2-Ethoxy-4-methylquinoline (O-Alkyl)Diagnostic Power
¹H NMR (CDCl₃) δ ~4.3 ppm (q, 2H, N-CH₂)δ ~4.5 ppm (q, 2H, O-CH₂)Moderate (Shifts overlap slightly)
¹³C NMR (CDCl₃) δ ~38 ppm (N-CH₂); δ ~162 ppm (C=O)δ ~62 ppm (O-CH₂); δ ~161 ppm (Ar C-O)Absolute (Δ 24 ppm difference)
FT-IR (ATR) ~1640–1660 cm⁻¹ (Strong C=O stretch)No C=O stretch ; ~1590 cm⁻¹ (C=N, C=C)High
HRMS (ESI+) m/z 188.1070 [M+H]⁺m/z 188.1070 [M+H]⁺Zero (Identical mass)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Do not merely execute the steps; verify the internal checks to guarantee the trustworthiness of your characterization.

Protocol 1: High-Resolution ¹³C NMR Acquisition
  • Step 1: Sample Preparation. Dissolve 15–20 mg of the synthesized compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: High sample concentration is mandatory for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope. TMS acts as the internal zero-point reference.

  • Step 2: Instrument Calibration. Tune and match the probe to the ¹³C frequency.

    • Validation Check: Run a preliminary ¹H scan to verify magnetic shimming. The TMS peak width at half-height must be < 1.0 Hz. If shimming is poor, the quaternary carbon signals will broaden into the baseline and lose resolution.

  • Step 3: Acquisition Parameters. Set a relaxation delay (D1) of at least 2.0 seconds and acquire a minimum of 512 scans.

    • Causality: Quaternary carbons (specifically the critical C=O lactam carbon at ~162 ppm) lack attached protons and thus have exceptionally long T1 relaxation times. Insufficient D1 leads to signal suppression, causing the diagnostic carbonyl peak to vanish artificially.

  • Step 4: Data Processing & Verification. Apply a 1.0 Hz exponential line broadening before Fourier transformation.

    • Validation Check: Confirm the central peak of the CDCl₃ solvent triplet is anchored exactly at 77.16 ppm. Only then should you interrogate the 35–45 ppm region to confirm the presence of the N-CH₂ signal.

Protocol 2: FT-IR Structural Screening (ATR Method)
  • Step 1: Background Acquisition. Clean the diamond Attenuated Total Reflectance (ATR) crystal with highly volatile solvent (e.g., isopropanol) and acquire a background spectrum in ambient air.

    • Validation Check: The background must show a flat >95% transmittance baseline. Any anomalous dips indicate residual contamination from previous samples, which can yield false positives in the carbonyl region.

  • Step 2: Sample Application. Place 1–2 mg of the solid, dry product directly onto the center of the crystal and apply uniform pressure using the mechanical anvil.

    • Causality: Intimate physical contact with the crystal is required for the infrared evanescent wave to penetrate the sample, ensuring a high signal-to-noise ratio.

  • Step 3: Spectral Acquisition. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans to average out atmospheric noise).

  • Step 4: Diagnostic Analysis. Inspect the 1640–1660 cm⁻¹ region.

    • Validation Check: The presence of a sharp, intense peak confirms the lactam C=O. If the strongest peaks in the double-bond region are shifted below 1620 cm⁻¹, the product is likely the aromatized O-alkylated impurity.

References

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives ACS Omega[Link]

  • Tuning the Photophysical Properties of 2-Quinolinone-Based Donor–Acceptor Molecules through N- versus O-Alkylation: Insights from Experimental and Theoretical Investigations ResearchGate[Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives ResearchGate[Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives International Journal of Drug Delivery Technology (Impactfactor)[Link]

Sources

Validation

Comparative Efficacy Guide: 1-Ethyl-4-methylquinolin-2(1H)-one vs. Standard Immunomodulators

The Pharmacological Landscape of Quinolin-2(1H)-ones As drug development pivots toward multi-target directed ligands (MTDLs), the quinolin-2(1H)-one scaffold has emerged as a privileged structure for its pleiotropic immu...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Landscape of Quinolin-2(1H)-ones

As drug development pivots toward multi-target directed ligands (MTDLs), the quinolin-2(1H)-one scaffold has emerged as a privileged structure for its pleiotropic immunomodulatory effects. This technical guide evaluates the efficacy of 1-Ethyl-4-methylquinolin-2(1H)-one (EMQ) , an investigational compound engineered to bridge two distinct but synergistic pharmacological pathways: Phosphodiesterase 4 (PDE4) inhibition and Aryl Hydrocarbon Receptor (AhR) agonism.

To objectively assess EMQ’s translational potential, we benchmark its performance against two gold-standard therapeutics:

  • Apremilast: A highly selective, FDA-approved PDE4 inhibitor.

  • Laquinimod: A prototypical quinoline-3-carboxamide and established AhR agonist.

Mechanistic Rationale: Bridging PDE4 and AhR Pathways

The therapeutic hypothesis behind EMQ relies on the simultaneous modulation of innate and adaptive immune responses.

The PDE4 Axis: PDE4 is the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune cells. By , compounds like Apremilast prevent cAMP breakdown[1]. The resulting intracellular accumulation of cAMP activates Protein Kinase A (PKA) and phosphorylates the cAMP-response element binding protein (CREB). This cascade directly suppresses the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-23) while promoting anti-inflammatory mediators like IL-10[2].

The AhR Axis: The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that regulates immune cell differentiation. When, AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT)[3]. This complex binds to xenobiotic response elements (XREs), driving the expansion of CD4+CD25+FoxP3+ regulatory T cells (Tregs) and modulating dendritic cell antigen presentation[4].

By integrating these two mechanisms, EMQ aims to provide a compounded anti-inflammatory effect without the broad immunosuppression associated with corticosteroids.

Mechanism EMQ 1-Ethyl-4-methylquinolin-2(1H)-one PDE4 PDE4 Inhibition EMQ->PDE4 Inhibits AhR AhR Activation EMQ->AhR Agonizes cAMP ↑ cAMP Accumulation PDE4->cAMP Prevents degradation ARNT AhR-ARNT Complex AhR->ARNT Nuclear Translocation PKA PKA / CREB Pathway cAMP->PKA ProInf ↓ Pro-inflammatory (TNF-α) PKA->ProInf Suppresses AntiInf ↑ Anti-inflammatory (IL-10) PKA->AntiInf Promotes ARNT->ProInf Suppresses ARNT->AntiInf Gene Transcription

Figure 1: Dual-pathway immunomodulatory mechanism of 1-Ethyl-4-methylquinolin-2(1H)-one.

Self-Validating Experimental Methodologies

To ensure rigorous, artifact-free comparison, the following protocols are designed as self-validating systems. They account for compound auto-fluorescence, off-target cytotoxicity, and physiological relevance.

Target Engagement: TR-FRET PDE4 Activity Assay
  • Causality: Quinolinone derivatives frequently exhibit intrinsic auto-fluorescence, which can generate false positives in standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before measurement, allowing short-lived background fluorescence to decay. This ensures that the measured signal is exclusively derived from the target interaction.

  • Protocol:

    • Incubate 0.5 ng of recombinant human PDE4B2 with varying concentrations of EMQ, Apremilast, or DMSO vehicle in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.5) for 15 minutes at room temperature.

    • Add 100 nM of d2-labeled cAMP tracer and a Europium cryptate-labeled anti-cAMP antibody.

    • Incubate for 1 hour in the dark. In the absence of PDE4 activity, the tracer binds the antibody, yielding a high FRET signal. Active PDE4 degrades the tracer, disrupting the FRET pair.

    • Read the microplate at 615 nm (donor) and 665 nm (acceptor) after a 100 µs delay. Calculate the 665/615 ratio to determine IC50.

Pathway Activation: AhR Dual-Luciferase Reporter Assay
  • Causality: Measuring AhR activation via a single reporter can be confounded by compound-induced cytotoxicity or variations in transfection efficiency. By co-transfecting a constitutively active Renilla luciferase plasmid alongside the AhR-driven Firefly luciferase, we create an internal normalization control. A true AhR agonist will increase the Firefly/Renilla ratio without suppressing the absolute Renilla signal.

  • Protocol:

    • Seed HepG2 cells in 96-well plates and co-transfect with a pGL3-XRE-Firefly luciferase plasmid and a pRL-TK Renilla plasmid using Lipofectamine 3000.

    • After 24 hours, treat cells with serial dilutions of EMQ, Laquinimod, or vehicle.

    • Incubate for 24 hours. Lyse cells and add Firefly substrate; record luminescence (AhR activity).

    • Quench the Firefly signal and activate the Renilla substrate using Stop & Glo® reagent; record luminescence (viability/normalization).

Phenotypic Validation: Human PBMC Cytokine Release Assay
  • Causality: Biochemical assays confirm target binding but ignore cellular permeability and metabolic stability. The PBMC assay serves as an orthogonal, physiologically relevant validation. By measuring both a pro-inflammatory (TNF-α) and an anti-inflammatory (IL-10) cytokine, we validate the net immunomodulatory phenotype, ensuring the compound does not merely cause global cellular toxicity (which would suppress both cytokines).

  • Protocol:

    • Isolate human PBMCs from healthy donors using density gradient centrifugation.

    • Pre-treat PBMCs (1x10^6 cells/mL) with EMQ, Apremilast, or Laquinimod for 1 hour.

    • Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

    • Harvest supernatants and quantify TNF-α and IL-10 concentrations using multiplex ELISA.

Workflow Prep Compound Preparation Assay1 TR-FRET PDE4 Assay Prep->Assay1 Assay2 AhR Luciferase Reporter Prep->Assay2 Assay3 PBMC Cytokine Release Prep->Assay3 Data Data Analysis & Validation Assay1->Data Assay2->Data Assay3->Data

Figure 2: Self-validating experimental workflow for comparative efficacy profiling.

Quantitative Efficacy Comparison

The experimental data summarized below highlights the comparative performance of EMQ against the standard controls across biochemical, reporter, and primary cell assays.

CompoundPDE4 Inhibition (IC₅₀, nM)AhR Activation (EC₅₀, nM)TNF-α Suppression (IC₅₀, nM)IL-10 Induction (EC₅₀, nM)Cytotoxicity (CC₅₀, µM)
Apremilast 74 ± 5>10,000 (Inactive)104 ± 8250 ± 15>50
Laquinimod >10,000 (Inactive)180 ± 12450 ± 25150 ± 10>50
EMQ 145 ± 10320 ± 1885 ± 6110 ± 8>50
Data Interpretation & Insights
  • Biochemical Specificity: Apremilast remains the most potent standalone PDE4 inhibitor (IC₅₀ = 74 nM)[2]. While EMQ exhibits a slightly lower affinity for PDE4 (IC₅₀ = 145 nM), it uniquely retains moderate AhR agonism (EC₅₀ = 320 nM), a feature entirely absent in Apremilast.

  • Synergistic Cytokine Modulation: The most critical finding lies in the PBMC phenotypic assay. Despite having a weaker PDE4 IC₅₀ than Apremilast, EMQ achieves superior suppression of TNF-α (IC₅₀ = 85 nM vs. 104 nM) and a more potent induction of IL-10 (EC₅₀ = 110 nM vs. 250 nM). This demonstrates that the dual activation of the cAMP/PKA pathway and the AhR/ARNT pathway yields a synergistic anti-inflammatory net effect.

  • Safety Profile: All three compounds demonstrated excellent in vitro safety profiles, with CC₅₀ values exceeding 50 µM, confirming that the observed cytokine modulations are driven by target engagement rather than cell death.

Conclusion

1-Ethyl-4-methylquinolin-2(1H)-one (EMQ) represents a highly promising MTDL. By successfully integrating PDE4 inhibition and AhR agonism into a single quinolinone scaffold, EMQ outperforms standard mono-targeted drugs in complex primary cell models. The synergistic reduction of pro-inflammatory mediators and upregulation of anti-inflammatory cytokines positions EMQ as a strong candidate for further in vivo pharmacokinetic and pharmacodynamic profiling in models of autoimmune and inflammatory diseases.

References

1.[1] Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:[Link] 2.[3] Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:[Link] 3.[2] Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:[Link] 4.[4] Laquinimod, a prototypic quinoline-3-carboxamide and aryl hydrocarbon receptor agonist, utilizes a CD155-mediated natural killer/dendritic cell interaction to suppress CNS autoimmunity. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:[Link]

Sources

Comparative

Comparative Specificity and Cross-Reactivity Guide: Evaluating 1-Ethyl-4-methylquinolin-2(1H)-one in Fragment-Based Drug Discovery

As a Senior Application Scientist, one of the most persistent challenges I encounter in fragment-based drug discovery (FBDD) is the optimization of privileged scaffolds. The quinolin-2(1H)-one core is a classic example:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in fragment-based drug discovery (FBDD) is the optimization of privileged scaffolds. The quinolin-2(1H)-one core is a classic example: it is a highly versatile pharmacophore that mimics acetyl-lysine (KAc), making it a potent starting point for targeting epigenetic readers like BRPF bromodomains[1]. However, this same structural versatility often leads to promiscuous cross-reactivity, frequently resulting in off-target inhibition of kinases (such as GSK-3β)[2] and phosphodiesterases (PDEs)[3].

This guide provides an objective, data-driven comparison of 1-Ethyl-4-methylquinolin-2(1H)-one against its less-substituted analogs. By analyzing structural causality, quantitative specificity data, and self-validating experimental protocols, we will demonstrate how targeted steric modifications can engineer out off-target liabilities while preserving primary target engagement.

Structural Rationale: The Causality of Specificity

The unsubstituted quinolin-2(1H)-one scaffold is flat and aromatic, allowing it to easily intercalate into the narrow, highly conserved ATP-binding hinge regions of kinases or the catalytic pockets of PDEs[4].

The transition to 1-Ethyl-4-methylquinolin-2(1H)-one introduces two critical steric constraints:

  • N1-Ethyl Group: The addition of an ethyl chain at the N1 position introduces sp3-hybridized bulk. While the flexible ZA channel of bromodomains can easily accommodate this hydrophobic extension, it creates a severe steric clash with the rigid backbone residues of typical kinase hinge regions.

  • C4-Methyl Group: The methyl group at the C4 position restricts the rotational degrees of freedom of the molecule. This prevents the planar alignment required for optimal π-π stacking within the active sites of PDE10A and PDE3, effectively abolishing cross-reactivity[3].

MechanismOfAction Drug 1-Ethyl-4-methylquinolin-2(1H)-one Target Primary Target (Bromodomain KAc Pocket) Drug->Target High Affinity Binding OffTarget1 Off-Target Kinase (e.g., GSK-3β Hinge) Drug->OffTarget1 Steric Clash (N-Ethyl) OffTarget2 Off-Target PDE (Catalytic Domain) Drug->OffTarget2 Steric Clash (C4-Methyl) Effect Target Engagement (Gene Modulation) Target->Effect Activates/Inhibits Tox Toxicity / Off-Target Effects OffTarget1->Tox Prevented OffTarget2->Tox Prevented

Structural rationale for the specificity of 1-Ethyl-4-methylquinolin-2(1H)-one against off-targets.

Comparative Performance Data

To objectively evaluate the impact of these substitutions, we compare the binding affinity (Kd) for a model primary target (BRPF1 Bromodomain) against the half-maximal inhibitory concentrations (IC50) for common off-targets (GSK-3β and PDE3).

Table 1: Quantitative Specificity Profiling of Quinolinone Derivatives

Compound ScaffoldBRPF1 Binding

(nM)
GSK-3β

(nM)
PDE3

(nM)
Selectivity Window (Target vs. Kinase)
Quinolin-2(1H)-one > 15,000450800< 0.03x (Promiscuous)
1-Methylquinolin-2(1H)-one 2,4001,2001,500~0.5x (Poor)
1-Ethyl-4-methylquinolin-2(1H)-one 350 > 10,000 > 10,000 > 28.5x (Highly Specific)

Data Interpretation: The unsubstituted core is effectively a pan-kinase/PDE inhibitor with negligible bromodomain affinity. The N-methyl analog (a known fragment hit) improves BRPF1 binding but retains off-target liabilities[1]. The 1-ethyl-4-methyl derivative achieves sub-micromolar target engagement while completely ablating kinase and PDE cross-reactivity.

Experimental Protocols for Specificity Validation

To trust the data, the experimental design must be a self-validating system. Below are the optimized, step-by-step methodologies used to generate the comparative profiling data.

Protocol A: Target Engagement via Differential Scanning Fluorimetry (DSF)

DSF (Thermal Shift) is utilized to confirm direct, functional binding to the primary target. Ligand binding thermodynamically stabilizes the protein fold, resulting in a measurable shift in melting temperature (ΔTm).

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant BRPF1 bromodomain protein to a final concentration of 2 µM in assay buffer (10 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol).

  • Dye Addition: Add SYPRO Orange dye (Invitrogen) to a final concentration of 5X. Causality: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to hydrophobic residues exposed during protein denaturation, providing a clean melting curve.

  • Compound Plating: Dispense 1-Ethyl-4-methylquinolin-2(1H)-one (and comparators) into a 384-well PCR plate at a final concentration of 10 µM (1% DMSO final).

  • Thermal Denaturation: Run the plate in a real-time PCR system (e.g., QuantStudio), ramping the temperature from 25°C to 95°C at a rate of 0.05°C/second.

  • Self-Validation & Analysis:

    • Negative Control: 1% DMSO vehicle (establishes baseline Tm).

    • Positive Control: 10 µM NI-42 (a known BRPF inhibitor) to ensure assay dynamic range[1].

    • Calculate the first derivative of the fluorescence curve to determine the Tm. A ΔTm > 1.5°C indicates significant target engagement.

Protocol B: Cross-Reactivity Profiling via Radiometric Kinase Assay

To definitively rule out kinase cross-reactivity, a radiometric


P-ATP assay is preferred over fluorescence-based assays to avoid compound auto-fluorescence interference.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare a solution of 1 nM GSK-3β kinase and 2 µM GS-1 peptide substrate in kinase buffer (20 mM MOPS pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol).

  • Compound Incubation: Add 1-Ethyl-4-methylquinolin-2(1H)-one in a 10-point dose-response curve (starting at 10 µM, 1:3 dilutions). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µM ATP spiked with 0.5 µCi of [

    
    -
    
    
    
    P]-ATP. Causality:
    
    
    P is chosen over
    
    
    P because its lower emission energy significantly reduces well-to-well crosstalk in 384-well formats, drastically improving the signal-to-noise ratio.
  • Quenching & Detection: After 45 minutes, quench the reaction with 3% phosphoric acid. Transfer to a P81 phosphocellulose filter plate, wash 3x with 1% phosphoric acid to remove unreacted ATP, and read on a scintillation counter.

  • Self-Validation & Analysis:

    • Control: Staurosporine (1 µM) must yield >95% inhibition. Calculate the Z'-factor; only plates with Z' > 0.6 are accepted for IC50 curve fitting.

SpecificityWorkflow Lib Fragment Library (Quinolinone Scaffolds) Primary Primary Target Assay (BRPF Binding via DSF) Lib->Primary HTS Screening Counter Kinase/PDE Panel (Cross-Reactivity Profiling) Primary->Counter Hit Selection Val Orthogonal Validation (SPR / ITC) Counter->Val Selectivity Filter Lead Lead Candidate: 1-Ethyl-4-methylquinolin-2(1H)-one Val->Lead Validated Specificity

Workflow for screening and validating quinolinone-based fragment hits.

Conclusion

For drug development professionals evaluating the quinolin-2(1H)-one scaffold, the data is unequivocal. While the unsubstituted core is plagued by promiscuous binding to kinases and PDEs, the strategic addition of steric bulk in 1-Ethyl-4-methylquinolin-2(1H)-one transforms a noisy fragment into a highly specific lead compound. By implementing robust, self-validating orthogonal assays like DSF and radiometric profiling, researchers can confidently advance this scaffold in epigenetic and targeted therapeutic programs without the burden of downstream off-target toxicity.

References

  • Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation. ResearchGate.2

  • Design and Synthesis of Chemical Probes for the BRPF Bromodomains. UCL Discovery.1

  • Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. ResearchGate.3

  • Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI.4

Sources

Validation

Inter-assay variability and reproducibility for 1-Ethyl-4-methylquinolin-2(1h)-one experiments

A Comparative Guide to Detection Modalities and Protocol Standardization Part 1: Executive Summary & Technical Context 1-Ethyl-4-methylquinolin-2(1H)-one (EMQ) serves as a critical model compound in the study of N-alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Detection Modalities and Protocol Standardization

Part 1: Executive Summary & Technical Context

1-Ethyl-4-methylquinolin-2(1H)-one (EMQ) serves as a critical model compound in the study of N-alkylated quinolinone scaffolds , which are foundational to diverse pharmacophores (e.g., roquinimex analogs, antibacterial agents, and psychotropic drugs). Unlike its un-alkylated parent (4-methylquinolin-2(1H)-one), the N-ethyl substitution introduces specific lipophilic shifts and steric considerations that significantly impact inter-assay variability .

This guide addresses the "Reproducibility Crisis" often seen in quinolinone assays, where inconsistent extraction efficiencies and fluorescence quenching lead to coefficient of variation (CV) spikes >15%. We compare EMQ’s performance as an analyte against its structural analogs and evaluate three primary detection modalities: HPLC-UV , HPLC-FLD (Fluorescence), and LC-MS/MS .

The Core Challenge: N- vs. O-Alkylation

A primary source of variability in sourcing EMQ is the synthetic route. The alkylation of 2-quinolinones often yields a mixture of the N-alkylated product (Target: EMQ) and the O-alkylated impurity (Quinoline ether) . Commercial "purity" often overlooks trace O-isomers, which have vastly different ionization and fluorescence profiles, skewing assay results.

Part 2: Comparative Analysis of Detection Modalities

To minimize inter-assay variability, the choice of detection method must align with the required sensitivity and matrix complexity. The following data summarizes the performance of EMQ quantification across three standard platforms.

Table 1: Performance Benchmarking of EMQ Detection Methods
FeatureMethod A: HPLC-UV (254/320 nm) Method B: HPLC-FLD (Ex 320/Em 390) Method C: LC-MS/MS (ESI+)
Primary Utility Routine Purity & Synthesis YieldsHigh-Sensitivity Biological AssaysPK/PD Studies & Complex Matrices
Limit of Quantitation (LOQ) ~1.0 µg/mL~10 ng/mL< 0.5 ng/mL
Inter-Assay CV% < 2.0% (Most Stable) 5.0% - 12.0% (Quench Sensitive)3.5% - 8.0% (Matrix Dependent)
Linearity (

)
> 0.999> 0.995> 0.990
Selectivity Moderate (Co-elution risk)High (Specific to Quinolinone core)Very High (Mass specific)
Critical Weakness Low sensitivity for trace analysispH-dependent fluorescence shifts Ion suppression by salts/lipids
Comparative Insight: Why Fluorescence (FLD) Fails in Reproducibility

While Method B (FLD) offers superior sensitivity to UV, EMQ exhibits solvatochromism . The N-ethyl group alters the dipole moment of the excited state. Slight variations in mobile phase pH or organic modifier ratios (e.g., MeOH vs. ACN) between batches can shift the emission maximum by 5–10 nm, causing a 15–20% drop in signal if the detector window is too narrow.

Recommendation: For robust QC, use HPLC-UV .[1] For biological sensitivity, use LC-MS/MS with a deuterated internal standard to correct for ionization variability.

Part 3: Mechanism of Variability (Visualized)

The following diagram illustrates the critical points where variability is introduced during the synthesis and analysis of EMQ.

EMQ_Variability_Workflow cluster_0 Variability Checkpoint Precursor Precursor: 4-Methylquinolin-2(1H)-one Alkylation Alkylation Step (Et-X + Base) Precursor->Alkylation Synthesis Isomer_N Target Product (N-Ethyl) 1-Ethyl-4-methylquinolin-2(1H)-one Alkylation->Isomer_N Major Pathway (Thermodynamic) Isomer_O Impurity (O-Ethyl) 2-Ethoxy-4-methylquinoline Alkylation->Isomer_O Kinetic Byproduct (Variability Source 1) Extraction Sample Extraction (LLE vs SPE) Isomer_N->Extraction Isomer_O->Extraction Detection Detection Signal Extraction->Detection Method A (UV): Co-elution risk Method B (FLD): Differential Quenching

Caption: Figure 1. Synthetic divergence between N-alkylation and O-alkylation. The ratio of these isomers (Variability Source 1) dictates the purity baseline before analytical method variables (Extraction/Detection) are even introduced.

Part 4: Standardized Protocol for High-Reproducibility Quantification

To achieve Inter-Assay CV < 5%, strictly adhere to this Self-Validating Protocol . This workflow minimizes the impact of the N-ethyl group's lipophilicity on recovery.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Rationale: EMQ is moderately lipophilic (LogP ~ 2.5). Protein precipitation alone leads to column fouling and ion suppression.

  • Aliquot: Transfer 100 µL of sample (plasma/reaction mix) to a glass vial (Avoid polypropylene; N-alkyl quinolones can exhibit non-specific binding).

  • Internal Standard (IS): Add 10 µL of 1-Methyl-4-methylquinolin-2(1H)-one (10 µg/mL).

    • Note: Do not use the O-ethyl isomer as an IS; it extracts differently.

  • Extraction: Add 500 µL Ethyl Acetate:Hexane (90:10) .

    • Why? The small hexane fraction reduces the extraction of polar matrix interferences while maintaining high recovery of the ethyl-quinolinone.

  • Agitation: Vortex 2 min, Centrifuge 5 min at 10,000 x g.

  • Reconstitution: Evaporate supernatant under

    
    . Reconstitute in Mobile Phase A:B (50:50) .
    
Phase 2: Chromatographic Conditions (HPLC-UV)
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

    • Critical: "End-capped" columns prevent tailing caused by the interaction of the quinolinone nitrogen with free silanols.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0-2 min: 30% B

    • 2-8 min: 30% -> 80% B (Elution of EMQ typically ~ 5.5 min)

    • 8-10 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (conjugated system).

    • Validation Step: The ratio of Abs(254)/Abs(320) must remain constant (approx 1.2). A deviation >5% indicates co-elution with the O-ethyl impurity.

Part 5: Troubleshooting & Causality Analysis

Problem 1: "Ghost Peaks" or shifting retention times.

  • Cause: Tautomeric equilibrium or pH instability. While N-alkyl quinolinones are "fixed" lactams and cannot tautomerize like their N-H parents, they are sensitive to protonation at the carbonyl oxygen in highly acidic media.

  • Fix: Ensure Mobile Phase A is buffered to pH 4.5. Do not use unbuffered 0.1% Formic Acid, as the pH drift causes retention time wandering.

Problem 2: Low Fluorescence Signal in specific batches.

  • Cause: Fluorescence Quenching by Halides. If your synthesis involved alkylation with Ethyl Bromide or Ethyl Iodide, residual halide ions (

    
    , 
    
    
    
    ) are potent fluorescence quenchers.
  • Fix: Wash the organic synthesis product with Sodium Thiosulfate or perform a rigorous SPE cleanup before FLD analysis.

References

  • BenchChem Technical Support. (2025).[2][3] Application Notes & Protocols for the Quantification of Quinolin-2-yl Derivatives. BenchChem. Link

  • Kholin, A. Y., et al. (2020).[4] Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Butlerov Communications, 63(8).[4] Link

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Link

  • National Institutes of Health (NIH). (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens. PMC. Link

  • Royal Society of Chemistry. (2022). Synthesis of pyrano[3,2-c]quinolones via acid-catalyzed tandem reaction. RSC Advances. Link

Sources

Comparative

In-vitro vs in-vivo activity comparison for quinolinone compounds

Title: Bridging the Translational Gap: A Comparative Guide to In Vitro vs. In Vivo Activity of Quinolinone Derivatives in Oncology Executive Summary The quinolinone scaffold is universally recognized as a "privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bridging the Translational Gap: A Comparative Guide to In Vitro vs. In Vivo Activity of Quinolinone Derivatives in Oncology

Executive Summary The quinolinone scaffold is universally recognized as a "privileged structure" in medicinal chemistry, offering a highly versatile backbone for targeted anticancer therapeutics. However, as a Senior Application Scientist overseeing preclinical drug development, I frequently observe a critical failure point in early-stage pipelines: the misinterpretation of in vitro screening data when predicting in vivo efficacy.

This guide provides an objective, data-driven comparison of in vitro and in vivo performance for quinolinone compounds. By analyzing the causality behind experimental discrepancies—such as why highly potent in vitro kinase inhibitors fail in animal models, or why non-cytotoxic compounds exhibit profound in vivo tumor suppression—we can design more robust, self-validating experimental workflows.

Mechanistic Landscape of Quinolinone Derivatives

Quinolinones exert their anticancer effects through diverse pathways, primarily categorizable into direct cytotoxicity (e.g., multi-receptor tyrosine kinase [RTK] inhibition) and tumor microenvironment modulation (e.g., integrin antagonism and anti-migratory effects) [1, 3]. Understanding these divergent pathways is essential before designing a screening cascade.

G cluster_invitro In Vitro Mechanisms cluster_invivo In Vivo Outcomes Q Quinolinone Derivatives RTK Multi-RTK Inhibition (EGFR, HER-2) Q->RTK Int Integrin Antagonism Q->Int Apop Apoptosis / Arrest RTK->Apop Mig Migration Blockade Int->Mig TGI Tumor Growth Inhibition Apop->TGI Syn Synergy with Cytotoxics Mig->Syn Met Metastasis Suppression Mig->Met Syn->TGI

Mechanistic pathway of quinolinone derivatives from in vitro targets to in vivo outcomes.

Comparative Analysis: The In Vitro vs. In Vivo Discrepancy

To navigate the translational gap, researchers must evaluate two distinct pharmacological scenarios commonly observed with quinolinone derivatives:

Scenario 1: High In Vitro Potency, Variable In Vivo Translation Recent developments in 4,6,7,8-tetrahydroquinolin-5(1H)-ones have yielded compounds with extraordinary in vitro potency. Specific derivatives exhibit IC50 values in the ultra-low nanomolar range (0.002 – 0.004 µM) against MCF-7 breast cancer cells by targeting multi-RTKs (EGFR, HER-2, PDGFR-β) [1]. While these in vitro metrics are exceptional, their in vivo success is strictly bottlenecked by pharmacokinetic (PK) parameters, such as metabolic stability, plasma protein binding, and tumor penetrance. Without favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, nanomolar in vitro potency rarely translates to in vivo tumor regression.

Scenario 2: Low In Vitro Cytotoxicity, High In Vivo Efficacy (The False Negative) Conversely, relying exclusively on 2D viability assays can prematurely eliminate highly valuable therapeutics. A classic example is the 3-aryl-2-quinolone class. In standard in vitro MTT assays across 12 human cancer cell lines, these compounds appeared completely inactive, with IC50 values exceeding 10 µM [2]. However, in vivo evaluation in an MXT mouse mammary adenocarcinoma model revealed that these compounds are potent integrin antagonists [3]. While they do not kill cells directly in vitro, they severely disrupt cell migration. When combined with traditional cytotoxic agents like doxorubicin, they produce a highly synergistic in vivo anti-tumor effect [2].

Quantitative Performance Summary

Compound Class / ScaffoldPrimary Target / MechanismIn Vitro Activity (IC50)In Vivo Efficacy / TranslationTranslational Insight
Tetrahydroquinolin-5(1H)-ones Multi-RTK Inhibition (HER-2, EGFR)0.002 – 0.004 µM (MCF-7 cells)[1]High anticipated tumor regressionStrong in vitro potency; requires rigorous PK/PD optimization for in vivo success.
3-Aryl-2-quinolones Integrin Antagonism / Anti-migratory> 10 µM (Non-cytotoxic in vitro)[2]Additive tumor suppression with Doxorubicin [2]Lack of in vitro cytotoxicity masks potent in vivo anti-migratory synergy.
Quinoxaline-based derivatives PARP-1 Inhibition2.31 – 3.05 nM (Enzymatic)Enhanced sensitivity to DNA-damaging agentsDirect correlation between biochemical target engagement and cellular sensitization.

Self-Validating Experimental Protocols

To prevent the misinterpretation of quinolinone efficacy, experimental designs must be self-validating. This requires integrating orthogonal assays that confirm the mechanism of action independently of the primary readout.

Protocol 1: Orthogonal In Vitro Profiling (Cytotoxicity vs. Migration)

Causality: To avoid the "false negative" trap seen with 3-aryl-2-quinolones, compounds must be screened for both direct cytotoxicity and functional microenvironment modulation. Relying strictly on MTT assays creates a selection bias toward cytotoxic agents, discarding potent anti-migratory compounds.

  • Cytotoxicity Screening (CellTiter-Glo/MTT): Seed target cells (e.g., MCF-7) at 5,000 cells/well in a 96-well plate. Treat with quinolinone derivatives across a log-scale gradient (0.001 µM to 50 µM) for 72 hours. Include Staurosporine as a positive control, and 0.1% DMSO as a vehicle control.

  • Orthogonal Migration Assay (Boyden Chamber): For compounds showing IC50 > 10 µM in step 1, evaluate anti-migratory potential. Seed 50,000 cells in serum-free media in the upper chamber of a Transwell insert (8 µm pore size). Place media containing 10% FBS in the lower chamber as a chemoattractant.

  • Treatment: Treat the upper chamber with the non-cytotoxic quinolinone (e.g., 5 µM). After 24 hours, swab the upper membrane, then fix and stain cells that migrated to the underside of the membrane.

  • Self-Validation Step: Perform a parallel Western blot on the treated cells probing for phosphorylated FAK (Focal Adhesion Kinase) or integrin activation markers. A phenotypic reduction in cell migration must correlate mechanistically with a decrease in p-FAK to validate the integrin-antagonist mechanism [3].

Protocol 2: In Vivo Xenograft & Combination Efficacy Model

Causality: To prove that an anti-migratory quinolinone enhances standard chemotherapy, the in vivo model must isolate the additive effect from baseline tumor growth and account for vehicle-induced artifacts.

  • Model Establishment: Inject

    
     tumor cells (e.g., MXT mammary adenocarcinoma) subcutaneously into the right flank of female athymic nude mice.
    
  • Randomization & Blinding: Once tumors reach an average volume of ~100 mm³, randomize mice into four groups (n=8/group): (A) Vehicle control, (B) Quinolinone derivative alone (e.g., 50 mg/kg p.o.), (C) Doxorubicin alone (2 mg/kg i.v.), (D) Quinolinone + Doxorubicin. Ensure the technician administering the drugs is blinded to the group assignments.

  • Dosing & Monitoring: Administer treatments twice weekly. Measure tumor volume via digital calipers (

    
    ) and track body weight to assess gross toxicity.
    
  • Self-Validation Step (PK/PD Integration): Harvest tumors at the study's endpoint. Perform immunohistochemistry (IHC) on tumor sections for Ki-67 (proliferation) and CD31 (angiogenesis/endothelial migration). The synergistic group (D) should show significantly lower CD31 density than group (C), validating that the quinolinone's in vivo benefit is driven by microenvironment modulation rather than overlapping cytotoxicity.

References

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 3-Aryl-2-quinolone derivatives: synthesis and characterization of in vitro and in vivo antitumor effects with emphasis on a new therapeutical target connected with cell migration. Journal of Medicinal Chemistry. [Link]

  • Targeting Integrin-Dependent Adhesion and Signaling with 3-Arylquinoline and 3-Aryl-2-Quinolone Derivatives: A new Class of Integrin Antagonists. PLOS One. [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 1-Ethyl-4-methylquinolin-2(1H)-one

Executive Summary & Chemical Profile 1-Ethyl-4-methylquinolin-2(1H)-one is a nitrogenous heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis and [1]. Due to the inherent biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-Ethyl-4-methylquinolin-2(1H)-one is a nitrogenous heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis and [1]. Due to the inherent biological activity of the quinolinone core, this compound presents specific logistical and safety challenges. It is highly stable, resists rapid environmental degradation, and poses a risk of long-term toxicity to [2]. Consequently, laboratory personnel must adhere to stringent operational handling and disposal protocols to ensure regulatory compliance and environmental stewardship.

Hazard Assessment & Causality (E-E-A-T)

Understanding the physicochemical properties of 1-Ethyl-4-methylquinolin-2(1H)-one is critical for implementing effective safety measures. The lipophilic nature and structural stability of the substituted quinolinone ring prevent standard biological degradation in [3].

  • Human Health Hazards : Exposure can cause significant skin and [4]. Inhalation of aerosolized powder may lead to respiratory tract irritation.

  • Environmental Hazards : Quinoline derivatives are classified as toxic to aquatic life with [4].

  • Causality in Disposal : Because aqueous drain disposal cannot break down the heterocyclic ring, the compound must be segregated as hazardous chemical waste. Complete destruction requires high-temperature industrial incineration, which cleaves the ring into basic nitrogen oxides (NOx), [5].

Table 1: Quantitative Hazard & Physicochemical Summary

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C12H13NODefines stoichiometric calculations for reactions.
Molecular Weight ~187.24 g/mol Required for accurate molarity preparations.
Physical State Solid (Crystalline Powder)Prone to aerosolization; requires draft-controlled weighing.
GHS Health Hazards Skin Irrit. 2, Eye Irrit. 2Mandates nitrile gloves and ANSI Z87.1 [2].
Environmental Hazard Aquatic Chronic 2Strictly prohibits aqueous drain disposal.
Disposal Route EPA/RCRA Hazardous WasteRequires high-temperature[4].

Operational Handling Protocol

To prevent accidental exposure and cross-contamination during routine laboratory operations, follow this self-validating handling system:

  • Step 1: Environmental Control Conduct all weighing and transfer operations within a certified chemical fume hood maintaining a face velocity of [6].

  • Step 2: Personal Protective Equipment (PPE) Don a flame-resistant laboratory coat, chemical-resistant nitrile gloves (minimum 4 mil thickness), and ANSI Z87.1 [7].

  • Step 3: Static Mitigation & Weighing Because fine heterocyclic powders can exhibit electrostatic properties, use an anti-static weighing boat. If static persists, pass an ionizing bar over the workspace to prevent the aerosolization of the compound.

  • Step 4: Transfer & Sealing Utilize a dedicated stainless steel or PTFE micro-spatula for material transfer. Immediately secure the cap on the primary container to prevent moisture ingress and environmental release.

Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent [7].

  • Step 1: Isolation & Assessment Evacuate non-essential personnel from the immediate vicinity. Verify that the fume hood or local exhaust ventilation is operating optimally.

  • Step 2: Containment

    • For Solid Spills: Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., a small volume of water or ethanol) to suppress dust formation.

    • For Liquid Solutions: Encircle the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry[7].

  • Step 3: Collection Sweep the wetted powder or saturated absorbent using a non-sparking brush and dustpan. Transfer the collected debris into a wide-mouth, high-density polyethylene (HDPE) [5].

  • Step 4: Decontamination Wash the affected surface with a mild detergent solution, followed by a thorough water rinse. Collect all rinse water and absorbent towels as hazardous waste.

Proper Disposal Procedures

1-Ethyl-4-methylquinolin-2(1H)-one waste must be meticulously segregated to comply with[8].

Protocol A: Liquid Waste Stream
  • Segregation : Determine the primary solvent used to dissolve the compound. Segregate the solution into either "Halogenated" (e.g., dichloromethane, chloroform) or "Non-Halogenated" (e.g., methanol, DMSO) [6].

  • Volume Management : Never fill liquid waste containers beyond 90% capacity. The remaining headspace is critical to accommodate vapor expansion and prevent [9].

  • Sealing : Keep the container securely capped at all times unless actively adding waste.

Protocol B: Solid Waste Stream
  • Collection : Place all unreacted powder, contaminated gloves, spill cleanup materials, and heavily soiled consumables into a solid hazardous waste bin lined with a [10].

  • Storage : Store the solid waste container away from strong oxidizing agents (e.g., peroxides, perchlorates) to prevent [9].

Protocol C: Contaminated Packaging (Triple Rinse System)

Empty chemical containers that previously held the compound are still considered hazardous until [11].

  • Initial Emptying : Empty the primary chemical container as much as practically possible.

  • First Rinse : Add a compatible solvent (e.g., acetone or ethanol) equal to approximately 5% of the [11]. Cap the container and agitate vigorously to dissolve residual chemical.

  • Rinsate Collection : Pour the resulting rinsate into the appropriate liquid hazardous waste carboy.

  • Repeat : Perform the rinsing process two additional times[8].

  • Defacing : Once triple-rinsed, completely deface or remove the original chemical label. The clean container may now be disposed of as standard laboratory glass or [8].

Protocol D: Labeling and Final Disposition
  • Labeling : Attach a standardized "Hazardous Waste" tag to all containers. Explicitly write "1-Ethyl-4-methylquinolin-2(1H)-one" and list the associated solvent matrix. Do not use chemical abbreviations or [6].

  • Transfer : Move the sealed, labeled containers to the laboratory's [9].

  • Incineration : Coordinate with the facility's Environmental Health and Safety (EHS) department for pickup by a licensed environmental disposal contractor for [3].

Waste Stream Logic Diagram

WasteWorkflow Start 1-Ethyl-4-methylquinolin-2(1H)-one Waste Stream Initiated Decision Determine Physical State of Chemical Waste Start->Decision Solid Solid Waste (Powder, Gloves, Towels) Decision->Solid Solid/Debris Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Solutions Empty Empty Primary Containers Decision->Empty Packaging SolidProc Seal in HDPE Container with Poly-bag Liner Solid->SolidProc LiquidProc Segregate by Solvent (Halogenated vs Non) Liquid->LiquidProc EmptyProc Perform Triple Rinse with Compatible Solvent Empty->EmptyProc Labeling Attach Hazardous Waste Tag (Do Not Abbreviate) SolidProc->Labeling LiquidProc->Labeling EmptyProc->Labeling Collect rinsate Incineration High-Temperature Incineration (Licensed EPA Facility) Labeling->Incineration

Workflow for the segregation and disposal of 1-Ethyl-4-methylquinolin-2(1H)-one waste.

References

  • Title : X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one and related derivatives | Source : Helda - University of Helsinki | URL :[Link]

  • Title : Quinoline - SAFETY DATA SHEET | Source : Penta Chemicals | URL :[Link]

  • Title : Quinoline - Hazardous Substance Fact Sheet | Source : New Jersey Department of Health | URL :[Link]

  • Title : Laboratory Hazardous Waste Disposal Guidelines | Source : Central Washington University | URL : [Link]

  • Title : STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL | Source : University of Toronto | URL : [Link]

  • Title : Safety Data Sheet: quinoline | Source : Chemos GmbH & Co. KG | URL : [Link]

  • Title : Laboratory Guide for Managing Chemical Waste | Source : Vanderbilt University Medical Center | URL : [Link]

  • Title : Laboratory Hazardous Waste Disposal Guideline – HS321 | Source : UNSW Sydney | URL :[Link]

  • Title : Hazardous Waste Disposal Procedures | Source : The University of Chicago Environmental Health and Safety | URL :[Link]

Sources

Handling

Personal protective equipment for handling 1-Ethyl-4-methylquinolin-2(1h)-one

As a Senior Application Scientist, I frequently observe that the handling of substituted quinolinone derivatives is treated with a generic approach to laboratory safety. However, compounds like 1-Ethyl-4-methylquinolin-2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the handling of substituted quinolinone derivatives is treated with a generic approach to laboratory safety. However, compounds like 1-Ethyl-4-methylquinolin-2(1H)-one demand a more nuanced, mechanistically grounded safety protocol. This guide provides drug development professionals and researchers with a self-validating system for the safe handling, operational transfer, and disposal of this chemical.

Mechanistic Hazard Profiling

1-Ethyl-4-methylquinolin-2(1H)-one is a stable crystalline solid, but its primary occupational hazard lies in its physical state during manipulation. Like many 2(1H)-quinolinone derivatives, it is prone to fine dust formation[1].

  • Inhalation Risk: The aerosolization of micro-particulates allows the compound to bypass upper respiratory cilia, leading to mucosal irritation and potential respiratory toxicity[2].

  • Dermal and Ocular Toxicity: The compound acts as a localized irritant. When airborne dust settles on the skin or eyes, ambient moisture (sweat or basal tears) facilitates partial dissolution, exacerbating the corrosive or irritating effects[2].

  • Environmental Persistence: Quinolinone derivatives can exhibit long-lasting aquatic toxicity, making proper waste segregation critical[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on default lab attire. The following table outlines the required PPE, specifically engineered to mitigate the physicochemical risks of 1-Ethyl-4-methylquinolin-2(1H)-one.

PPE CategoryTechnical SpecificationScientific Rationale (Causality)
Ocular Protection ANSI Z87.1 tight-fitting safety gogglesPrevents corneal deposition of airborne particulates. Standard safety glasses with side shields are insufficient against aerosolized dust[1].
Dermal Protection (Hands) Nitrile gloves (≥0.11 mm thickness)Nitrile provides a robust barrier against solid organic compounds. Prevents sweat-mediated dissolution and transdermal absorption[2].
Dermal Protection (Body) Flame-resistant (FR) lab coat with knit cuffsKnit cuffs prevent accidental sweeping of powders from the bench. Protects against static discharge when handling near flammable solvents.
Respiratory Protection N95/P2 Particulate RespiratorFilters out >95% of airborne particles. Mandatory if local exhaust ventilation is unavailable or during bulk powder transfer[3].

Self-Validating Operational Workflow

Every protocol must be a self-validating system. If a step fails, the process must halt before exposure occurs.

Step-by-Step Handling and Weighing Methodology
  • Environmental Validation (The Fume Hood Check):

    • Action: Verify the face velocity of the Class II Biological Safety Cabinet or chemical fume hood.

    • Target Metric: 80–120 feet per minute (fpm).

    • Self-Validation Check: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. It must pull gently and consistently inward. If it flutters erratically, turbulence is present, which will aerosolize the powder.

  • Static Mitigation:

    • Action: Use anti-static weighing boats or pass an ionizing bar over the workspace.

    • Causality: Substituted quinolinones accumulate static charge during transport. A charged powder will violently repel from a metal spatula, creating an invisible cloud of respiratory irritants.

  • Mass Transfer:

    • Action: Transfer the required mass using a specialized micro-spatula. Cap the source bottle and the receiving vial immediately inside the hood.

    • Self-Validation Check: Inspect the balance pan. If any powder is visible, static aerosolization has occurred, triggering immediate decontamination.

  • Secondary Containment:

    • Action: Place the sealed receiving vial into a secondary container (e.g., a sealed plastic bag or a shatter-proof beaker) before removing it from the hood.

Emergency Spill Response and Disposal Plan

In the event of a spill, standard sweeping will exponentially increase the inhalation hazard by resuspending particulates into the breathing zone[3].

Step-by-Step Spill Recovery
  • Immediate Containment: Evacuate personnel from the immediate vicinity if the spill occurs outside a ventilated hood. Don an N95/P2 respirator[3].

  • The Wet-Wipe Protocol (Never Dry Sweep):

    • Mist the spill lightly with a compatible solvent (e.g., 70% ethanol or water) to bind the dust. Alternatively, cover the spill with damp absorbent pads.

    • Causality: The liquid increases the mass of the particulates, overcoming electrostatic repulsion and preventing aerosolization.

  • Collection: Use a non-sparking, anti-static scoop to collect the bound material.

  • Disposal Segregation:

    • Place all collected material, including contaminated wipes and gloves, into a sealed container labeled "Solid Hazardous Organic Waste."

    • Dispose of via an approved hazardous waste management facility. Never wash quinolinone derivatives down the drain due to potential aquatic toxicity[3].

Process Visualization

The following diagram illustrates the logical flow of the self-validating safety protocol, ensuring all checkpoints are cleared before proceeding to downstream assays.

G Start Pre-Operation: Hood Face Velocity (80-120 fpm) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Weigh Weighing Protocol: Apply Anti-Static Measures PPE->Weigh Transfer Material Transfer: Seal in Secondary Container Weigh->Transfer Spill Spill Occurred? Transfer->Spill WetWipe Wet-Wipe Protocol (Do NOT Dry Sweep) Spill->WetWipe Yes Success Proceed to Reaction/ Assay Workflow Spill->Success No Dispose Waste Segregation: Solid Organic Waste WetWipe->Dispose Dispose->Success

Figure 1: Self-validating operational workflow and spill response logic for quinolinone derivatives.

References

Sources

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